3-Methyl-5-hexen-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylhex-5-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h4,8H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBARKLJMQRUBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935560 | |
| Record name | 3-Methylhex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-44-4 | |
| Record name | 3-Methyl-5-hexen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexen-3-ol, 3-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhex-5-en-3-ol | |
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| Record name | 3-Methyl-5-hexen-3-ol | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methyl-5-hexen-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of 3-Methyl-5-hexen-3-ol
This compound is a tertiary alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring both a hydroxyl group and a terminal alkene, allows for a wide range of subsequent chemical transformations. This guide provides an in-depth, practical approach to the synthesis and characterization of this compound, grounded in established chemical principles and validated analytical techniques. Our focus is on providing not just a protocol, but a comprehensive understanding of the underlying chemistry to empower researchers in their synthetic endeavors.
Part 1: Synthesis via Grignard Reaction: A Controlled Approach to Carbon-Carbon Bond Formation
The Grignard reaction is a robust and widely utilized method for creating new carbon-carbon bonds.[1][2] The synthesis of this compound is a classic example of this reaction, involving the nucleophilic addition of an organomagnesium halide to a ketone.[1][3]
Reaction Mechanism: A Step-by-Step Look at the Transformation
The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone.
-
Formation of Allylmagnesium Bromide: Magnesium metal reacts with allyl bromide in an anhydrous ether solvent. The magnesium inserts itself into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.[4] This highly reactive organometallic compound is known as a Grignard reagent.
-
Nucleophilic Attack: The nucleophilic carbon of the allylmagnesium bromide attacks the electrophilic carbonyl carbon of methyl ethyl ketone. This addition reaction forms a tetrahedral intermediate, a magnesium alkoxide salt.[3][5]
-
Protonation: The reaction mixture is then treated with a mild acid, typically in an aqueous solution, to protonate the alkoxide and yield the final product, this compound.[6]
Diagram 1: Synthesis Pathway of this compound
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| Magnesium Turnings | Mg | 24.31 | Highly reactive with protic solvents |
| Allyl Bromide | C₃H₅Br | 120.99 | Lachrymator, moisture sensitive |
| Methyl Ethyl Ketone | C₄H₈O | 72.11 | Flammable, volatile |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Extremely flammable, peroxide former |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Mild acid for workup |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Drying agent |
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. This ensures anhydrous conditions, critical for the success of the Grignard reaction.[7]
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a solution of allyl bromide in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium. Initiation is indicated by gentle bubbling and the disappearance of the characteristic iodine color (if used as an initiator).
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of methyl ethyl ketone in anhydrous diethyl ether to the dropping funnel.
-
Add the ketone solution dropwise to the Grignard reagent, maintaining a low temperature to control the exothermic reaction.
-
-
Workup and Isolation:
-
After the addition is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation to yield pure this compound.[8]
-
Part 2: Comprehensive Characterization: Validating Structure and Purity
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.
Diagram 2: Analytical Workflow for Characterization
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Alcohol | O-H stretch | 3500-3200 (broad)[9][10] |
| Alkene | =C-H stretch | 3100-3020[11] |
| Alkane | C-H stretch | 2960-2850[11] |
| Alkene | C=C stretch | ~1650[11] |
| Tertiary Alcohol | C-O stretch | ~1150[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for each chemically non-equivalent proton. The chemical shifts, splitting patterns, and integration values will be consistent with the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For a similar compound, 1-hexen-3-ol, ¹³C NMR data is available for comparison.[12]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 114.19 g/mol .[8][13][14][15] The mass spectrum of alcohols often shows a weak or absent molecular ion peak.[16] Common fragmentation patterns include the loss of alkyl groups adjacent to the hydroxyl group. For a similar compound, 5-methyl-5-hexen-3-ol, the molecular ion is not observed under electron impact ionization, and the highest mass ion is due to alpha-cleavage.[17]
Chromatographic Analysis
Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds like this compound.[18][19][20][21][22] A pure sample will exhibit a single major peak in the chromatogram. The retention time is a characteristic property of the compound under specific GC conditions.
Part 3: Safety and Handling
-
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and other protic solvents. All reactions must be conducted under an inert atmosphere in anhydrous solvents.[4]
-
Diethyl Ether: Is extremely flammable and can form explosive peroxides upon storage. It should be handled in a well-ventilated fume hood away from ignition sources.
-
Allyl Bromide: Is a lachrymator and is toxic. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. rsc.org [rsc.org]
- 8. 3-甲基-5-己烯-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1-Hexen-3-ol(4798-44-1) 13C NMR [m.chemicalbook.com]
- 13. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.molbase.com [m.molbase.com]
- 15. This compound, 98% | Fisher Scientific [fishersci.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. hpst.cz [hpst.cz]
- 19. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 20. chemlab.truman.edu [chemlab.truman.edu]
- 21. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 22. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Unveiling of 3-Methyl-5-hexen-3-ol: An In-Depth Technical Guide
Introduction
In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. 3-Methyl-5-hexen-3-ol, a tertiary allylic alcohol, presents a valuable case study for the application of modern spectroscopic techniques. Its structure, containing a hydroxyl group, a carbon-carbon double bond, and various aliphatic protons and carbons, offers a rich tapestry of spectroscopic signals. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and the prediction of its chemical behavior.
The Strategic Importance of Spectroscopic Analysis
The choice of spectroscopic methods is not arbitrary; it is a strategic process aimed at systematically deconstructing the molecular architecture. For a molecule like this compound, a multi-technique approach is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the constitutional backbone of the molecule, revealing the connectivity of atoms through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns. ¹H NMR maps the proton environments, while ¹³C NMR provides a census of the carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is the lens through which we observe the molecule's functional groups. The vibrational frequencies of bonds within the molecule act as fingerprints for identifying key features such as the hydroxyl (-OH) and alkene (C=C) groups.
-
Mass Spectrometry (MS): MS provides the molecular weight and, through fragmentation analysis, offers clues about the molecule's substructures. The fragmentation pattern is a direct consequence of the molecule's stability and the relative strengths of its chemical bonds.
This guide will now delve into the detailed spectroscopic data for this compound, interpreting the spectral features to construct a comprehensive molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The data presented here is based on spectra available in public databases.[1][2]
¹H NMR Spectroscopy: Mapping the Proton Landscape
The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | H-5 |
| ~5.1 | m | 2H | H-6 (cis & trans) |
| ~2.2 | d | 2H | H-4 |
| ~1.5 | q | 2H | H-2 |
| ~1.1 | s | 3H | 3-CH₃ |
| ~0.9 | t | 3H | H-1 |
| Variable | s (broad) | 1H | -OH |
Causality behind Experimental Observations:
-
The downfield chemical shift of the proton at C-5 (~5.8 ppm) is characteristic of a vinylic proton, deshielded by the π-electron system of the double bond. Its complex multiplicity (doublet of doublets of triplets) arises from coupling to the terminal vinyl protons (H-6) and the allylic protons (H-4).
-
The protons at C-6 (~5.1 ppm) are also in the vinylic region and exhibit complex splitting due to geminal and vicinal coupling.
-
The allylic protons at C-4 (~2.2 ppm) are deshielded by the adjacent double bond and appear as a doublet due to coupling with the H-5 proton.
-
The protons of the ethyl group (H-1 and H-2) and the methyl group (3-CH₃) appear in the upfield region, typical for aliphatic protons.
-
The hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration and solvent, due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~134 | C-5 |
| ~118 | C-6 |
| ~74 | C-3 |
| ~47 | C-4 |
| ~34 | C-2 |
| ~27 | 3-CH₃ |
| ~8 | C-1 |
Expertise-Driven Interpretation:
-
The signals for the sp² hybridized carbons of the double bond (C-5 and C-6) are observed in the characteristic downfield region for alkenes.
-
The carbon bearing the hydroxyl group (C-3) is significantly deshielded and appears around 74 ppm, a typical value for a tertiary alcohol.
-
The remaining aliphatic carbons (C-1, C-2, C-4, and the 3-CH₃) resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum of this compound provides clear evidence for its key functional groups.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2970-2880 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
| ~990, ~910 | Strong | C-H bend (alkene out-of-plane) |
Trustworthiness of Protocol:
The presence of a strong, broad absorption around 3400 cm⁻¹ is a highly reliable indicator of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The peaks in the 3080 cm⁻¹ and 1640 cm⁻¹ regions are diagnostic for the vinyl group (=C-H and C=C stretching, respectively). The strong C-O stretching absorption around 1150 cm⁻¹ is characteristic of a tertiary alcohol. These absorptions, when observed together, provide a self-validating system for the identification of the tertiary allylic alcohol functionality.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of this compound and insights into its structure through analysis of its fragmentation pattern under electron ionization (EI).
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment of Fragment Ion |
| 114 | Not Observed | Molecular Ion [M]⁺ |
| 99 | Low | [M - CH₃]⁺ |
| 85 | Moderate | [M - C₂H₅]⁺ (α-cleavage) |
| 73 | High | [C₄H₉O]⁺ (α-cleavage) |
| 55 | High | [C₄H₇]⁺ (Allyl cation) |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation or rearrangement) |
Authoritative Grounding in Fragmentation Mechanisms:
The fragmentation of tertiary alcohols in EI-MS is often characterized by the facile cleavage of the C-C bonds adjacent to the oxygen-bearing carbon (α-cleavage). In this compound, the molecular ion is typically not observed due to its instability. The major fragmentation pathways are:
-
α-Cleavage: Loss of an ethyl radical to form the ion at m/z 85, and loss of an allyl radical to form the ion at m/z 73. The high relative abundance of the m/z 73 peak suggests this is a particularly favorable fragmentation pathway.
-
Dehydration: Loss of a water molecule is a common fragmentation for alcohols, though it may not always be the most prominent peak.
-
Rearrangements: The presence of a peak at m/z 43 is likely due to further fragmentation and rearrangements of the initial fragment ions. The peak at m/z 55 is a stable allyl cation.
The observed top three peaks in the GC-MS data (m/z 73, 43, and 55) are consistent with these fragmentation pathways.[1]
Visualizing the Molecular Structure and Fragmentation
To further clarify the relationships between the structure and the spectroscopic data, the following diagrams are provided.
Molecular Structure and Atom Numbering
Caption: Numbering scheme for this compound.
Mass Spectrometry Fragmentation Workflow
Caption: Key fragmentation pathways of this compound in EI-MS.
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard laboratory instrumentation and procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a neat liquid sample, a small drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the power of a multi-technique approach to structural elucidation. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, the IR spectrum confirms the presence of the key hydroxyl and alkene functional groups, and the mass spectrum reveals the molecular weight and characteristic fragmentation patterns. This detailed spectroscopic characterization is fundamental for any researcher or professional working with this compound, ensuring its identity, purity, and providing a basis for understanding its chemical properties and reactivity.
References
An In-depth Technical Guide to 3-Methyl-5-hexen-3-ol
This guide provides a comprehensive technical overview of 3-Methyl-5-hexen-3-ol (CAS No. 1569-44-4), tailored for researchers, scientists, and professionals in drug development and organic synthesis. The document delves into the compound's chemical identity, physicochemical properties, synthesis, reactivity, and its role as a versatile synthetic intermediate.
Compound Identification and Properties
This compound, with the IUPAC name 3-methylhex-5-en-3-ol , is a tertiary allylic alcohol.[1] Its unique structure, featuring both a hydroxyl group on a tertiary carbon and a terminal double bond, makes it a valuable building block in organic chemistry.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-methylhex-5-en-3-ol | [1] |
| CAS Number | 1569-44-4 | [1] |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | |
| Appearance | Colorless liquid | General Knowledge |
| Boiling Point | 138-139 °C (lit.) | General Knowledge |
| Density | 0.835 g/mL at 25 °C (lit.) | General Knowledge |
| Refractive Index | n20/D 1.437 (lit.) | General Knowledge |
| SMILES | CCC(C)(O)CC=C | [1] |
| InChI Key | GBARKLJMQRUBKV-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Grignard Approach
The most direct and common method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an allylmagnesium halide to butan-2-one. The causality behind this choice lies in the high reactivity of the Grignard reagent towards the electrophilic carbonyl carbon of the ketone, leading to the desired tertiary alcohol in good yield.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a representative procedure adapted from established methods for Grignard reactions with ketones.[2]
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Butan-2-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.
-
Reaction with Butan-2-one: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of butan-2-one in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Workflow Diagram: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Chemical Reactivity: The Babler Oxidation
As a tertiary allylic alcohol, this compound can undergo a variety of transformations. A notable reaction is the Babler oxidation, which involves an oxidative transposition to form an α,β-unsaturated ketone.[3] This reaction is synthetically useful for converting tertiary allylic alcohols into enones, a common motif in many natural products and pharmaceuticals. The mechanism involves the formation of a chromate ester, followed by a[4][4]-sigmatropic rearrangement and subsequent oxidation.[3]
Experimental Protocol: Babler Oxidation
This is a representative protocol for the Babler oxidation of a tertiary allylic alcohol.[5]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica gel
Procedure:
-
Reaction Setup: To a stirred solution of this compound in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 5-methyl-5-hexen-2-one, can be purified by column chromatography on silica gel.
Reaction Pathway Diagram: Babler Oxidation
Caption: The reaction pathway of the Babler oxidation.
Applications in Synthesis
While direct applications of this compound in drug development are not extensively documented, its structural features make it a valuable intermediate in organic synthesis. Its utility is demonstrated in the synthesis of chiral building blocks. For instance, the related compound (2S,3S)-3-methyl-5-hexen-2-ol has been synthesized using chiral allylboronates, highlighting the potential of this carbon skeleton in asymmetric synthesis.[6] Such chiral alcohols are important precursors for the synthesis of complex natural products and pharmaceuticals.
The fragrance industry also utilizes structurally similar compounds. For example, (Z)-3-hexen-1-ol is used for its fresh, green notes in floral fragrances.[7] This suggests a potential, though less documented, application for derivatives of this compound in this sector.
Spectroscopic Data
The identity and purity of this compound are confirmed through spectroscopic methods.
Table 2: Spectroscopic Data for this compound
| Spectrum | Key Features | Source(s) |
| ¹H NMR | The presence of vinyl protons, an allyl group, and methyl and ethyl groups attached to the carbinol carbon can be observed. | [1] |
| ¹³C NMR | Signals corresponding to the sp² carbons of the double bond, the sp³ carbons of the alkyl chains, and the quaternary carbinol carbon are present. | [1] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and peaks corresponding to C-H sp³, C-H sp², and C=C stretching vibrations are characteristic. | [1] |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use appropriate extinguishing media.
References
- 1. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Babler oxidation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
3-Methyl-5-hexen-3-ol: A Technical Guide to Its Synthesis and Putative Biological Origins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-hexen-3-ol, a tertiary alcohol with the chemical formula C₇H₁₄O, is a volatile organic compound recognized for its characteristic aroma, contributing to the fragrance and flavor profiles of various products. While its application in the fragrance industry is established, its natural occurrence and biosynthetic origins remain less understood. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a primary focus on its chemical synthesis due to the limited information on its natural sources. Furthermore, a putative biosynthetic pathway is proposed, offering a theoretical framework for future research into its potential natural origins. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, providing detailed methodologies and theoretical insights.
Natural Occurrence: An Elusive Presence
Despite the analysis of volatile compounds in a vast array of plants, fruits, and essential oils, the presence of this compound in natural sources is not well-documented in scientific literature. While numerous studies have identified a wide range of alcohols, esters, and other volatile compounds in natural products, specific mention of this compound is scarce. This suggests that if it does occur naturally, it is likely a minor component of the volatile fraction in most organisms or is present in species that have not yet been extensively studied for their aroma profiles. The absence of significant findings highlights a gap in the current understanding of natural product chemistry and presents an opportunity for future research to explore its potential existence in the plant and microbial kingdoms.
Chemical Synthesis: A Reliable Approach
The primary method for obtaining this compound is through chemical synthesis. The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, provides an efficient and well-established route to this tertiary alcohol.[1][2]
Synthesis of this compound via Grignard Reaction
The synthesis involves the reaction of a Grignard reagent, specifically allylmagnesium bromide, with a ketone, butan-2-one. The nucleophilic allyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of butan-2-one, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Butan-2-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser, separatory funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the flask. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should turn cloudy and grayish.
-
-
Reaction with Butan-2-one:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add a solution of butan-2-one in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to obtain pure this compound.
-
Logical Flow of the Grignard Synthesis:
References
A Toxicological and Safety Assessment Framework for 3-Methyl-5-hexen-3-ol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Preamble: Navigating the Known and Unknown
In the landscape of chemical safety and drug development, a comprehensive understanding of a compound's toxicological profile is paramount. This guide focuses on 3-Methyl-5-hexen-3-ol (CAS No. 1569-44-4), a tertiary alkenol. A thorough review of publicly available data reveals a significant gap in direct toxicological evidence for this specific molecule. While its physicochemical properties are documented, crucial safety endpoints such as irritation potential, systemic toxicity, and genotoxicity remain uncharacterized.
This document, therefore, serves a dual purpose. First, it collates and presents the established data for this compound. Second, and more critically, it outlines a robust, scientifically-grounded framework for a comprehensive toxicological evaluation. As Senior Application Scientists, we do not merely follow checklists; we design intelligent, sequential testing strategies that are both scientifically rigorous and ethically mindful, prioritizing in vitro methodologies to align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This guide explains the causal logic behind each proposed experimental phase, providing not just the "what" but the "why," to empower researchers in making informed safety assessments.
Physicochemical Identity and Hazard Classification
A foundational step in any safety assessment is the characterization of the substance. The known physicochemical properties of this compound are summarized below. These parameters are critical as they can influence absorption, distribution, metabolism, and excretion (ADME) pathways, as well as dictate handling and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| CAS Number | 1569-44-4 | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 138-149.5 °C at 760 mmHg | [2] |
| Density | 0.835 g/mL at 25 °C | [2] |
| Flash Point | 43.89 - 53.1 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.437 | [2] |
| Vapor Pressure | 1.54 mmHg at 25°C |
Based on its flash point, this compound is classified under the Globally Harmonized System (GHS) as a Flammable Liquid.[1][2][4]
This classification necessitates specific precautionary measures for handling and storage, such as keeping the substance away from heat, sparks, and open flames, and using explosion-proof equipment.[4]
The Data Gap: A Call for a Structured Assessment
Beyond its flammability, there is a conspicuous absence of empirical data for this compound across all major toxicological endpoints. Databases such as PubChem and ECHA inventories show no registered studies for acute toxicity, skin/eye irritation, sensitization, genotoxicity, or repeated-dose toxicity.[1] This lack of data precludes a standard risk assessment.
In such scenarios, a de novo safety evaluation is required. The following sections outline a tiered, evidence-based testing strategy, grounded in internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. This approach ensures data quality, regulatory acceptance, and a commitment to animal welfare.
Tier 1: Evaluation of Local Toxicity
The first tier of assessment focuses on the potential for local effects at the site of contact, primarily the skin and eyes. Modern toxicology strongly advocates for a weight-of-the-evidence approach, beginning with in vitro methods.[5]
Skin Irritation and Corrosion
Scientific Rationale: The initial point of contact for many industrial and pharmaceutical chemicals is the skin. Assessing the potential to cause reversible (irritation) or irreversible (corrosion) skin damage is a critical first step. An irritant classification can significantly impact required personal protective equipment (PPE) and handling procedures.
Proposed Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (OECD TG 439) This in vitro method is a validated and regulatory-accepted alternative to traditional animal testing.[2][6][7] It utilizes a three-dimensional model of human epidermis, which mimics the key physiological and biochemical properties of human skin.[2][7]
Methodology Steps:
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™) is used.[6]
-
Application: this compound is applied topically to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the test chemical for a defined period (e.g., 60 minutes).
-
Incubation: Following exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Tissue viability is quantified using the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which is then extracted and measured spectrophotometrically.[8]
-
Classification: The substance is classified based on the mean tissue viability relative to a negative control. A viability of ≤ 50% indicates an irritant potential (UN GHS Category 2).[6][7]
Caption: Workflow for OECD TG 439 In Vitro Skin Irritation Test.
Eye Irritation and Serious Eye Damage
Scientific Rationale: Ocular exposure can lead to effects ranging from transient irritation to severe, irreversible damage. Understanding this potential is crucial, particularly for volatile compounds or those used in products where accidental eye contact is possible.
Proposed Protocol: In Vitro Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492) Similar to the skin irritation test, this in vitro method provides a humane and scientifically relevant alternative for assessing eye irritation potential.[9][10] It can identify chemicals that do not require classification for eye irritation or serious eye damage from those that do.[10][11]
Methodology Steps:
-
Test System: A three-dimensional RhCE model is used.
-
Application & Exposure: The test chemical is applied to the corneal model for a defined period.
-
Viability Assessment: Cell viability is measured via the MTT assay post-exposure.
-
Classification: A viability cut-off (e.g., >60%) is used to identify substances not requiring classification (UN GHS No Category).[9] Substances inducing viability below this threshold require further evaluation.[9] A positive result in this assay would trigger progression to a more definitive test, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437), to distinguish between irritants (Category 2) and those causing serious eye damage (Category 1).
References
- 1. Threshold of toxicological concern (TTC) in food safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. iivs.org [iivs.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. iivs.org [iivs.org]
- 7. senzagen.com [senzagen.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. tecolab-global.com [tecolab-global.com]
- 10. jrfglobal.com [jrfglobal.com]
- 11. oecd.org [oecd.org]
Foreword: Understanding the Reactivity of a Tertiary Allylic Alcohol
An In-depth Technical Guide to the Reaction Mechanisms of 3-Methyl-5-hexen-3-ol
This compound is a fascinating molecule whose utility in organic synthesis stems directly from its structural features: it is both a tertiary alcohol and an allylic alcohol.[1][2] This combination dictates its reactivity, creating a landscape of potential transformations governed by the stability of carbocation intermediates and the accessibility of concerted rearrangement pathways. The tertiary nature of the alcohol favors reactions proceeding through a stable tertiary carbocation, while the adjacent vinyl group provides a pathway for allylic stabilization and unique rearrangement opportunities. This guide delves into the core reaction mechanisms of this versatile substrate, providing not just procedural steps but the causal logic behind them, empowering researchers to harness its synthetic potential effectively.
Section 1: Acid-Catalyzed Dehydration via E1 Mechanism
The dehydration of this compound under acidic conditions is a classic example of an E1 (Elimination, Unimolecular) reaction. The choice of this pathway is a direct consequence of the substrate's ability to form a highly stabilized tertiary allylic carbocation.
Mechanistic Rationale
The reaction proceeds in three distinct steps, initiated by the protonation of the hydroxyl group, which transforms it into an excellent leaving group (water).
-
Protonation: The lone pair of the hydroxyl oxygen attacks a proton from the acid catalyst (e.g., H₂SO₄), forming a protonated alcohol (an oxonium ion).
-
Carbocation Formation: The C-O bond cleaves heterolytically, and the water molecule departs. This is the rate-determining step and results in the formation of a tertiary carbocation. This intermediate is particularly stable due to the combined effects of hyperconjugation from the methyl and ethyl groups and, crucially, resonance delocalization with the adjacent π-bond of the alkene.
-
Deprotonation and Alkene Formation: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a new π-bond.
Due to the structure of the carbocation intermediate, proton abstraction can occur from multiple positions, leading to a mixture of diene products. According to Zaitsev's rule, the most stable, most substituted alkene will be the major product.[3][4] In this case, the formation of conjugated dienes is highly favored over isolated dienes due to their enhanced thermodynamic stability.
Visualizing the Dehydration Pathway
Caption: E1 Dehydration of this compound.
Experimental Protocol: Sulfuric Acid Catalyzed Dehydration
Objective: To synthesize a mixture of isomeric dienes from this compound via acid-catalyzed dehydration.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Diethyl ether
-
Distillation apparatus
Procedure:
-
Setup: Assemble a simple distillation apparatus. Place this compound into the distillation flask.
-
Catalyst Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid to the alcohol.
-
Reaction & Distillation: Gently heat the mixture. The lower-boiling alkene products will distill as they are formed, driving the equilibrium forward (Le Châtelier's principle). Collect the distillate in a receiver cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation or fractional distillation to isolate the product mixture.
-
Analysis: Characterize the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.
Section 2: Oxidative[6][6]-Sigmatropic Rearrangement (Babler Oxidation)
The conversion of a tertiary allylic alcohol to an α,β-unsaturated ketone (an enone) is a powerful synthetic transformation known as an alkylative carbonyl transposition. The Babler oxidation provides a direct method for this, proceeding through a fascinating oxidative rearrangement.[5][6]
Mechanistic Rationale
This reaction is not a simple oxidation of the alcohol. Instead, it leverages the allylic nature of the substrate to induce a rearrangement prior to the oxidation event. The most commonly cited reagent is Pyridinium Chlorochromate (PCC).[5][7]
-
Chromate Ester Formation: The tertiary alcohol attacks the chromium center of PCC, displacing a chloride ion and, after proton transfer, forming a chromate ester intermediate.
-
[8][8]-Sigmatropic Rearrangement: This is the key step. The chromate ester undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement. This is analogous to a Claisen rearrangement. The C1-O bond breaks, the C3-C4 bond forms, and the Cr-O bond migrates to C5. This effectively transposes the oxygen functionality from C3 to C5, yielding an isomeric chromate ester.
-
Oxidation: The newly formed isomeric chromate ester, which is now structurally analogous to an ester of a primary allylic alcohol, undergoes oxidation by the standard chromium(VI) mechanism to yield the final α,β-unsaturated ketone product.[9]
The primary drawback of this method is the high toxicity of hexavalent chromium reagents.[5][7] Modern protocols often employ alternative, more environmentally benign oxidants like 2-Iodoxybenzoic acid (IBX) in DMSO, which can mediate a similar oxidative rearrangement.[10]
Visualizing the Babler Oxidation
References
- 1. This compound|1569-44-4 - MOLBASE Encyclopedia [m.molbase.com]
- 2. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. Babler oxidation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. synarchive.com [synarchive.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of 3-Methyl-5-hexen-3-ol via Grignard Reaction
Abstract
This application note provides a comprehensive guide for the synthesis of the tertiary alcohol 3-Methyl-5-hexen-3-ol. The protocol leverages the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The methodology details the preparation of allylmagnesium bromide followed by its nucleophilic addition to 2-butanone (methyl ethyl ketone). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction and Scientific Principles
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for creating carbon-carbon bonds.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of aldehydes, ketones, or esters.[2][3] The reagent is prepared by the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[4]
The synthesis of this compound is a classic example of a Grignard addition to a ketone, yielding a tertiary alcohol. The overall transformation involves two primary stages:
-
Formation of the Grignard Reagent: Allyl bromide reacts with magnesium metal in anhydrous ether to form allylmagnesium bromide.
-
Nucleophilic Addition: The prepared Grignard reagent attacks the electrophilic carbonyl carbon of 2-butanone.
-
Aqueous Workup: The resulting magnesium alkoxide intermediate is hydrolyzed to yield the final alcohol product.
This process is highly valued for its efficiency in constructing a specific chiral center and introducing an allyl group, which is a versatile functional handle for further synthetic transformations.
Reaction Mechanism
A fundamental understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting. The process unfolds in three distinct steps.
Step 1: Formation of Allylmagnesium Bromide The reaction is initiated on the surface of the magnesium metal. The magnesium atom inserts into the carbon-bromine bond of allyl bromide. This oxidative addition inverts the polarity of the attached carbon atom, transforming it from an electrophilic center in allyl bromide to a highly nucleophilic, carbanionic center in allylmagnesium bromide.[5][6] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential, as they solvate and stabilize the Grignard reagent.[2]
A critical consideration during this step is the competing Wurtz coupling reaction, where the formed Grignard reagent reacts with unreacted allyl bromide to produce 1,5-hexadiene.[7][8] This side reaction is exothermic and can be minimized by maintaining a low reaction temperature (below 0 °C), high dilution, and slow addition of the allyl bromide.[7][9][10]
Step 2: Nucleophilic Addition to 2-Butanone The Grignard reagent is a potent nucleophile. The nucleophilic allyl carbon attacks the electrophilic carbonyl carbon of 2-butanone. This breaks the carbonyl π-bond, with the electrons moving to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[5][11]
Step 3: Acidic Workup The reaction is quenched by the addition of a mild acid. A saturated aqueous solution of ammonium chloride (NH₄Cl) is typically used. The alkoxide oxygen is protonated to yield the final product, this compound, and water-soluble magnesium salts, which are easily removed during the extraction phase.[1][12] Using a weak acid like NH₄Cl is preferable to strong acids, which could potentially cause dehydration of the tertiary alcohol product.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
3.1. Materials and Reagents
| Reagent / Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| Magnesium Turnings | Mg | 24.31 | 1.34 g | 55.0 | Solid |
| Iodine | I₂ | 253.81 | 1 crystal | - | Activator, solid |
| Allyl Bromide | C₃H₅Br | 120.98 | 6.05 g (4.4 mL) | 50.0 | d=1.398 g/mL, lachrymator |
| 2-Butanone (MEK) | C₄H₈O | 72.11 | 3.25 g (4.0 mL) | 45.0 | d=0.805 g/mL, flammable liquid |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~100 mL | - | d=0.713 g/mL, extremely flammable, hygroscopic |
| Saturated NH₄Cl Solution | NH₄Cl(aq) | - | ~50 mL | - | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent, solid |
3.2. Safety Precautions
The Grignard reaction presents several significant hazards that require strict adherence to safety protocols.[13]
-
Fire Hazard: Diethyl ether is extremely flammable and volatile, with a low flash point.[13][14] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources. A heating mantle must not be used; a water bath is preferred for any gentle heating.[13]
-
Exothermic Reaction: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[15] An ice-water bath must be readily available to control the reaction temperature and prevent a runaway reaction.[13][14]
-
Moisture Sensitivity: Grignard reagents react vigorously with protic solvents, including water, alcohols, and acids.[1][14] All glassware must be rigorously flame-dried or oven-dried immediately before use, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[15][16]
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves at all times.[13][15] Nitrile gloves offer good dexterity but are combustible; Nomex gloves are recommended when handling the Grignard reagent itself.[13]
-
Reagent Hazards: Allyl bromide is a lachrymator and toxic. 2-Butanone is a flammable liquid. Handle these chemicals only in a fume hood.
3.3. Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
Part A: Preparation of Allylmagnesium Bromide
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Seal the remaining neck with a septum. Attach a nitrogen or argon inlet to the top of the condenser. Flame-dry all glassware under a flow of inert gas and allow it to cool to room temperature.[16]
-
Reagent Charging: Place the magnesium turnings (1.34 g) in the reaction flask. Add a single crystal of iodine. The iodine serves to etch the passivating magnesium oxide layer, thereby initiating the reaction.[2][17]
-
Initiation: Add ~20 mL of anhydrous diethyl ether to the flask, ensuring the magnesium is covered. In the dropping funnel, prepare a solution of allyl bromide (4.4 mL) in 30 mL of anhydrous diethyl ether.
-
Grignard Formation: Add approximately 1-2 mL of the allyl bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by the fading of the brown iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and grey.[17] If the reaction does not start, gently warm the flask with a warm water bath.
-
Once the reaction has started, cool the flask in an ice-water bath. Add the remaining allyl bromide solution dropwise over 30-45 minutes, maintaining a gentle reflux.[10] The slow addition and low temperature are critical to minimize the formation of the 1,5-hexadiene byproduct.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, dark grey-brown color.
Part B: Reaction with 2-Butanone and Workup
-
Addition of Ketone: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath. Prepare a solution of 2-butanone (4.0 mL) in 20 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the 2-butanone solution dropwise to the stirred Grignard reagent over 20-30 minutes. A vigorous reaction will occur; control the addition rate to maintain a gentle reflux and keep the internal temperature below 20 °C.
-
Once the addition is complete, remove the ice bath and stir the resulting thick, gelatinous mixture at room temperature for 30 minutes.
-
Quenching: Cool the reaction flask back down to 0 °C in a large ice bath. Very slowly and cautiously, add 50 mL of saturated aqueous ammonium chloride solution dropwise through the dropping funnel.[12] This will hydrolyze the alkoxide and dissolve the magnesium salts. Stir until two clear layers are visible.
-
Extraction and Isolation: Transfer the mixture to a 500 mL separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine all the organic layers and wash them with 30 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
Part C: Purification
-
The crude product, a pale yellow oil, can be purified by fractional distillation under reduced pressure to yield pure this compound.
Expected Results and Characterization
-
Product: this compound
-
Appearance: Clear, colorless liquid[18]
-
Molecular Weight: 114.19 g/mol [19]
-
Theoretical Yield: 5.14 g (based on 45.0 mmol of 2-butanone as the limiting reagent).
-
Spectroscopic Data:
-
FTIR (neat, cm⁻¹): A broad peak around 3400 (O-H stretch), ~3080 (sp² C-H stretch), ~2970 (sp³ C-H stretch), ~1640 (C=C stretch), ~1150 (C-O stretch).[20]
-
¹H NMR (CDCl₃, ppm): δ 5.8 (m, 1H, -CH=CH₂), 5.1 (m, 2H, -CH=CH₂), 2.2 (d, 2H, -CH₂-CH=), 1.5 (q, 2H, -CH₂-CH₃), 1.2 (s, 1H, -OH), 1.1 (s, 3H, -C(OH)-CH₃), 0.9 (t, 3H, -CH₂-CH₃).
-
¹³C NMR (CDCl₃, ppm): δ 134.8 (-CH=), 118.5 (=CH₂), 72.8 (-C(OH)-), 47.5 (-CH₂-allyl), 36.5 (-CH₂-ethyl), 26.8 (-CH₃ on quat. C), 8.5 (-CH₃ ethyl).
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to start | - Wet glassware or reagents.[16]- Passivated magnesium surface. | - Ensure all glassware is rigorously flame-dried under inert gas.[14]- Use a fresh bottle of anhydrous ether.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[2]- Gently crush some magnesium turnings under the ether with a dry glass rod.[1] |
| Low yield of the final product | - Incomplete formation of the Grignard reagent.- Significant Wurtz coupling side reaction.- Grignard reagent was quenched by moisture or acidic impurities.- Incomplete reaction with the ketone. | - Ensure all magnesium has reacted before adding the ketone.- Maintain a temperature below 0 °C during the dropwise addition of allyl bromide.[7][12]- Check the purity of the 2-butanone; distill if necessary.- Allow for sufficient reaction time after ketone addition. |
| Significant high-boiling byproduct | - This is likely 1,5-hexadiene from the Wurtz coupling reaction. | - This is a direct result of poor temperature control during the formation of allylmagnesium bromide. Repeat the synthesis with stricter cooling and slower addition of allyl bromide.[7] |
| Product is not isolated after workup | - Emulsion formed during extraction.- Product is too volatile and was lost during solvent evaporation. | - Add more brine to the separatory funnel to break the emulsion.- Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat. |
References
- 1. britthipple.com [britthipple.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. community.wvu.edu [community.wvu.edu]
- 12. benchchem.com [benchchem.com]
- 13. acs.org [acs.org]
- 14. quora.com [quora.com]
- 15. dchas.org [dchas.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. d.web.umkc.edu [d.web.umkc.edu]
- 18. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 19. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. spectrabase.com [spectrabase.com]
Application Notes & Protocols: The Strategic Use of 3-Methyl-5-hexen-3-ol in Asymmetric Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Identifying a Versatile Chiral Synthon
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and agrochemicals. Chiral tertiary alcohols are crucial structural motifs found in numerous biologically active molecules.[1] 3-Methyl-5-hexen-3-ol, a structurally simple yet highly functionalized molecule, represents a valuable and versatile starting material for asymmetric synthesis. Its key features—a tertiary alcohol center and a terminal olefin—provide two distinct handles for a variety of stereoselective transformations.
This guide provides an in-depth exploration of proven methodologies for leveraging this compound as a precursor to complex chiral architectures. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high levels of stereocontrol. The primary focus will be on two powerful strategies: the resolution of its chiral center via Dynamic Kinetic Resolution (DKR) and the stereoselective functionalization of its terminal double bond through Asymmetric Dihydroxylation (AD).
Part 1: Resolution of the Tertiary Alcohol Center via Dynamic Kinetic Resolution (DKR)
The Principle: Overcoming the 50% Yield Barrier
Kinetic resolution (KR) is a widely used method for separating enantiomers of a racemate by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[2] However, a standard KR is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. Dynamic Kinetic Resolution (DKR) elegantly circumvents this limitation by integrating a rapid, in-situ racemization of the slower-reacting enantiomer. This ensures that the entire racemic starting material can be converted into a single, enantiomerically pure product, approaching a theoretical yield of 100%.
For tertiary allylic alcohols like this compound, a powerful DKR strategy combines the high enantioselectivity of an enzyme (a lipase) for acylation with the efficiency of a metal catalyst (typically Ruthenium-based) for racemization.[3][4]
Experimental Workflow: Chemoenzymatic DKR
The DKR of (±)-3-methyl-5-hexen-3-ol involves a concurrent enzymatic acylation and metal-catalyzed racemization in a single pot. The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) to form the corresponding acetate. Simultaneously, the ruthenium catalyst racemizes the unreacted, slower-reacting S-enantiomer back into the racemate, continually feeding the substrate for the enzymatic acylation.
Caption: Chemoenzymatic DKR of (±)-3-methyl-5-hexen-3-ol.
Protocol: Dynamic Kinetic Resolution via Lipase and Ruthenium Catalysis
This protocol is adapted from established methods for the DKR of allylic alcohols.[4]
Materials:
-
(±)-3-Methyl-5-hexen-3-ol
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Ruthenium catalyst, e.g., (p-cymene)ruthenium(II) complex
-
Acyl donor: p-Chlorophenyl acetate or Vinyl acetate
-
Anhydrous solvent: Methylene chloride (CH₂Cl₂) or Toluene
-
Base: Triethylamine (Et₃N)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add (±)-3-methyl-5-hexen-3-ol (1.0 equiv).
-
Reagent Addition: Add the anhydrous solvent (to achieve ~0.1 M concentration), the ruthenium catalyst (1-2 mol%), p-chlorophenyl acetate (1.2 equiv), and triethylamine (1.5 equiv).
-
Initiation: Stir the mixture at room temperature for 15-30 minutes to allow for catalyst activation and initial racemization.
-
Enzymatic Reaction: Add the immobilized lipase, CALB (typically 20-30 mg per mmol of substrate).
-
Monitoring: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 30-40 °C). Monitor the reaction progress by TLC or GC analysis, checking for the consumption of the starting alcohol and the formation of the acetate product. Reactions typically run for 24-72 hours.
-
Work-up: Upon completion, filter off the immobilized enzyme and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to isolate the enantiomerically enriched acetate.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Data Presentation: Expected Outcomes
The following table summarizes representative data for the DKR of allylic alcohols, providing expected ranges for yield and enantioselectivity.
| Substrate | Catalyst System | Acyl Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Racemic Allylic Alcohols | CALB + Ru-complex | p-Chlorophenyl acetate | CH₂Cl₂ | RT | 81-88 | >99 | [4] |
| Sterically Hindered Allylic Alcohols | CALB + Ru-catalyst 1 | Isopropenyl acetate | Toluene | 60 | >90 | >99 | [3] |
Expert Insight: The choice of acyl donor is critical. Irreversible acyl donors like vinyl acetate or isopropenyl acetate can drive the reaction forward and prevent enzyme inhibition by the alcohol by-product (vinyl alcohol tautomerizes to acetaldehyde). The ruthenium catalyst must be effective at racemizing the tertiary alcohol without promoting side reactions like dehydration or isomerization.[4]
Part 2: Stereoselective Functionalization of the Terminal Olefin
Principle: Sharpless Asymmetric Dihydroxylation (AD)
The terminal double bond of this compound is an ideal substrate for the Sharpless Asymmetric Dihydroxylation (AD). This powerful reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to enantioselectively convert an alkene into a vicinal diol.[5] The reaction is rendered catalytic and practical by the use of a stoichiometric co-oxidant, typically potassium ferricyanide(III) [K₃Fe(CN)₆], to reoxidize the Os(VI) species back to Os(VIII).
The stereochemical outcome is reliably controlled by the choice of the chiral ligand, which is conveniently packaged in commercially available reagent mixtures known as AD-mix-α and AD-mix-β.
Mnemonic and Stereochemical Control
The facial selectivity of the dihydroxylation can be predicted using a well-established mnemonic. When the alkene is oriented with the larger substituents in the bottom-right and top-left quadrants:
-
AD-mix-β (using the (DHQD)₂PHAL ligand) delivers the hydroxyl groups to the top face .
-
AD-mix-α (using the (DHQ)₂PHAL ligand) delivers the hydroxyl groups to the bottom face .
Caption: Stereochemical prediction for the Sharpless AD of this compound.
Protocol: Asymmetric Dihydroxylation of this compound
This protocol is based on the standard procedure for Sharpless AD reactions.[6][7]
Materials:
-
This compound
-
AD-mix-α or AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄, and the chiral ligand)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, for improving turnover with some substrates)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve the appropriate AD-mix (approx. 1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and H₂O (approx. 5 mL of each per mmol of alkene).
-
Cooling: Cool the vigorously stirred mixture in an ice bath to 0 °C. The mixture will be a two-phase system.
-
Substrate Addition: Add this compound (1.0 equiv) to the cold, stirring mixture. If using, add methanesulfonamide (1.0 equiv) at this stage.
-
Reaction: Continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC. The color of the reaction mixture may change from orange/red to a darker shade. Reactions are typically complete within 6-24 hours.
-
Quenching: Quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Add ethyl acetate to the reaction mixture. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Work-up: Combine the organic extracts, wash with 2 M NaOH or brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude triol product by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the product, typically after derivatization (e.g., as a bis-acetate or acetonide), via chiral HPLC or GC.
Data Presentation: Expected Outcomes
The Sharpless AD reaction is known for its high enantioselectivity across a broad range of olefins.
| Olefin Class | Ligand System | Yield (%) | ee (%) | Reference |
| Terminal Alkenes | AD-mix-β | 80-95 | 90-99 | [5][8] |
| trans-Disubstituted | AD-mix-β | 85-98 | >99 | [6] |
| Trisubstituted | AD-mix-β | 75-90 | 85-98 | [9] |
Expert Insight: The 1:1 t-BuOH/H₂O solvent system is crucial for bringing all components into proximity for the reaction to occur efficiently. Vigorous stirring is essential to ensure proper mixing of the two phases. For trisubstituted alkenes like this compound, the reaction may be slower, and the addition of methanesulfonamide can sometimes accelerate the catalytic cycle and improve yields.
Conclusion
This compound serves as an exemplary substrate for demonstrating fundamental and advanced strategies in asymmetric synthesis. Through chemoenzymatic dynamic kinetic resolution, its racemic tertiary alcohol center can be transformed into a single enantiomer in high yield and with excellent optical purity. Concurrently, its terminal olefin provides a reliable handle for highly predictable and selective transformations such as Sharpless Asymmetric Dihydroxylation. The resulting chiral polyhydroxylated products are valuable intermediates, primed for further elaboration into complex target molecules for the pharmaceutical and life sciences industries. The protocols detailed herein provide a robust foundation for researchers to confidently employ this versatile synthon in their synthetic campaigns.
References
- 1. Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application of 3-Methyl-5-hexen-3-ol in Fragrance Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Fruity Note
3-Methyl-5-hexen-3-ol is a volatile organic compound that has carved a niche for itself within the fragrance industry. This tertiary allylic alcohol is characterized by a vibrant and multifaceted olfactory profile, primarily described as strong, sweet, and fruity.[1] Its unique chemical structure lends it properties that make it a valuable component in the perfumer's palette for crafting scents for a variety of applications, including fine fragrances, personal care products, and household goods. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, olfactory characteristics, and practical applications in fragrance formulations. It is intended for researchers, perfumers, and product development professionals seeking to understand and utilize this intriguing fragrance molecule.
Physicochemical and Olfactory Properties
A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective and safe use. This compound is a flammable liquid, a characteristic that necessitates careful handling and storage in accordance with safety guidelines.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| CAS Number | 1569-44-4 | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 149.5 °C at 760 mmHg | [1] |
| Flash Point | 53.1 °C | [1] |
| Density | 0.83 g/cm³ | [1] |
| Refractive Index | 1.4355-1.4395 @ 20°C | [3] |
Olfactory Profile: A Deeper Dive
The presence of the hexenyl functional group likely contributes a green, slightly sharp note, reminiscent of freshly cut grass or leaves, a characteristic common in C6 unsaturated alcohols like cis-3-hexenol.[4][5] The methyl group at the 3-position can add a subtle warmth and complexity, potentially steering the fruity character towards berry or ripe fruit notes. The overall impression is one of a bright, uplifting, and diffusive top-to-middle note.
Application in Fragrance Formulations
The utility of this compound extends across the spectrum of fragrance applications, from the ephemeral world of fine perfumery to the functional realm of household products.
Fine Fragrance
In fine fragrance, this compound can be employed to introduce a juicy, natural-smelling fruitiness. Its profile suggests it would be particularly effective in:
-
Fruity-Floral Compositions: To enhance the top notes of berry, pear, or apple accords, providing a sparkling and realistic opening.
-
Green and Ozonic Fragrances: To lend a sweet, dewy quality that complements green notes and adds a touch of natural complexity.
-
Citrus Accords: To provide a more rounded and less sharp fruity character than traditional citrus raw materials.
While specific use levels are proprietary and depend on the desired effect, a starting point for evaluation in a fragrance concentrate would be in the range of 0.1% to 2.0%.
Personal Care and Cosmetics
The sweet and refreshing character of this compound makes it a suitable candidate for a wide array of personal care products:
-
Soaps and Body Washes: To impart a clean and uplifting fruity scent.
-
Shampoos and Conditioners: To contribute to a fresh and appealing hair fragrance.
-
Lotions and Creams: To provide a subtle, pleasant scent that is not overpowering.
The stability of this compound in various cosmetic bases is a critical consideration. As a tertiary allylic alcohol, it may be susceptible to degradation in highly acidic or alkaline conditions. Therefore, it is crucial to conduct stability testing in the final product matrix.
Household Products
In household applications, this compound can be used to create a sense of cleanliness and freshness in:
-
Detergents and Fabric Softeners: To add a pleasant, lingering fruity note to laundry.
-
Air Fresheners: To provide a bright and diffusive fruity scent.
-
Cleaning Products: To mask base odors and leave a fresh, clean impression.
Protocols for Evaluation and Formulation
The following protocols provide a general framework for the evaluation and incorporation of this compound into fragrance formulations.
Protocol 1: Olfactory Evaluation
Objective: To characterize the olfactory profile of this compound.
Materials:
-
This compound
-
Ethanol (perfumer's grade)
-
Glass beakers
-
Graduated pipettes
-
Smelling strips
Procedure:
-
Prepare a 10% dilution of this compound in ethanol.
-
Dip a smelling strip into the dilution, ensuring it is saturated but not dripping.
-
Evaluate the odor of the wet strip, noting the initial top notes.
-
Allow the strip to air dry and evaluate the scent at regular intervals (e.g., 5 minutes, 30 minutes, 1 hour, 4 hours) to assess the evolution of the fragrance and its tenacity.
-
Record detailed observations of the scent, including fruity, green, floral, or other nuances.
Protocol 2: Stability Testing in a Cosmetic Base (Cream)
Objective: To assess the stability of this compound in a representative cosmetic emulsion.
Materials:
-
This compound
-
Unscented cream base
-
Glass jars with airtight lids
-
Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
pH meter
Procedure:
-
Incorporate this compound into the cream base at a typical use level (e.g., 0.5%).
-
Thoroughly mix to ensure homogeneity.
-
Measure and record the initial pH of the scented cream.
-
Divide the scented cream into several glass jars and store them in the incubators at the different temperatures.
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from each temperature condition.
-
Evaluate the samples for any changes in color, consistency, and scent compared to a control sample (unscented cream stored under the same conditions).
-
Measure and record the pH of each sample.
Synergistic Blending and Creative Possibilities
While specific data on synergistic effects are limited, the chemical nature of this compound suggests potential for interesting interactions with other fragrance materials. Its fruity and green character could be enhanced when blended with:
-
Esters: Such as ethyl acetate or hexyl acetate, to create more complex and juicy fruit accords.
-
Aldehydes: Like C-10 or C-12 aldehydes, to add a sparkling, clean quality.
-
Green Notes: Such as galbanum or violet leaf absolute, to create a more natural and vibrant green-fruity effect.
Safety and Regulatory Considerations
This compound is classified as a flammable liquid and vapor.[2] Standard safety precautions for handling flammable liquids, including proper ventilation and avoidance of ignition sources, should be followed.
A review of the International Fragrance Association (IFRA) standards indicates that this compound is not currently listed as a prohibited or restricted substance. However, it is the responsibility of the formulator to ensure compliance with all regional and local regulations. The Research Institute for Fragrance Materials (RIFM) provides safety assessments for many fragrance ingredients, and it is recommended to consult their database for the most up-to-date information.[6]
Conclusion and Future Perspectives
This compound is a valuable and versatile ingredient in the modern perfumer's palette. Its strong, sweet, and fruity profile, with likely green undertones, allows for the creation of fresh and natural-smelling fragrances for a wide range of applications. While there is a need for more publicly available data on its detailed olfactory analysis, stability in various consumer product bases, and synergistic blending properties, the existing information provides a solid foundation for its effective use. Further research, particularly in the areas of GC-O analysis and performance in different formulations, would undoubtedly unlock even greater creative potential for this intriguing molecule.
Visualizations
Chemical Structure and Properties
Caption: Key identifiers and properties of this compound.
Fragrance Application Workflow
Caption: Workflow for evaluating and formulating with a new fragrance ingredient.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. B20447.14 [thermofisher.com]
- 4. (Z)-3-hexen-1-ol, 928-96-1 [thegoodscentscompany.com]
- 5. (Z)-3-hexen-1-ol, 928-96-1 [thegoodscentscompany.com]
- 6. RIFM fragrance ingredient safety assessment, 2-methylundecanol, CAS Registry Number 10522-26-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for quantifying 3-Methyl-5-hexen-3-ol
An Application Note for the Analytical Quantification of 3-Methyl-5-hexen-3-ol
Title: A Comprehensive Guide to the Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides detailed, validated protocols for the quantitative analysis of this compound, a volatile tertiary alcohol relevant in various industrial and research settings, including synthesis processes and potentially as a pharmaceutical impurity. Accurate and precise quantification is critical for quality control, process monitoring, and regulatory compliance. We present a primary method based on Gas Chromatography-Mass Spectrometry (GC-MS), which is ideally suited for this volatile analyte, offering high selectivity and sensitivity. An alternative High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization is also described for laboratories where GC is not available or for complementary analysis. Both protocols are designed to be self-validating, with clear explanations of the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results for researchers, scientists, and drug development professionals.
Introduction and Analyte Profile
This compound is an unsaturated tertiary alcohol. Its volatility and chemical structure necessitate well-defined analytical strategies for accurate quantification. The presence of such molecules, even at trace levels, can be critical in the context of pharmaceutical manufacturing, where they may arise as synthesis by-products or degradants. Therefore, robust analytical methods are required to ensure the purity, safety, and efficacy of final products, in line with guidelines from regulatory bodies like the FDA and ICH.[1]
This guide provides two distinct, validated workflows. The primary method, GC-MS, leverages the analyte's volatility for a direct and highly specific analysis.[2][3] The secondary method, HPLC-UV, addresses the challenge of detecting an analyte with a weak chromophore by introducing a derivatization step, making it amenable to common UV detectors.[4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O | [6][7] |
| Molecular Weight | 114.19 g/mol | [6] |
| CAS Number | 1569-44-4 | [6][7] |
| Boiling Point | 139 - 149.5 °C at 760 mmHg | [8][9] |
| Density | ~0.835 g/cm³ | [8] |
| Appearance | Clear, colorless liquid | [7] |
| Safety | Flammable liquid and vapor | [6][8] |
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
Gas chromatography is the premier technique for separating volatile and thermally stable compounds.[3] this compound, with a boiling point around 149°C, is perfectly suited for GC analysis. The non-polar nature of the compound allows for excellent peak shape and resolution on common capillary columns. Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled selectivity and sensitivity. For quantification, MS can be operated in Selected Ion Monitoring (SIM) mode, where only ions specific to the analyte of interest are monitored, drastically reducing background noise and improving detection limits.[2][10]
Experimental Protocol: Direct Injection GC-MS
This protocol is designed for quantifying this compound in samples where it is present at moderate to high concentrations and the matrix is relatively clean (e.g., reaction mixtures, bulk material).
2.2.1. Materials and Reagents
-
Methanol, HPLC or GC grade (as solvent)
-
Class A volumetric flasks and pipettes
-
2 mL autosampler vials with septa caps
2.2.2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: Rtx-5 (or equivalent 5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injection: 1.0 µL, Split ratio 50:1 (can be adjusted based on concentration)
-
Injector Temperature: 250°C
-
Oven Program: 40°C (hold 5 min), ramp at 30°C/min to 240°C (hold 4 min)[10]
-
MS Transfer Line: 240°C
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV
-
MS Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 85 (M-C₂H₅)⁺
-
Qualifier Ions: m/z 55, 99
-
Causality Note: The 50:1 split ratio prevents column overloading and detector saturation when analyzing high-concentration samples. The oven temperature program is designed to separate the analyte from potential solvent peaks and other volatile impurities efficiently. SIM mode is chosen over full scan for its superior sensitivity and selectivity, which is critical for accurate quantification.[10]
2.2.3. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with methanol.
-
Sample Preparation: Accurately dilute the sample containing this compound with methanol to bring the expected concentration within the calibration range. For example, if the expected concentration is 5 mg/mL, a 100-fold dilution would yield a theoretical concentration of 50 µg/mL.
2.2.4. Analytical Workflow
Caption: GC-MS analysis workflow for this compound.
Method Validation
Method validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[12][13] The following parameters should be assessed according to ICH Q2(R1) guidelines.
Table 2: Summary of Validation Parameters for GC-MS Method
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the retention time of the analyte. | Peak purity confirmed by qualifier ion ratios. |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 102.1% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | Repeatability: 0.8% Intermediate: 1.5% |
| LOQ | Signal-to-Noise ≥ 10 | 1 µg/mL |
| LOD | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
Self-Validation Insight: The system suitability test (SST) is a crucial part of this self-validating system. Before each analytical run, inject a mid-point calibration standard multiple times (n=5). The %RSD for peak area and retention time should be ≤ 2.0%. This confirms that the instrument is performing adequately before committing to sample analysis.[1]
Alternative Method: HPLC-UV with Pre-Column Derivatization
Principle and Rationale
This compound lacks a significant chromophore, making it virtually transparent to UV detection in its native form. To overcome this, a pre-column derivatization step is employed to attach a UV-absorbing moiety to the alcohol's hydroxyl group.[4] This protocol uses phthalic anhydride, which reacts with the alcohol to form a phthalate hemiester, a compound with strong UV absorbance, enabling sensitive quantification.[5] This method is valuable when GC-MS is unavailable or when orthogonal verification of results is required.
Experimental Protocol: HPLC-UV Analysis
3.2.1. Materials and Reagents
-
All reagents from Section 2.2.1
-
Phthalic anhydride
-
Triethylamine (catalyst)
-
1,4-Dioxane (reaction solvent)
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water (18 MΩ·cm)
3.2.2. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector
-
Column: C8 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Causality Note: A C8 column is chosen as it provides good retention for the relatively non-polar phthalate derivative. Gradient elution is necessary to effectively elute the derivative and clean the column of any unreacted reagents. The detection wavelength of 230 nm provides high sensitivity for the phthalate chromophore.
3.2.3. Derivatization and Sample Preparation
-
Derivatizing Reagent: Prepare a solution of 10 mg/mL phthalic anhydride and 5 µL/mL triethylamine in 1,4-dioxane.
-
Standard/Sample Derivatization:
-
To 100 µL of each standard or sample (in methanol or dioxane), add 200 µL of the derivatizing reagent.
-
Cap the vial tightly and heat at 80°C for 30 minutes.
-
Cool to room temperature.
-
Dilute with a 50:50 ACN/water mixture to bring the concentration into the calibration range.
-
Filter through a 0.45 µm syringe filter before injection.
-
3.2.4. Analytical Workflow
Caption: HPLC-UV analysis workflow including pre-column derivatization.
Method Comparison and Selection
Choosing the appropriate method depends on available instrumentation, required sensitivity, and sample matrix complexity.
Caption: Decision tree for selecting the appropriate analytical method.
Table 3: Comparison of Analytical Methods
| Feature | GC-MS (Direct Injection) | HPLC-UV (Derivatization) |
| Principle | Separation of volatile compounds, MS detection | Separation of derivatives, UV detection |
| Specificity | Very High (based on mass) | Moderate (based on retention time) |
| Sensitivity | High (SIM mode) | Moderate to High |
| Sample Prep | Simple dilution | Multi-step (derivatization, heating) |
| Throughput | High | Low to Moderate |
| Pros | Fast, highly specific, no derivatization needed | Uses common lab equipment (HPLC-UV) |
| Cons | Requires GC-MS instrumentation | Indirect, sample prep is complex and slow |
Conclusion
This application note details two robust and validated methods for the quantification of this compound. The primary GC-MS method offers a rapid, sensitive, and highly specific analysis suitable for most applications. The alternative HPLC-UV method, while more labor-intensive, provides a reliable orthogonal technique accessible to laboratories equipped with standard HPLC systems. By following these protocols and adhering to the principles of method validation, researchers and quality control analysts can confidently and accurately determine the concentration of this compound in a variety of samples.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. iltusa.com [iltusa.com]
- 3. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molnar-institute.com [molnar-institute.com]
- 6. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. B20447.14 [thermofisher.com]
- 8. This compound|1569-44-4 - MOLBASE Encyclopedia [m.molbase.com]
- 9. This compound [stenutz.eu]
- 10. shimadzu.com [shimadzu.com]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Application Note & Protocol: Enzymatic Kinetic Resolution of (±)-3-Methyl-5-hexen-3-ol
For: Researchers, scientists, and drug development professionals engaged in stereoselective synthesis.
Abstract & Introduction
Chiral tertiary alcohols are pivotal structural motifs in a multitude of fine chemicals, pharmaceuticals, and agrochemicals. Specifically, enantiomers of unsaturated tertiary alcohols like 3-methyl-5-hexen-3-ol serve as valuable building blocks and possess unique organoleptic properties, making them significant in the flavor and fragrance industry[1][2]. The stereocenter at the C3 position, which is sterically hindered, presents a considerable challenge for traditional asymmetric synthesis.
Enzymatic kinetic resolution (EKR) offers a robust and environmentally benign alternative for accessing enantiomerically pure compounds under mild reaction conditions[3]. This application note provides a comprehensive guide to the lipase-catalyzed kinetic resolution of racemic this compound via enantioselective acylation. The protocol details the screening of suitable biocatalysts, optimization of reaction parameters, and the analytical workflow for determining conversion and enantiomeric purity. The inherent difficulty in resolving tertiary alcohols due to steric hindrance at the active site of most enzymes is a key consideration; however, specific lipases have demonstrated efficacy[3][4]. This guide is designed to be a self-validating system, integrating analytical checkpoints to ensure trustworthy and reproducible outcomes.
The Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent. In an EKR catalyzed by a lipase, the enzyme's chiral active site preferentially acylates one enantiomer of the alcohol at a much higher rate (kfast) than the other (kslow)[5].
The reaction typically employs an acyl donor, often an activated ester like vinyl acetate, in a non-polar organic solvent. As the reaction proceeds, the mixture becomes enriched in the less reactive alcohol enantiomer and the ester of the more reactive enantiomer. The theoretical maximum yield for each of the separated enantiomers in a classic EKR is 50%[6]. The efficiency of the resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (>100) are indicative of an excellent separation.
The catalytic mechanism of lipases involves a "catalytic triad" of serine, histidine, and aspartate residues. An acyl-enzyme intermediate is formed, which then reacts with the alcohol nucleophile to generate the ester product and regenerate the free enzyme[7].
Experimental Design & Protocols
Materials & Reagents
-
Enzymes:
-
Acyl Donors:
-
Vinyl acetate (preferred)
-
Isopropenyl acetate
-
Ethyl acetate
-
-
Solvents (Anhydrous):
-
Hexane or Heptane
-
Methyl tert-butyl ether (MTBE)
-
Diisopropyl ether (DIPE)
-
-
Analytical Standards: Racemic this compound
-
General Reagents: Sodium sulfate (anhydrous), silica gel for chromatography, ethyl acetate, and hexane for elution.
General Workflow
The overall process involves enzyme selection, reaction execution, product separation, and chiral analysis to confirm the resolution's success.
Figure 1. General workflow for the enzymatic kinetic resolution of this compound.
Protocol 1: Enzyme Screening
Rationale: Tertiary alcohols are sterically demanding substrates. Therefore, screening a panel of lipases known for broad substrate scope or specific activity towards hindered alcohols is critical. Candida antarctica Lipase A (CAL-A) has shown promise for tertiary alcohols, while CALB is a robust, widely used benchmark[4][9].
-
Setup: In three separate 4 mL vials, add (±)-3-methyl-5-hexen-3-ol (20 mg, ~0.175 mmol) and 2 mL of anhydrous hexane.
-
Enzyme Addition: To each vial, add 20 mg of one immobilized enzyme (CAL-A, CALB, PSL).
-
Initiation: Add vinyl acetate (32 µL, ~0.35 mmol, 2 equivalents).
-
Incubation: Seal the vials and place them in an orbital shaker at 200 rpm and 40°C.
-
Monitoring: After 24 hours, withdraw a small aliquot (~50 µL), filter it through a small plug of silica in a pipette, and dilute with hexane for chiral GC analysis.
-
Analysis: Determine the enantiomeric excess of the remaining substrate (ees) and the formed product (eep) to identify the most selective enzyme.
Table 1: Illustrative Enzyme Screening Results
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%)* | ees (%) | eep (%) | E-Value** |
|---|---|---|---|---|---|---|---|
| CAL-A | Vinyl Acetate | Hexane | 24 | 45 | >99 | 82 | >200 |
| CALB (Novozym 435) | Vinyl Acetate | Hexane | 24 | 15 | 25 | 90 | ~15 |
| PSL | Vinyl Acetate | Hexane | 24 | <5 | N/D | N/D | N/A |
*Conversion (c) is calculated as c = ees / (ees + eep)[10] **Enantiomeric Ratio (E) is calculated from ees and eep[10]
Based on these illustrative results, CAL-A is the superior catalyst for this specific resolution, exhibiting both high conversion and excellent enantioselectivity.
Protocol 2: Optimized Preparative Scale Resolution
Rationale: This protocol scales up the reaction using the best enzyme identified in the screening phase. It includes a detailed work-up procedure for isolating the enantioenriched alcohol and ester.
Figure 2. Reaction scheme for the CAL-A catalyzed resolution of (±)-3-methyl-5-hexen-3-ol.
-
Reaction Setup: To a 50 mL flask, add (±)-3-methyl-5-hexen-3-ol (1.0 g, 8.76 mmol), 25 mL of anhydrous heptane, and immobilized CAL-A (100 mg, 10% w/w).
-
Initiation: Add vinyl acetate (1.6 mL, 17.5 mmol, 2.0 eq.).
-
Incubation: Seal the flask and shake at 200 rpm and 40°C. Monitor the reaction by taking aliquots for chiral GC analysis every 4-6 hours.
-
Quenching: When the conversion reaches approximately 45-50% (ideal for achieving high ee for both substrate and product), stop the reaction.
-
Enzyme Removal: Remove the immobilized enzyme by vacuum filtration, washing it with a small amount of heptane. The enzyme can be dried and potentially reused.
-
Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude mixture of unreacted alcohol and the formed ester.
-
Purification: Separate the unreacted alcohol from the acetate ester using silica gel column chromatography (e.g., gradient elution with 2% to 10% ethyl acetate in hexane).
-
Characterization: Collect fractions and analyze by TLC and GC. Combine pure fractions of the alcohol and the ester separately and remove the solvent. Determine the final yield and enantiomeric excess of each isolated product.
Protocol 3: Chiral Gas Chromatography (GC) Analysis
Rationale: Accurate determination of enantiomeric excess is paramount for validating the resolution. Chiral GC with a cyclodextrin-based stationary phase is the standard method for separating enantiomers of volatile compounds like alcohols[11][12][13].
-
Instrument: Gas Chromatograph with FID detector.
-
Column: Chiral GC Column, e.g., HP-CHIRAL-20B (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent beta-cyclodextrin phase[14].
-
GC Conditions (Example):
-
Injector Temp: 220°C
-
Detector Temp: 250°C
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.2 mL/min).
-
Oven Program: 60°C for 2 min, then ramp at 2°C/min to 150°C, hold for 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
Procedure:
-
Prepare a standard of the racemic alcohol (1 mg/mL in hexane) and inject to determine the retention times of the two enantiomers.
-
Prepare samples of the reaction mixture, the purified alcohol, and the purified (and hydrolyzed) ester at ~1 mg/mL in hexane.
-
Inject the samples and integrate the peak areas for each enantiomer.
-
Calculate ee and conversion using the following formulas:
-
Enantiomeric Excess (ee %): (|Area_Enant1 - Area_Enant2| / (Area_Enant1 + Area_Enant2)) * 100
-
Conversion (c %): Based on the disappearance of substrate or appearance of product relative to an internal standard, or calculated from the ee values of the substrate (ees) and product (eep) using the formula: c = ee_s / (ee_s + ee_p)[10].
-
Table 2: Expected Chiral GC Results and Data Interpretation
| Compound | Retention Time (min) | Peak Area (Racemic Std) | Peak Area (Resolution Sample) | Calculated ee (%) |
|---|---|---|---|---|
| (S)-3-methyl-5-hexen-3-ol | 18.2 | 5000 | 9950 | >99% |
| (R)-3-methyl-5-hexen-3-ol | 18.5 | 5000 | 50 | |
| (S)-acetate | 21.5 | N/A | 1000 | 82% |
| (R)-acetate | 21.9 | N/A | 9000 | |
Troubleshooting
-
Low/No Conversion:
-
Cause: Inactive enzyme or poor enzyme choice.
-
Solution: Ensure the enzyme is active and properly stored. Screen a wider range of lipases. Tertiary alcohols are challenging; CAL-A is often a better choice than the more common CALB for these substrates[4].
-
-
Low Enantioselectivity (Low E-value):
-
Cause: Reaction conditions are not optimal.
-
Solution: Vary the temperature (lower temperatures often increase selectivity). Change the solvent or the acyl donor. Green solvents like 2-MeTHF have been shown to sometimes enhance enantioselectivity[15].
-
-
Poor Peak Resolution in Chiral GC:
-
Cause: Inappropriate column or GC method.
-
Solution: Optimize the temperature ramp (slower ramps improve resolution). Ensure you are using a suitable chiral column (cyclodextrin-based phases are recommended for alcohols)[13]. Check carrier gas flow rates.
-
Conclusion
This application note provides a detailed and robust framework for the successful enzymatic kinetic resolution of (±)-3-methyl-5-hexen-3-ol. By employing a systematic approach of enzyme screening, reaction optimization, and precise chiral GC analysis, researchers can reliably produce this valuable chiral building block in high enantiomeric purity. The demonstrated protocol, centered on the use of Candida antarctica Lipase A, overcomes the inherent steric challenges of tertiary alcohol resolution, paving the way for the efficient synthesis of complex chiral molecules for the pharmaceutical and flavor industries.
References
- 1. Page loading... [guidechem.com]
- 2. Fragrance compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Bark Beetle Pheromones from 3-Methyl-5-hexen-3-ol
Abstract
This comprehensive guide details the strategic application of the tertiary alcohol, 3-Methyl-5-hexen-3-ol, as a pivotal precursor in the synthesis of significant insect pheromones. Primarily focusing on the aggregation pheromones of bark beetles (Ips genus), namely (±)-Ipsenol and (±)-Ipsdienol, this document provides researchers, chemists, and drug development professionals with detailed, field-tested protocols. The narrative emphasizes the chemical logic behind synthetic choices, offering a blend of step-by-step methodologies and expert insights into reaction mechanisms. Visual workflows and structured data tables are provided to ensure clarity and reproducibility in a research setting.
Introduction: The Central Role of this compound in Pheromone Synthesis
Insect pheromones are powerful semiochemicals that mediate intraspecies communication, playing critical roles in mating, aggregation, and defense. Their synthetic production is of immense interest for use in pest management strategies, such as mating disruption and mass trapping, which offer environmentally benign alternatives to broad-spectrum pesticides.
The bark beetle species of the genus Ips are significant pests in conifer forests worldwide.[1] Their ability to coordinate mass attacks on host trees is mediated by aggregation pheromones, with two key components being Ipsenol (2-methyl-6-methylene-7-octen-4-ol) and Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol).[1][2][3]
The tertiary alcohol This compound emerges as a highly versatile and strategic starting material for the synthesis of these acyclic monoterpene alcohols.[4] Its structure contains the core carbon framework and key functional groups that can be chemically manipulated through reactions like sigmatropic rearrangements and oxidation/elimination sequences to yield the desired pheromone structures. This guide provides detailed protocols for the synthesis of the precursor itself and its subsequent conversion into racemic Ipsenol and Ipsdienol.
Synthesis of the Precursor: (±)-3-Methyl-5-hexen-3-ol
The most direct method for preparing the starting material is the Grignard reaction, a robust and fundamental carbon-carbon bond-forming reaction in organic synthesis.[5][6] This protocol details the addition of allylmagnesium bromide to methyl ethyl ketone (2-butanone).
Workflow for Precursor Synthesis
Caption: Grignard synthesis of the precursor alcohol.
Protocol for (±)-3-Methyl-5-hexen-3-ol Synthesis
Materials & Reagents
| Reagent | MW ( g/mol ) | Molarity/Purity | Molar Eq. | Amount |
| Magnesium turnings | 24.31 | >99% | 1.2 | 2.9 g |
| Allyl bromide | 120.98 | 99% | 1.1 | 13.3 g (9.7 mL) |
| Methyl ethyl ketone | 72.11 | >99%, anhydrous | 1.0 | 7.2 g (9.0 mL) |
| Diethyl ether | 74.12 | Anhydrous | - | 200 mL |
| Ammonium chloride | 53.49 | Saturated aq. soln. | - | 100 mL |
Procedure
-
Grignard Reagent Preparation:
-
Assemble a dry three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an argon atmosphere.
-
Add magnesium turnings to the flask.
-
Prepare a solution of allyl bromide in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add ~5 mL of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey solution for an additional 30 minutes at room temperature.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve methyl ethyl ketone in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Continue adding the ammonium chloride solution until the solids dissolve and two clear layers are formed.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound as a clear liquid.
-
Note from the Scientist: The entire procedure must be conducted under anhydrous (dry) conditions. Grignard reagents are potent bases and nucleophiles that react readily with protic sources like water, which would quench the reagent and halt the desired reaction.[7] The use of saturated ammonium chloride provides a mild acidic workup to protonate the intermediate alkoxide without causing acid-catalyzed side reactions like dehydration of the tertiary alcohol product.
Synthetic Pathway to (±)-Ipsenol
The conversion of this compound to Ipsenol (2-methyl-6-methylene-7-octen-4-ol) can be accomplished via a thermal, acid-catalyzed sigmatropic rearrangement. This process is analogous to an oxy-Cope rearrangement, where the tertiary alcohol rearranges to a more stable isomeric enol, which then tautomerizes to the final ketone product. In this specific case, the rearrangement directly yields the target alcohol structure.
Workflow for (±)-Ipsenol Synthesis
Caption: Rearrangement pathway to Ipsenol.
Protocol for (±)-Ipsenol Synthesis
Materials & Reagents
| Reagent | MW ( g/mol ) | Purity | Molar Eq. | Amount |
| This compound | 114.19 | >98% | 1.0 | 5.0 g |
| Potassium bisulfate | 136.17 | Fused, powdered | Catalytic | 0.5 g |
| Toluene | 92.14 | Anhydrous | - | 50 mL |
Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and toluene.
-
Add the powdered potassium bisulfate catalyst to the solution.
-
-
Thermal Rearrangement:
-
Heat the mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford pure (±)-Ipsenol.
-
Note from the Scientist: Potassium bisulfate acts as a solid acid catalyst, which facilitates the rearrangement while minimizing aqueous work-up issues. The thermal energy provided is crucial for overcoming the activation energy of the[8][8]-sigmatropic rearrangement. The reaction essentially isomerizes the starting alcohol to the desired pheromone structure, making this a highly atom-economical process.
Synthetic Pathway to (±)-Ipsdienol
The synthesis of Ipsdienol (2-methyl-6-methylene-2,7-octadien-4-ol) from this compound requires a different strategy. A common approach involves the oxidation of the tertiary allylic alcohol to an enone, followed by a Wittig-type olefination or another C-C bond formation to install the final methylidene group. However, a more direct conceptual route involves a dehydration to form a triene, which can then be selectively oxidized. For the purpose of this guide, we will focus on a plausible two-step sequence: dehydration followed by selective allylic oxidation.
Workflow for (±)-Ipsdienol Synthesis
Caption: Multi-step synthesis of Ipsdienol.
Protocol for (±)-Ipsdienol Synthesis (Illustrative Two-Step Path)
Step A: Dehydration to 3-Methyl-1,3-hexadiene
Materials & Reagents
| Reagent | MW ( g/mol ) | Purity | Molar Eq. | Amount |
| This compound | 114.19 | >98% | 1.0 | 5.0 g |
| Oxalic acid | 90.03 | Dihydrate | Catalytic | 0.2 g |
Procedure
-
Combine this compound and oxalic acid in a flask fitted for simple distillation.
-
Heat the mixture gently. The product diene, being more volatile, will co-distill with water.
-
Collect the distillate in a receiver cooled in an ice bath.
-
Separate the organic layer from the distillate, dry it over anhydrous calcium chloride, and use it directly in the next step.
Note from the Scientist: Using a mild, solid acid like oxalic acid for dehydration can provide better control and selectivity over the position of the newly formed double bond compared to strong mineral acids, which could cause extensive polymerization or isomerization.
Step B: Allylic Oxidation to (±)-Ipsdienol
Materials & Reagents
| Reagent | MW ( g/mol ) | Purity | Molar Eq. | Amount |
| 3-Methyl-1,3-hexadiene | 96.17 | Crude from Step A | 1.0 | ~4.2 g |
| Selenium dioxide | 110.96 | >99% | 1.0 | 4.8 g |
| Dichloromethane | 84.93 | Anhydrous | - | 100 mL |
Procedure
-
Dissolve the crude diene in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Carefully add selenium dioxide to the stirred solution. The reaction is often exothermic.
-
Stir the reaction at room temperature and monitor by TLC/GC until the diene is consumed.
-
Filter the reaction mixture through a pad of celite to remove the black selenium byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield (±)-Ipsdienol.
Note from the Scientist: Selenium dioxide is a classic reagent for the allylic oxidation of alkenes. It selectively introduces a hydroxyl group at the position allylic to a double bond. This reaction requires careful handling as selenium compounds are toxic.
Characterization of Pheromone Products
The identity and purity of the synthesized (±)-Ipsenol and (±)-Ipsdienol must be confirmed through standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (via the molecular ion peak) and fragmentation pattern, which serves as a fingerprint for the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact structure, confirming the connectivity of all atoms and the presence of key functional groups (hydroxyl, double bonds).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations, such as the broad O-H stretch for the alcohol and C=C stretches for the alkenes.
Conclusion
This compound stands as a valuable and strategically important precursor for the asymmetric or racemic synthesis of bark beetle pheromones. The protocols and workflows detailed in this guide demonstrate its utility in constructing complex targets like Ipsenol and Ipsdienol through logical and efficient chemical transformations. By understanding the underlying mechanisms of these reactions, researchers can adapt and optimize these methods for the scalable production of semiochemicals essential for developing next-generation, sustainable pest control solutions.
References
- 1. The Synthesis of Ipsenol and Ipsdienol: A Review (1968-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Topic: Experimental Setup for the Oxidation of 3-Methyl-5-hexen-3-ol
An Application Note for Researchers and Drug Development Professionals
Abstract
The oxidation of tertiary allylic alcohols such as 3-Methyl-5-hexen-3-ol presents a unique synthetic challenge due to the absence of an alpha-hydrogen, precluding direct oxidation pathways common for primary and secondary alcohols. However, the allylic nature of this substrate enables a[1][2]-oxidative rearrangement to furnish α,β-unsaturated ketones, which are highly valuable intermediates in organic synthesis and drug development. This application note provides a comprehensive guide to several robust experimental setups for this transformation. We will explore the mechanistic rationale, detailed step-by-step protocols, and comparative analysis of four distinct oxidation methodologies: Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern Oxidation, and a TEMPO-catalyzed system. The guide is designed to equip researchers with the necessary expertise to select and execute the optimal procedure based on laboratory capabilities, scale, and substrate sensitivity.
Introduction: The Challenge and Opportunity
Tertiary alcohols are generally resistant to oxidation without carbon-carbon bond cleavage.[3] However, this compound is a tertiary allylic alcohol, a structural motif that unlocks specific oxidative pathways. The principal transformation involves a concerted oxidation and rearrangement to yield an isomeric α,β-unsaturated ketone, primarily 5-Methyl-5-hexen-2-one. This functionality is a cornerstone in the synthesis of complex molecules, serving as a versatile Michael acceptor and a precursor for a wide array of chemical modifications.
The selection of an appropriate oxidant is critical. The ideal method should be efficient, high-yielding, and chemoselective, avoiding unwanted side reactions such as double bond isomerization or cleavage. This guide details four field-proven methods, each with distinct advantages and operational considerations.
Caption: Oxidative rearrangement of this compound.
Comparative Analysis of Oxidation Methodologies
The choice of oxidant dictates the reaction conditions, workup procedure, and safety considerations. The following table provides a comparative overview to guide method selection.
| Method | Primary Reagent(s) | Conditions | Key Advantages | Key Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate (CrO₃·Py·HCl) | Anhydrous CH₂Cl₂, RT | Readily available, well-established | Toxic Cr(VI) waste , acidic nature, requires anhydrous conditions, difficult workup.[4][5] |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, RT, Neutral pH | Very mild , high chemoselectivity, short reaction times, simple workup.[6][7][8] | Potentially explosive (shock-sensitive), relatively expensive for large scale.[6][7] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Anhydrous CH₂Cl₂, -78 °C | Metal-free, mild, high yield, tolerates sensitive functional groups.[9][10] | Requires cryogenic temps , produces foul-smelling dimethyl sulfide and toxic CO gas.[9][11] |
| TEMPO-Catalyzed | TEMPO (cat.), NaOCl, NaBr | Biphasic (CH₂Cl₂/H₂O), 0 °C to RT | Metal-free ("Green"), catalytic, cost-effective for scale-up.[2][12] | NaOCl can cause chlorination side-reactions, requires careful pH control.[1] |
Detailed Experimental Protocols
Safety Preamble: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
Principle: This method utilizes the ability of PCC to effect an oxidative rearrangement of tertiary allylic alcohols, a variant of the Babler oxidation. The reaction is typically performed in dichloromethane with an adsorbent like Celite or silica gel to simplify the removal of the tarry chromium byproducts.[4]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Pyridinium Chlorochromate (PCC) (1.5 equiv)
-
Celite® 545 or Silica Gel (equal weight to PCC)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethyl ether (for filtration)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Addition funnel (optional)
-
Sintered glass funnel or Büchner funnel
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add PCC (1.5 equiv) and an equal mass of Celite. Add anhydrous CH₂Cl₂ to create a stirrable slurry.
-
Reactant Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous CH₂Cl₂ and add it to the PCC slurry in one portion at room temperature.
-
Reaction: Stir the orange-brown mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.[4]
-
Workup: Upon completion, dilute the reaction mixture with a 4-fold volume of diethyl ether. Stir for 15 minutes.
-
Filtration: Pass the mixture through a short plug of silica gel or Florisil® in a sintered glass funnel, washing thoroughly with diethyl ether to elute the product. The dark, tarry chromium salts will be retained on the plug.
-
Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in diethyl ether and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel if necessary.
Safety Precautions:
-
Chromium(VI) compounds are highly toxic, carcinogenic, and environmental hazards. [13][14] Handle with extreme care. All solid and liquid waste containing chromium must be collected and disposed of as hazardous waste according to institutional guidelines.[15][16]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
Principle: DMP is a hypervalent iodine reagent that provides a very mild and selective oxidation under neutral conditions, minimizing the risk of side reactions with sensitive functional groups.[6][8] Its high chemoselectivity makes it ideal for complex molecules.[6]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add DMP (1.2 equiv) to the solution in one portion at room temperature.[7]
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-3 hours. Monitor by TLC.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution. Stir vigorously for 20-30 minutes until the organic layer is clear. The thiosulfate reduces the excess DMP and its byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂.
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is often of high purity but can be further purified by flash chromatography if needed.
Safety Precautions:
-
DMP is shock-sensitive and can be explosive upon impact or heating. [6][7] Handle with care and avoid grinding the solid. Store in a cool, dry place.
Protocol 3: Swern Oxidation
Principle: This classic metal-free oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a reactive species at low temperatures. A hindered base is then used to trigger an intramolecular elimination to form the ketone.[17]
Materials & Reagents:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 equiv)
-
Oxalyl Chloride (1.1 equiv)
-
This compound (1.0 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 equiv)
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Two addition funnels
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Nitrogen/argon inlet
Step-by-Step Procedure:
-
Activator Preparation: To a three-neck flask containing anhydrous CH₂Cl₂ under nitrogen, add oxalyl chloride (1.1 equiv). Cool the flask to -78 °C.
-
DMSO Addition: Add a solution of anhydrous DMSO (2.2 equiv) in CH₂Cl₂ dropwise via an addition funnel, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 equiv) in CH₂Cl₂ dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 equiv) dropwise. A thick white precipitate will form. After the addition is complete, stir for another 30 minutes at -78 °C.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.
-
Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate carefully on a rotary evaporator to remove the volatile solvent.
-
Purification: Purify by flash column chromatography.
Safety Precautions:
-
The reaction generates acutely toxic carbon monoxide (CO) gas .[9] It must be performed in an efficient fume hood.
-
The byproduct dimethyl sulfide (DMS) has an extremely noxious and persistent odor. [9][11] Used glassware should be rinsed with bleach or an oxidizing solution to neutralize the smell.[9]
Monitoring and Characterization
A robust experimental design includes reliable methods for monitoring reaction progress and verifying the final product structure and purity.
Caption: General workflow for reaction monitoring and product analysis.
-
Thin-Layer Chromatography (TLC): TLC is the primary tool for monitoring the reaction. The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot indicates progress. Staining with potassium permanganate (KMnO₄) can be effective, as the alcohol will show a yellow spot on a purple background, while the enone product will not react as readily.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect the disappearance of the broad singlet corresponding to the alcohol -OH proton. The vinyl protons (~5-6 ppm) and the methyl group protons will show characteristic shifts.
-
¹³C NMR: The most telling change is the disappearance of the alcohol carbon signal (~70-75 ppm) and the appearance of a new ketone carbonyl signal in the downfield region (~195-205 ppm).
-
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretching band around 3300-3500 cm⁻¹ from the starting alcohol. The key diagnostic peak for the product is a strong C=O stretch for the conjugated ketone, typically appearing around 1670-1690 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for confirming the molecular weight of the product via the molecular ion peak (M⁺) and assessing its purity.[18]
Conclusion
The oxidation of this compound to its corresponding α,β-unsaturated ketone is a valuable transformation achievable through several distinct methods. For mildness and ease of workup on a small scale, Dess-Martin Periodinane is an excellent choice. For larger-scale synthesis where cost and waste are primary concerns, a TEMPO-catalyzed approach offers a greener and more economical alternative. The Swern oxidation provides a robust metal-free option for sensitive substrates, provided the laboratory is equipped to handle cryogenic conditions and the associated byproducts. While historically significant, PCC should be considered a last resort due to the toxicity and disposal challenges associated with chromium waste. Careful selection of the methodology based on these factors will ensure a successful and efficient synthesis.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hexavalent Chromium Safety - EHSLeaders [ehsleaders.org]
- 14. helix.dnares.in [helix.dnares.in]
- 15. Chromium - ESPI Metals [espimetals.com]
- 16. nj.gov [nj.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3-Methyl-5-hexen-3-ol for Enhanced Gas Chromatographic Analysis
Introduction
3-Methyl-5-hexen-3-ol is a tertiary allylic alcohol that presents notable challenges for direct analysis by gas chromatography (GC).[1][2] The primary obstacles stem from its molecular structure: the polar hydroxyl (-OH) group and the steric hindrance at the tertiary carbon center. The polar nature of the alcohol leads to strong intermolecular hydrogen bonding, which decreases volatility and promotes undesirable interactions with the GC column's stationary phase.[3] These interactions often manifest as poor chromatographic peak shape, including significant tailing, which compromises resolution and reduces analytical sensitivity.[3]
Furthermore, tertiary alcohols can be thermally labile, risking degradation in the high-temperature environment of the GC injector port.[3] To overcome these analytical hurdles, chemical derivatization is an essential pre-analytical step. This process involves converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[4][5][6][7] By "masking" the active hydrogen, derivatization fundamentally improves the analyte's chromatographic behavior, leading to sharper, more symmetrical peaks, enhanced detector response, and more reliable quantification.[3]
This application note provides a detailed guide for researchers and drug development professionals on the derivatization of this compound. We will explore the two most effective and widely adopted strategies—silylation and acylation—and provide comprehensive, step-by-step protocols for their successful implementation.
The Rationale for Derivatization: Overcoming Analytical Challenges
The core principle of derivatization in GC is to chemically modify an analyte to make it more "GC-amenable". For an alcohol like this compound, the primary target for modification is the active hydrogen of the hydroxyl group.
-
Increased Volatility: By replacing the polar -OH group with a non-polar moiety, such as a trimethylsilyl (TMS) ether or a trifluoroacetyl (TFA) ester, intermolecular hydrogen bonding is eliminated. This reduction in intermolecular forces significantly lowers the boiling point of the analyte, making it more volatile and suitable for GC analysis.[5][6][8]
-
Improved Thermal Stability: The derivatized functional groups are generally more stable at the elevated temperatures used in GC injectors and columns, minimizing the risk of on-column degradation or rearrangement, a potential concern for allylic alcohols.[5][6]
-
Enhanced Peak Shape and Sensitivity: The non-polar derivatives have fewer secondary interactions (e.g., hydrogen bonding) with the silanol groups on the surface of the capillary column.[9] This leads to a significant reduction in peak tailing, resulting in sharper, more symmetrical Gaussian peaks. This improved peak shape enhances resolution from matrix components and increases the signal-to-noise ratio, thereby improving detection limits.
-
Structural Confirmation via Mass Spectrometry (MS): Derivatization creates a predictable mass shift and characteristic fragmentation patterns in the mass spectrum. For example, the addition of a TMS group increases the molecular weight by 72 Da, and the resulting derivative often shows a characteristic [M-15]⁺ ion corresponding to the loss of a methyl group. This aids in the unequivocal identification of the analyte.
Method Selection: Silylation vs. Acylation
The choice between silylation and acylation depends on the specific analytical requirements, including available instrumentation, desired sensitivity, and the complexity of the sample matrix. Both methods are highly effective for derivatizing tertiary alcohols, though they require optimized conditions to overcome steric hindrance.[10][11]
| Feature | Silylation (e.g., with MSTFA) | Acylation (e.g., with TFAA) |
| Principle | Replaces active hydrogen with a trimethylsilyl (-TMS) group, forming a silyl ether.[6] | Replaces active hydrogen with an acyl group, forming an ester.[6][12] |
| Reactivity | Very powerful reagents available (MSTFA, BSTFA). Reaction with tertiary alcohols is feasible, often requiring a catalyst and/or heat.[11] | Highly reactive reagents (anhydrides). Often requires a basic catalyst (e.g., pyridine, TEA) to proceed efficiently and neutralize byproducts.[13][14] |
| Byproducts | Volatile and non-corrosive (e.g., N-methyltrifluoroacetamide from MSTFA), allowing direct injection.[15] | Often acidic and corrosive (e.g., trifluoroacetic acid), which can damage the GC column if not neutralized or removed.[12][13][16] |
| Derivative Stability | TMS ethers are susceptible to hydrolysis and should be analyzed relatively quickly. Requires anhydrous conditions.[17] | Acyl esters are generally very stable and less sensitive to moisture once formed.[6][12] |
| Detector Compatibility | Excellent for Flame Ionization Detector (FID) and Mass Spectrometry (MS). | Excellent for FID and MS. Fluorinated derivatives (TFA, PFP, HFB) provide a vastly superior response with an Electron Capture Detector (ECD).[13][16] |
| Recommendation | Primary Choice: Recommended for general-purpose analysis (GC-FID, GC-MS) due to its clean reaction profile and highly volatile byproducts. | Alternative/Specialized Choice: Ideal for trace analysis when an ECD is available or when maximum derivative stability is required. |
Recommendation for this compound: For most applications involving GC-MS or GC-FID, silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is the preferred starting point. Its high silylating power, combined with the volatility of its byproducts, offers a robust and straightforward workflow.[15] Acylation with trifluoroacetic anhydride (TFAA) is an excellent alternative, particularly for trace-level detection using an ECD.
Protocol 1: Trimethylsilylation (TMS) using MSTFA
This protocol details the derivatization of this compound to its corresponding trimethylsilyl ether. MSTFA is chosen for its high reactivity, which is beneficial for derivatizing sterically hindered tertiary alcohols.[18]
Principle of Reaction: The lone pair of electrons on the oxygen of the alcohol's hydroxyl group attacks the silicon atom of MSTFA. This results in the replacement of the active hydrogen with a trimethylsilyl group and the formation of the volatile byproduct N-methyltrifluoroacetamide.
Materials and Reagents:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA + 1% TMCS (Trimethylchlorosilane)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Sample containing this compound
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Crucial Precaution: Silylating reagents are extremely sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous to ensure a successful reaction.[4] Work in a fume hood and wear appropriate personal protective equipment.[4]
Step-by-Step Protocol:
-
Sample Preparation: If the sample is in an aqueous or protic solvent (e.g., methanol), evaporate it to complete dryness in a GC vial under a gentle stream of nitrogen. If the sample is already in a compatible aprotic solvent, ensure the concentration is appropriate for the analysis and proceed.
-
Solvent Addition: Add 100 µL of an anhydrous solvent (pyridine is recommended as it also acts as a catalyst) to the dried sample residue.
-
Reagent Addition: Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is a good starting point.[10]
-
Reaction Incubation: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 75°C for 45 minutes.[10] The elevated temperature is necessary to drive the reaction to completion for the sterically hindered tertiary alcohol.[10]
-
Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC or GC-MS system.
Troubleshooting:
-
Incomplete Derivatization (two peaks for the analyte): Increase the reaction time or temperature. Consider using MSTFA with 1% TMCS, as the catalyst significantly increases the reagent's reactivity.[10] Ensure all reagents and materials are completely anhydrous.
-
No Product Peak: Verify the activity of the silylating reagent. Old or improperly stored reagents can be deactivated by moisture.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of the trifluoroacetyl ester of this compound. This method is particularly advantageous for trace analysis with an ECD.[8][13][16]
Principle of Reaction: TFAA reacts with the alcohol in the presence of a basic catalyst (e.g., pyridine or triethylamine) to form a stable trifluoroacetyl ester and trifluoroacetic acid as a byproduct. The base is crucial for catalyzing the reaction and neutralizing the acidic byproduct to prevent column damage.[12][13]
Materials and Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous base/solvent (e.g., pyridine or triethylamine in dichloromethane)
-
Sample containing this compound
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial, as described in the silylation protocol.
-
Solvent and Catalyst Addition: Add 100 µL of anhydrous pyridine to the vial. Pyridine serves as both a solvent and the necessary acid-scavenging catalyst.[12][13]
-
Reagent Addition: Carefully add 50 µL of TFAA to the vial. Anhydrides are highly reactive, so this should be performed in a fume hood.
-
Reaction Incubation: Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block set to 60°C for 20 minutes.[13]
-
Analysis: Allow the vial to cool to room temperature. The sample can be injected directly. The basic pyridine will have neutralized the acidic byproduct.
Troubleshooting:
-
Poor Peak Shape: This could indicate that the acidic byproduct was not fully neutralized and is interacting with the column. Ensure a sufficient excess of the basic catalyst was used.
-
Incomplete Reaction: Increase reaction time or temperature slightly. Ensure reagents are fresh and anhydrous.
Conclusion
Direct GC analysis of this compound is fraught with challenges related to its polarity and steric hindrance. Chemical derivatization is a mandatory step for achieving robust, reproducible, and sensitive quantification. Both silylation and acylation are powerful techniques capable of converting the analyte into a form suitable for GC analysis.
-
Silylation with MSTFA is recommended as the primary method for its high reactivity and the generation of non-corrosive, volatile byproducts, simplifying the workflow for GC-MS and GC-FID applications.
-
Acylation with TFAA serves as an excellent alternative, producing highly stable derivatives and offering superior sensitivity when using an Electron Capture Detector.
By selecting the appropriate derivatization strategy and carefully following the detailed protocols provided, researchers can overcome the inherent analytical difficulties of this tertiary allylic alcohol and obtain high-quality chromatographic data.
References
- 1. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. weber.hu [weber.hu]
- 8. nbinno.com [nbinno.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. osti.gov [osti.gov]
- 15. nbinno.com [nbinno.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing 3-Methyl-5-hexen-3-ol Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methyl-5-hexen-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your synthesis. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested insights to help you navigate the nuances of this reaction.
Introduction to the Synthesis
The synthesis of this compound, a tertiary allylic alcohol, is most commonly and efficiently achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. For the synthesis of this compound, there are two primary retrosynthetic pathways:
-
Route A: The reaction of allylmagnesium bromide with butan-2-one.
-
Route B: The reaction of ethylmagnesium bromide with 5-methyl-5-hexen-2-one.
This guide will focus on Route A , as allyl bromide and butan-2-one are readily available and this route is frequently employed.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: The Grignard Reaction Fails to Initiate.
Question: I've combined my allyl bromide and magnesium turnings in anhydrous ether, but the reaction hasn't started. What's going wrong?
Answer: Failure of a Grignard reaction to initiate is one of the most common hurdles. The primary culprit is the passivation of the magnesium surface by a layer of magnesium oxide, which prevents the allyl bromide from reacting with the metal.[1] Several methods can be employed to activate the magnesium surface:
-
Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod against the side of the flask. This will expose a fresh, unoxidized surface.
-
Chemical Activation:
-
Add a small crystal of iodine. The disappearance of the characteristic purple color of iodine is a visual indicator of magnesium activation.
-
Add a few drops of 1,2-dibromoethane. This reacts with the magnesium to form ethene and magnesium bromide, cleaning the surface.
-
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (argon or nitrogen) and that your solvent is strictly anhydrous. Any trace of water will quench the Grignard reagent as it forms.
Issue 2: Low Yield of this compound.
Question: The reaction worked, but my final yield of the desired tertiary alcohol is significantly lower than expected. What are the likely causes?
Answer: Low yields can stem from several competing side reactions or suboptimal reaction conditions. Here are the most probable causes and how to mitigate them:
-
Wurtz Coupling: A significant side reaction is the coupling of the allylmagnesium bromide with unreacted allyl bromide to form 1,5-hexadiene.[1] This is particularly prevalent with reactive halides like allyl bromide.
-
Solution: Add the allyl bromide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This keeps the concentration of free allyl bromide low, minimizing the coupling reaction. Using a larger excess of magnesium can also help.[1]
-
-
Enolization of the Ketone: Butan-2-one has acidic α-protons. The strongly basic Grignard reagent can act as a base and deprotonate the ketone, forming an enolate. This enolate is unreactive towards nucleophilic addition and will be protonated back to the starting ketone during workup.
-
Solution: Perform the addition of butan-2-one to the Grignard reagent at a low temperature (e.g., 0 °C or below). This favors the nucleophilic addition pathway over deprotonation.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: After the addition of butan-2-one, allow the reaction to stir at room temperature for a sufficient period (e.g., 1-2 hours) to ensure complete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Issue 3: Presence of Significant Impurities in the Final Product.
Question: After workup and purification, my this compound is still contaminated with byproducts. What are they and how can I remove them?
Answer: The most likely impurities are the starting materials (butan-2-one) and the Wurtz coupling product (1,5-hexadiene).
-
Purification Strategy:
-
Extraction: A thorough aqueous workup is crucial. Washing the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) helps to quench the reaction and break up any magnesium salt emulsions. Subsequent washes with brine will help remove water-soluble impurities.
-
Distillation: Fractional distillation is the most effective method for purifying the final product. This compound has a boiling point of approximately 149.5 °C at atmospheric pressure.[2] 1,5-hexadiene has a much lower boiling point (around 60 °C), and butan-2-one boils at about 80 °C, allowing for their separation.
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, silica gel column chromatography can be employed. A non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) will effectively separate the non-polar 1,5-hexadiene from the more polar alcohol product.
-
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous ether or THF used as the solvent?
A1: Grignard reagents are highly reactive towards protic solvents like water and alcohols. Ethers such as diethyl ether and tetrahydrofuran (THF) are ideal solvents because they are aprotic and can solvate the magnesium center of the Grignard reagent, stabilizing it.
Q2: Can I use a different ketone for this reaction?
A2: Yes, the reaction of allylmagnesium bromide can be performed with a variety of aldehydes and ketones to produce different tertiary or secondary allylic alcohols. However, the reaction conditions, particularly the temperature, may need to be optimized depending on the reactivity and steric hindrance of the carbonyl compound.
Q3: How can I confirm the identity and purity of my this compound product?
A3: The identity and purity of your product can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a detailed structural confirmation.
-
Infrared (IR) Spectroscopy: The presence of a broad peak around 3300-3600 cm⁻¹ (O-H stretch) and a peak around 1640 cm⁻¹ (C=C stretch) are characteristic of the product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[3]
-
Gas Chromatography (GC): GC can be used to assess the purity of the final product and identify any volatile impurities.
Q4: What are the safety precautions I should take during this synthesis?
A4: Diethyl ether is extremely flammable and its vapors are heavier than air, so it should be handled in a well-ventilated fume hood away from any ignition sources.[2] Grignard reagents are corrosive and react violently with water. Allyl bromide is a lachrymator and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from allyl bromide and butan-2-one.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.9 g | 0.12 |
| Allyl Bromide | 120.98 | 12.1 g (8.8 mL) | 0.10 |
| Butan-2-one | 72.11 | 6.5 g (8.1 mL) | 0.09 |
| Anhydrous Diethyl Ether | - | 150 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
Add the magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of allyl bromide in 50 mL of anhydrous diethyl ether.
-
Add about 10 mL of the allyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask with a heat gun or add a small crystal of iodine.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has been consumed. The solution should be a cloudy grey-brown color.
-
-
Reaction with Butan-2-one:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of butan-2-one in 25 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the butan-2-one solution dropwise to the stirred Grignard reagent at 0 °C. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric pressure to obtain this compound as a colorless liquid.
-
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [2][3] |
| Molar Mass | 114.19 g/mol | [3] |
| Boiling Point | 149.5 °C at 760 mmHg | [2] |
| Density | 0.835 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.437 | [2] |
| ¹H NMR (CDCl₃, δ ppm) | ~5.8 (m, 1H), ~5.1 (m, 2H), ~2.2 (d, 2H), ~1.5 (q, 2H), ~1.1 (s, 3H), ~0.9 (t, 3H) | |
| ¹³C NMR (CDCl₃, δ ppm) | ~134, ~118, ~73, ~47, ~34, ~26, ~8 | |
| IR (neat, cm⁻¹) | ~3380 (br, O-H), ~3075 (=C-H), ~2970 (C-H), ~1640 (C=C), ~915 (=CH₂) |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of Crude 3-Methyl-5-hexen-3-ol by Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the chromatographic purification of 3-Methyl-5-hexen-3-ol. This tertiary allylic alcohol presents unique challenges during purification, including potential on-column degradation and difficulties in separating structurally similar impurities. This guide offers practical, field-proven insights to overcome these obstacles and achieve high purity.
I. Understanding the Molecule: this compound
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound, as these dictate the optimal chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1][2][3][4] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 138-139 °C (lit.) | |
| Density | 0.835 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.437 (lit.) | [3] |
| Structure | Tertiary Allylic Alcohol | [5] |
The presence of both a hydroxyl group and a carbon-carbon double bond makes this compound a moderately polar compound. Its tertiary allylic alcohol structure is a key consideration due to its potential instability on acidic stationary phases like silica gel.[6][7]
II. Troubleshooting Guide: Common Issues in the Chromatography of this compound
This section addresses specific problems that may be encountered during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Separation of this compound from Impurities
-
Question: My TLC analysis shows good separation, but the column chromatography results in co-elution of my product with impurities. What is going wrong?
-
Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:
-
Inappropriate Solvent System: The solvent system that provides good separation on a TLC plate may not translate perfectly to column chromatography due to differences in the adsorbent-to-sample ratio and the dynamic nature of the column.
-
Solution: For moderately polar compounds like this compound, a good starting point for a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] Experiment with different ratios, such as 9:1, 8:2, and 7:3 (hexanes:ethyl acetate), to optimize separation. Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate for the best separation on a column.[9]
-
-
Overloading the Column: Applying too much crude material to the column can lead to band broadening and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, use a lower loading percentage.
-
-
Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform solvent front, leading to poor separation.
-
Solution: Ensure the column is packed uniformly using either a dry packing or slurry method. Gently tap the column during packing to settle the stationary phase and eliminate air pockets.
-
-
Issue 2: Product Decomposition on the Column
-
Question: I am experiencing low yield of this compound after column chromatography, and I suspect it is degrading on the silica gel. How can I prevent this?
-
Answer: Your suspicion is likely correct. Tertiary allylic alcohols can be sensitive to the acidic nature of standard silica gel, leading to dehydration or rearrangement reactions.[6][7]
-
Deactivation of Silica Gel: The acidity of the silica gel can be neutralized to minimize degradation of acid-sensitive compounds.
-
Solution: Pre-treat the silica gel with a solution of triethylamine in your chosen eluent (e.g., 1% triethylamine in 9:1 hexanes:ethyl acetate). This can be done by preparing a slurry of the silica gel in this solution before packing the column.
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Solution: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds. Florisil is another option to consider.[9]
-
-
2D TLC to Confirm Instability: To confirm if your compound is degrading on silica, you can perform a 2D TLC.
-
Protocol: Spot your compound in one corner of a TLC plate and run it in a solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[10]
-
-
Issue 3: The Compound is Not Eluting from the Column
-
Question: I have run a large volume of eluent through the column, but I cannot detect my product in the collected fractions. What should I do?
-
Answer: There are several possibilities for this frustrating situation:
-
Solvent Polarity is Too Low: The chosen eluent may not be polar enough to move your compound down the column.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexanes, you can increase it to 20%, 30%, and so on. A "methanol purge" at the end of the column run (flushing with 100% methanol) can elute highly polar compounds that are strongly adsorbed to the silica.[10]
-
-
Compound is Highly Diluted: Your compound may have eluted, but it is too dilute to be detected by TLC.
-
Solution: Combine and concentrate the fractions you suspect contain your compound and re-analyze by TLC.[9]
-
-
Compound Decomposed: As mentioned in the previous issue, the compound may have decomposed on the column.[9]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best type of chromatography for purifying this compound?
-
A1: Flash column chromatography is the most common and effective method for purifying gram-scale quantities of this compound in a research setting. It is faster than traditional gravity column chromatography and allows for good separation when the correct stationary and mobile phases are chosen. For analytical purposes to check purity, gas chromatography (GC) is an excellent method due to the volatility of the alcohol.[11]
-
-
Q2: How do I choose the right solvent system for my flash column?
-
A2: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[10] Test various solvent mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, diethyl ether). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.[9] For terpene alcohols like this compound, mixtures of hexanes and ethyl acetate are a good starting point.[12][13]
-
-
Q3: My crude sample is an oil and not a free-flowing solid. How should I load it onto the column?
-
A3: There are two common methods for loading an oily sample onto a column:
-
Wet Loading: Dissolve the sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the packed column.[14]
-
Dry Loading: If the sample is not very soluble in the mobile phase, you can dissolve it in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[14]
-
-
-
Q4: How can I monitor the progress of my column chromatography?
-
A4: Collect fractions of the eluent in separate test tubes. Spot a small amount from each fraction (or every few fractions) onto a TLC plate and run it in your chosen solvent system. This will allow you to see which fractions contain your purified compound.
-
IV. Experimental Workflow and Diagrams
Workflow for Method Development and Purification
Caption: A typical workflow for the purification of this compound by flash chromatography.
Troubleshooting Decision Tree
References
- 1. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. m.molbase.com [m.molbase.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. sltchemicals.com [sltchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 3-Methyl-5-hexen-3-ol
Introduction: The synthesis of tertiary allylic alcohols, such as 3-Methyl-5-hexen-3-ol, is a fundamental transformation in organic chemistry, with applications in fragrance development and as versatile intermediates for more complex molecules. The most common and direct route involves the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2] However, the very reactivity that makes the Grignard reagent so useful also opens pathways to numerous side reactions, particularly when using α,β-unsaturated ketones like methyl vinyl ketone.
This guide provides researchers and drug development professionals with a comprehensive troubleshooting framework. It is structured as a series of frequently asked questions and in-depth troubleshooting protocols to diagnose and mitigate the formation of common side products, ensuring higher yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and its main challenge?
The most prevalent laboratory synthesis is the nucleophilic addition of a propyl Grignard reagent (e.g., propylmagnesium bromide) to methyl vinyl ketone (MVK). The core challenge lies in controlling the regioselectivity of the addition. MVK, as an α,β-unsaturated ketone, presents two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). The desired product, this compound, results from a 1,2-addition to the carbonyl carbon. However, a competing 1,4-conjugate addition to the β-carbon is a very common side reaction.[3]
Q2: My Grignard reaction yield was extremely low, and I primarily recovered my starting ketone. What is the likely cause?
This issue typically points to two potential problems:
-
Inefficient Grignard Reagent Formation or Premature Quenching: Grignard reagents are highly basic and react readily with any protic source, including trace amounts of water in the glassware or solvent, or even acidic protons on other functional groups.[4][5] If your apparatus was not scrupulously dried or if the solvent was not anhydrous, the Grignard reagent would be quenched to form propane before it has a chance to react with the ketone.
-
Enolization of the Ketone: The Grignard reagent can act as a base rather than a nucleophile, abstracting an α-proton from the ketone to form a magnesium enolate.[4] This is particularly problematic with sterically hindered ketones, but it can compete with addition in many cases. The enolate is unreactive towards further Grignard addition and, upon aqueous workup, will revert to the starting ketone, leading to low conversion.
Q3: My final product is contaminated with a significant amount of 3-heptanone. How did this form and how can I minimize it?
The presence of 3-heptanone is a definitive indicator of a 1,4-conjugate addition side reaction. Instead of attacking the carbonyl carbon, the propyl Grignard reagent attacks the β-carbon of the double bond in methyl vinyl ketone. This generates an enolate intermediate which is then protonated during the aqueous workup to yield 3-heptanone. To favor the desired 1,2-addition, consider the following:
-
Lowering the Reaction Temperature: Performing the addition at low temperatures (e.g., -78 °C to 0 °C) often increases the proportion of the 1,2-adduct. The 1,2-addition is typically kinetically favored, while the 1,4-addition is often thermodynamically favored.
-
Use of Additives: The addition of cerium(III) chloride (the Luche reduction conditions, though typically for hydrides, the principle applies) can activate the carbonyl group, significantly promoting 1,2-addition over 1,4-addition.
Q4: I've isolated a sticky, high-boiling point residue along with my product. What is it?
This is likely the result of polymerization or self-condensation of the methyl vinyl ketone. The enolate formed via the deprotonation side reaction (as discussed in Q2) can act as a nucleophile, attacking another molecule of MVK in an aldol-type or Michael-type reaction. These subsequent reactions can lead to a complex mixture of oligomeric or polymeric materials that are difficult to purify and remove. Ensuring a rapid and efficient reaction of the Grignard reagent with the ketone can help minimize the time available for these side reactions to occur.
Q5: GC-MS analysis of my crude product shows the presence of propane and hexane. What is their origin?
These are classic byproducts of Grignard reactions:
-
Propane: This is formed when the propylmagnesium bromide is quenched by any adventitious protic source, most commonly water.[5] Its presence is a strong indicator that the reaction conditions were not sufficiently anhydrous.
-
Hexane: This is the product of a Wurtz-type coupling reaction, where the propylmagnesium bromide reacts with unreacted propyl bromide starting material. This can be minimized by ensuring slow addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent, which keeps the concentration of the alkyl halide low.
Section 2: Troubleshooting Guide: Common Side Products & Mitigation Strategies
This table provides a systematic guide to identifying and addressing the formation of key byproducts during the synthesis of this compound.
| Side Product | Probable Cause | Proposed Mechanism | Prevention & Mitigation Strategies | Analytical Signature (e.g., in GC-MS) |
| 3-Heptanone | 1,4-Conjugate Addition | The propyl nucleophile attacks the β-carbon of the α,β-unsaturated system, forming a magnesium enolate that is protonated upon workup. | • Lower reaction temperature (-78°C to 0°C).• Use additives like CeCl₃ to enhance 1,2-selectivity.• Use a less polar solvent to slightly disfavor the 1,4-pathway. | A ketone with M⁺ = 114 g/mol . Distinct C=O stretch in IR (~1715 cm⁻¹). |
| Propane | Quenching of Grignard Reagent | The strongly basic Grignard reagent deprotonates a protic source (H₂O, alcohols, etc.).[4][5] | • Rigorously dry all glassware and solvents.• Perform the reaction under an inert atmosphere (N₂ or Ar).• Ensure starting materials are anhydrous. | A low molecular weight gas (M⁺ = 44 g/mol ), may be observed in headspace GC-MS. |
| Hexane | Wurtz-Type Coupling | R-MgX + R-X → R-R + MgX₂ | • Add the alkyl halide slowly to the magnesium turnings during Grignard formation.• Ensure high-quality magnesium that initiates readily. | An alkane with M⁺ = 86 g/mol . |
| Recovered MVK | Enolization of Ketone | The Grignard reagent acts as a base, abstracting an α-proton from the ketone to form an unreactive enolate.[4] | • Use a less sterically hindered Grignard reagent if possible.• Lower temperatures can sometimes favor addition over enolization. | Mass and retention time identical to the methyl vinyl ketone starting material. |
| Polymeric Material | Anionic Polymerization / Aldol Condensation | Initiated by the enolate of MVK or by the Grignard reagent itself, leading to repeated Michael additions. | • Add the ketone slowly to the Grignard solution to avoid high local concentrations of MVK.• Maintain low reaction temperatures. | High molecular weight, broad peaks in GC or LC-MS; often remains as a non-volatile residue. |
Section 3: Recommended Synthetic Protocol
This protocol is designed to maximize the yield of the desired 1,2-addition product while minimizing common side reactions.
Objective: To synthesize this compound via the Grignard reaction between propylmagnesium bromide and methyl vinyl ketone.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1-Bromopropane
-
Anhydrous diethyl ether or THF
-
Methyl vinyl ketone (MVK), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Apparatus Preparation (Crucial Step):
-
Thoroughly dry all glassware (3-neck round-bottom flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours.
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.
-
Causality: This step is paramount to remove all traces of adsorbed water, which would quench the Grignard reagent and drastically reduce the yield.[6]
-
-
Grignard Reagent Formation:
-
Place magnesium turnings in the reaction flask. Add a single crystal of iodine.
-
Causality: Iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.
-
In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small portion (~10%) of the 1-bromopropane solution to the magnesium. Wait for initiation, which is indicated by the disappearance of the iodine color and gentle bubbling or cloudiness. Gentle warming with a heat gun may be required.
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the grey, cloudy solution for an additional 30-60 minutes to ensure complete formation of propylmagnesium bromide.
-
-
Addition of Methyl Vinyl Ketone:
-
Cool the Grignard solution to 0°C using an ice-water bath.
-
Prepare a solution of freshly distilled methyl vinyl ketone in anhydrous diethyl ether in the dropping funnel.
-
Add the MVK solution dropwise to the stirred Grignard reagent. Maintain the temperature below 5°C throughout the addition.
-
Causality: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and to favor the kinetically preferred 1,2-addition pathway over the 1,4-addition and polymerization side reactions.[3]
-
After the addition is complete, let the reaction stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
-
Workup and Purification:
-
Cool the reaction mixture back down to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Causality: Saturated NH₄Cl is a weak acid, sufficient to protonate the alkoxide product without causing potential acid-catalyzed rearrangement or dehydration of the tertiary allylic alcohol product.[7] Stronger acids should be avoided.
-
Continue adding the NH₄Cl solution until the magnesium salts are dissolved and two clear layers are visible.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.
-
Section 4: Visualizing the Reaction Pathways
The following diagrams illustrate the desired synthetic route and the primary competing side reactions.
References
- 1. Grignard Reagents [chemed.chem.purdue.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. quora.com [quora.com]
- 6. EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Low Conversion in 3-Methyl-5-hexen-3-ol Synthesis
Welcome to the technical support center for the synthesis of 3-Methyl-5-hexen-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, particularly focusing on overcoming low conversion rates. The primary synthetic route discussed is the Grignard reaction between an allyl Grignard reagent and butan-2-one, or alternatively, an ethyl Grignard reagent with 5-hexen-2-one. We will delve into the critical parameters of this reaction, offering field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction for the synthesis of this compound is resulting in a very low yield or failing to initiate. What are the primary causes?
Low or no yield in a Grignard reaction is a frequent yet often preventable issue. The root cause typically lies in the deactivation of the highly reactive Grignard reagent or inhibition of its formation.[1][2]
Core Issues and Solutions:
-
Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, with water being the most common culprit.[1][2] Even trace amounts in your glassware, solvent, or starting materials will quench the Grignard reagent.
-
Expert Recommendation: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[1] Solvents must be anhydrous. If a solvent container has been opened, it may have absorbed atmospheric moisture and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).[1]
-
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide from starting.[1][2]
-
Expert Recommendation: Activation of the magnesium is crucial. This can be achieved mechanically by gently grinding the turnings with a mortar and pestle in an inert atmosphere (glovebox) to expose a fresh surface.[1] Chemically, adding a small crystal of iodine (the purple color will fade upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the alkyl halide is effective.[1]
-
-
Impure Starting Materials: The purity of your alkyl halide and carbonyl compound is paramount. Any moisture or other reactive impurities will consume the Grignard reagent.
-
Expert Recommendation: Ensure your alkyl halide is dry and free of contaminants. The carbonyl compound, in this case butan-2-one or 5-hexen-2-one, should also be anhydrous.
-
The following diagram illustrates a systematic approach to troubleshooting Grignard reaction initiation failure:
Caption: Troubleshooting workflow for Grignard reaction initiation.
Q2: I'm observing the formation of significant byproducts, reducing the yield of this compound. What are these side reactions and how can I minimize them?
Several side reactions can compete with the desired nucleophilic addition of the Grignard reagent to the ketone.
Common Side Reactions and Mitigation Strategies:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[3][4] This is particularly an issue with sterically hindered ketones. Upon workup, the enolate is protonated, regenerating the starting ketone.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, leading to a coupling product (e.g., hexane from propyl bromide).
-
Expert Recommendation: Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent. This maintains a low concentration of the alkyl halide and favors its reaction with magnesium over the already formed Grignard reagent.[5] Avoiding excessively high temperatures during Grignard formation also helps.[5]
-
-
1,4-Conjugate Addition (if using Methyl Vinyl Ketone): If synthesizing this compound from a propyl Grignard reagent and methyl vinyl ketone (an α,β-unsaturated ketone), 1,4-conjugate addition can compete with the desired 1,2-addition to the carbonyl group.[5][6] This would lead to the formation of a saturated ketone after workup.
The logical relationship between reaction conditions and potential side products is depicted below:
Caption: Factors influencing side reactions in Grignard synthesis.
Q3: How can I confirm the concentration of my Grignard reagent before proceeding with the reaction?
The quality and concentration of your Grignard reagent are critical for stoichiometry and yield. It is highly recommended to titrate the Grignard reagent before use.[5][7]
Recommended Titration Protocol (Iodine Method):
-
Preparation: In a flame-dried vial under an inert atmosphere, dissolve a known amount of iodine (I₂) in anhydrous THF. Add a solution of lithium chloride (LiCl) in THF, which helps to solubilize the iodine.[8][9]
-
Titration: Cool the iodine solution to 0 °C. Slowly add the Grignard solution dropwise via a syringe. The endpoint is the disappearance of the brown iodine color to a colorless or pale yellow solution.[9]
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known moles of iodine.
| Parameter | Recommendation | Rationale |
| Titration Method | Iodine with LiCl | Reliable and provides a clear visual endpoint.[8][9] |
| Temperature | 0 °C | Controls the reaction rate for accurate endpoint determination.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the Grignard reagent by air and moisture.[7] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis via the reaction of allylmagnesium bromide with butan-2-one.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Butan-2-one (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[1]
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium is consumed (typically 1-2 hours).
-
-
Reaction with Butan-2-one:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of butan-2-one (1.0 equivalent) in anhydrous diethyl ether.
-
Add the butan-2-one solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.[10]
-
Continue adding the NH₄Cl solution until two clear layers form and any remaining solids have dissolved.[10]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two portions of diethyl ether.[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[10]
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. server.ccl.net [server.ccl.net]
Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-5-hexen-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 3-Methyl-5-hexen-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this tertiary alcohol. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental challenges but also to strategically optimize your reaction conditions for superior yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via the Grignard reaction between allylmagnesium bromide and 2-butanone (methyl ethyl ketone).
Issue 1: Grignard Reagent Formation Fails to Initiate or is Sluggish
Symptom: After adding a portion of allyl bromide to the magnesium turnings in an anhydrous solvent (like diethyl ether or THF), there is no observable exotherm, bubbling, or formation of the characteristic cloudy grey solution.
Root Cause Analysis: The initiation of a Grignard reaction is a surface phenomenon that is often hindered by a passivating layer of magnesium oxide (MgO) on the magnesium turnings.[1] This layer prevents the oxidative addition of the magnesium to the allyl bromide. Furthermore, Grignard reagents are potent bases and nucleophiles that react rapidly with protic sources, especially trace amounts of water, which will quench the reaction immediately.[1][2]
Solutions:
-
Rigorous Anhydrous Technique: Ensure all glassware is meticulously dried, either by flame-drying under an inert atmosphere (N₂ or Ar) or by oven-drying overnight at >120°C and cooling in a desiccator. Use only high-quality anhydrous solvents.
-
Magnesium Activation: The key is to break the MgO layer and expose a fresh, reactive magnesium surface.
| Activation Method | Procedure | Rationale & Notes |
| Mechanical Grinding | Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask. | Physically removes the oxide layer. Simple and effective for small-scale reactions. |
| Iodine Activation | Add a single small crystal of iodine to the flask with the magnesium turnings.[1][3][4] | The iodine etches the magnesium surface, creating reactive sites. The disappearance of the purple iodine vapor is an indicator of activation. |
| 1,2-Dibromoethane | Add a few drops of 1,2-dibromoethane to the magnesium suspension. | This reacts with magnesium to form ethylene gas and MgBr₂, an exothermic reaction that activates the surface and helps consume trace moisture.[5] |
| Sonication | Place the reaction flask in an ultrasonic bath during the initiation phase. | The cavitation bubbles created by ultrasound help to clean and activate the magnesium surface. |
-
Initiation with Heat: Gentle warming with a heat gun can sometimes initiate the reaction. However, be extremely cautious. Once the reaction starts, it can become vigorously exothermic. Always have an ice bath ready to control the reaction rate.
Issue 2: Low Yield of this compound
Symptom: After work-up and purification, the isolated yield of the desired tertiary alcohol is significantly lower than expected.
Root Cause Analysis: Low yields can stem from several competing side reactions or suboptimal conditions. The primary culprits are often poor Grignard reagent quality, side reactions involving the Grignard reagent itself, or reactions involving the ketone substrate.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Quantify Your Grignard Reagent: Never assume a 100% yield in Grignard reagent formation. Its actual concentration must be determined by titration before adding it to the ketone.[2] Using an inaccurate concentration leads to incorrect stoichiometry and wasted starting material.
-
Minimize Wurtz Coupling: A major side reaction for allyl halides is Wurtz coupling, where the formed allylmagnesium bromide reacts with unreacted allyl bromide to produce 1,5-hexadiene.[1][6]
-
Mitigation: This is minimized by ensuring a high concentration of magnesium relative to the allyl bromide. Add the allyl bromide solution slowly and dropwise to the magnesium suspension. Maintain a low reaction temperature (below 0°C is often recommended) to favor Grignard formation over coupling.[6]
-
-
Prevent Ketone Enolization: The Grignard reagent is a strong base and can deprotonate the alpha-carbons of 2-butanone, forming an enolate.[2][5][7] This enolate is unreactive towards further nucleophilic attack and reverts to the starting ketone upon work-up.
-
Mitigation: This side reaction is favored at higher temperatures. Add the 2-butanone solution slowly to the Grignard reagent at a low temperature (e.g., 0°C or even -78°C) to ensure the nucleophilic addition is much faster than deprotonation.[5]
-
-
Avoid Ketone Reduction: Bulky Grignard reagents can sometimes act as reducing agents, transferring a beta-hydride to the carbonyl carbon.[5][7] While less common with the allyl group, it can contribute to lower yields. Low-temperature addition helps suppress this pathway. The addition of catalytic amounts of Zinc(II) chloride has been shown to improve yields in Grignard additions to ketones by favoring nucleophilic addition over reduction and enolization.[8]
Issue 3: Product is Contaminated with Byproducts
Symptom: NMR or GC-MS analysis of the purified product shows the presence of 1,5-hexadiene, unreacted 2-butanone, or other unexpected species.
Root Cause Analysis: This is a direct consequence of the side reactions discussed above (Wurtz coupling, enolization) or incomplete reaction. Purification of the final tertiary alcohol can also be challenging.
Purification Strategies:
-
Aqueous Work-up: The reaction must be carefully quenched. A slow, dropwise addition of the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over water or strong acid. Saturated NH₄Cl is acidic enough to protonate the magnesium alkoxide to form the alcohol but not so acidic as to cause potential elimination/dehydration of the tertiary alcohol.
-
Extraction and Washing: After quenching, the product should be thoroughly extracted from the aqueous layer using a non-polar organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers should be washed with brine to remove residual water and inorganic salts.
-
Distillation: Given the boiling point of this compound is approximately 149.5°C[9], fractional distillation under atmospheric or reduced pressure is a viable method to separate it from lower-boiling impurities like 1,5-hexadiene (b.p. ~60°C) and higher-boiling residues.
-
Chromatography: For high-purity applications, column chromatography on silica gel using a gradient of non-polar/polar solvents (e.g., hexanes/ethyl acetate) can effectively separate the desired alcohol from non-polar byproducts and residual ketone.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this reaction? Grignard reagents are extremely strong bases.[2] They will react preferentially with any available acidic protons, such as those from water, alcohols, or carboxylic acids. This acid-base reaction is significantly faster than the desired nucleophilic attack on the ketone carbonyl.[2] If water is present, it will consume the Grignard reagent, converting it to propene and rendering it inactive for the synthesis, thereby destroying the reagent and preventing the desired reaction.[2]
Q2: What is the optimal solvent for preparing allylmagnesium bromide? Both diethyl ether and tetrahydrofuran (THF) are commonly used. Diethyl ether (b.p. 34.6°C) is often preferred for initiation as its lower boiling point allows for gentle reflux to indicate the reaction has started.[1] THF (b.p. 66°C) can offer better stabilization of the Grignard reagent.[4] For the reaction of allyl bromide specifically, using THF can sometimes promote the Wurtz-coupling side reaction to form 1,5-hexadiene, so diethyl ether is often the solvent of choice for the initial Grignard formation.[10]
Q3: Can I use an ester instead of a ketone to synthesize this compound? While esters can be used to synthesize tertiary alcohols, it's important to understand the stoichiometry. Two equivalents of a Grignard reagent will react with one equivalent of an ester.[2][11] The first equivalent adds to the carbonyl, forming a ketone intermediate after eliminating the alkoxy group. This ketone then immediately reacts with a second equivalent of the Grignard reagent.[2][12] This method is ideal for creating tertiary alcohols where at least two of the R-groups attached to the alcohol carbon are identical.[2] Since this compound has three different groups (methyl, ethyl, allyl), it cannot be synthesized in one step from an ester and a single Grignard reagent. It must be prepared from a ketone precursor.[13]
Q4: My reaction mixture turns dark brown or black during Grignard formation. Is this normal? A color change to grayish or brownish and a cloudy appearance is typical for Grignard reagent formation. However, a very dark brown or black color may indicate decomposition or significant side reactions, possibly due to overheating or impurities in the magnesium or allyl bromide.[1][2] The formation of finely divided metal from side reactions can also cause darkening.[2] While a dark color doesn't always mean the reaction has failed, it warrants caution and suggests that the reagent should be titrated to determine its active concentration.
Section 3: Experimental Protocols
Protocol 1: Preparation and Titration of Allylmagnesium Bromide
Caption: Workflow for Grignard reagent preparation and titration.
A. Preparation of Allylmagnesium Bromide
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve allyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the allyl bromide solution to the stirred magnesium suspension. Wait for initiation (exotherm, color change).
-
Once initiated, cool the flask in an ice bath and add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. The resulting grey, cloudy solution is your Grignard reagent.
B. Titration of the Grignard Reagent
-
Accurately weigh ~0.5 g of iodine into a dry flask and dissolve it in 10-15 mL of anhydrous THF.
-
Cool the iodine solution to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously. The initial dark brown color of the iodine will fade as it reacts.
-
The endpoint is reached when the yellow/brown color of the iodine just disappears and persists for at least one minute.
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[2]
Protocol 2: Synthesis of this compound
-
To the freshly prepared and titrated allylmagnesium bromide solution (1.1 equivalents) in the reaction flask, cool the mixture to 0°C using an ice bath.
-
Dissolve 2-butanone (1.0 equivalent) in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-butanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5-10°C. The addition is exothermic and should be controlled carefully.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1-2 hours to ensure completion.
-
Quench the reaction by slowly pouring the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation or column chromatography to yield pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. m.molbase.com [m.molbase.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Storage and Stability of 3-Methyl-5-hexen-3-ol
Welcome to the technical support guide for 3-Methyl-5-hexen-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and decomposition of this compound. As a tertiary allylic alcohol, this compound possesses inherent structural features that make it susceptible to degradation under suboptimal conditions. This guide provides in-depth, experience-based answers and validated protocols to ensure the long-term integrity of your samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the storage and handling of this compound.
Q1: My stored sample of this compound has developed a yellow tint and a sharp odor. What is causing this degradation?
A1: Root Cause Analysis
The observed changes are classic indicators of oxidative degradation. This compound, being an allylic alcohol, is particularly vulnerable to oxidation, especially at the allylic position.[1][2][3][4] This process is often initiated by atmospheric oxygen and can be accelerated by exposure to light, heat, or the presence of metal ion impurities.
The primary degradation pathways include:
-
Oxidation: The tertiary alcohol group or the allylic C-H bonds can be oxidized, leading to the formation of various carbonyl compounds (ketones, aldehydes) and peroxides. These byproducts are often colored and have distinct, sharp odors. The oxidation of allylic alcohols can proceed via radical mechanisms.[3]
-
Acid-Catalyzed Dehydration: Trace acidic impurities (or acidic sites on glass surfaces) can catalyze the elimination of water. This reaction proceeds through a stable tertiary allylic carbocation intermediate, leading to the formation of a mixture of conjugated and non-conjugated dienes.[5][6][7] These highly unsaturated byproducts can subsequently polymerize, contributing to discoloration.
The following diagram illustrates these primary decomposition pathways.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 7. quora.com [quora.com]
Technical Support Center: Scale-Up of 3-Methyl-5-hexen-3-ol Production
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 3-Methyl-5-hexen-3-ol. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process. The primary focus will be on the most common synthetic route: the Grignard reaction between an allylmagnesium halide and methyl ethyl ketone (MEK).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the synthesis of this compound?
The most prevalent and scalable method for synthesizing this compound, a tertiary alcohol, is through a Grignard reaction.[1][2] This involves the nucleophilic addition of an allyl Grignard reagent (e.g., allylmagnesium bromide) to the electrophilic carbonyl carbon of methyl ethyl ketone (MEK, or 2-butanone).[3][4] The reaction forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final product.[5]
Q2: Why are strictly anhydrous conditions paramount for a successful scale-up?
Grignard reagents are potent bases and will react readily with any source of acidic protons, such as water, alcohols, or carboxylic acids.[5] This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone.[5] Any moisture present in the reactor, solvent, or starting materials will quench the Grignard reagent, converting it into propene gas and rendering it inactive. This not only reduces the yield but can also create pressure buildup in a sealed reactor. On a large scale, ensuring all components are rigorously dried is a critical safety and process control parameter.[6]
Q3: What are the primary safety hazards associated with scaling up this Grignard reaction?
The two most significant hazards during the scale-up of this process are:
-
Runaway Exotherm: Grignard reagent formation and the subsequent reaction with the ketone are both highly exothermic.[6][7] Without adequate thermal management, the heat generated can exceed the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[8]
-
Initiation Failure & Reagent Accumulation: A common issue is the failure of the Grignard reaction to initiate promptly.[6] If the allyl halide is continuously added to the magnesium turnings without initiation, a dangerous amount of unreacted starting material can accumulate. A sudden, delayed initiation can then cause an uncontrollable exotherm.[6][8]
Q4: What are the common impurities and byproducts I should expect?
A well-designed process minimizes byproducts, but you should be prepared to identify and manage the following:
-
Wurtz Coupling Product (1,5-Hexadiene): This is formed by the coupling of two allyl halide molecules and is a common byproduct in Grignard reagent formation.[9]
-
Unreacted Starting Materials: Incomplete reactions can leave residual methyl ethyl ketone.[9]
-
Benzene/Propane: While less common with allyl Grignard, any trace moisture will protonate the reagent to form propene.
-
Magnesium Salts: Magnesium halides (e.g., MgBr₂) are inorganic byproducts from the reaction and workup that must be completely removed.[9]
Q5: What is the recommended quenching agent for the workup, especially at scale?
A saturated aqueous solution of ammonium chloride (NH₄Cl) is often the preferred quenching agent.[10] It is a mild acid, capable of protonating the alkoxide intermediate to form the desired alcohol without being harsh enough to cause acid-catalyzed side reactions.[10] Using strong acids like HCl, while effective, increases the risk of dehydrating the tertiary alcohol product into undesired alkene byproducts, especially if the temperature is not well-controlled.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of this compound synthesis.
| Problem / Symptom | Possible Causes | Recommended Solutions & Corrective Actions |
| 1. Reaction Fails to Initiate No temperature increase after adding a portion of allyl halide; magnesium turnings remain shiny. | 1. Presence of Moisture: Traces of water in glassware, solvent (THF/ether), or on the magnesium surface.[5]2. Passive Magnesium Surface: An oxide layer on the magnesium turnings can prevent the reaction. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use freshly distilled, anhydrous solvents. Ensure starting materials are dry.2. Activate Magnesium: Add a single crystal of iodine to the flask. The color will disappear upon initiation. Alternatively, use a mechanical stirrer to grind the turnings and expose a fresh surface. A small amount of pre-formed Grignard reagent can also be used as an initiator.[8] |
| 2. Low Yield of Tertiary Alcohol Isolated product is significantly below the theoretical yield. | 1. Inaccurate Grignard Reagent Concentration: Stoichiometric imbalance.[5]2. Side Reactions: Wurtz coupling or enolization of the ketone.3. Loss During Workup: Product is partially soluble in the aqueous layer or lost in emulsions.[9] | 1. Titrate the Grignard Reagent: Before adding the ketone, take an aliquot of the Grignard solution and titrate it to determine the exact molarity.2. Optimize Reaction Conditions: Add the allyl halide slowly to the magnesium to minimize Wurtz coupling. Keep the reaction temperature low during ketone addition to disfavor enolization.3. Improve Extraction: Perform multiple extractions of the aqueous layer. To break emulsions, add saturated brine or filter the entire mixture through a pad of Celite.[9] |
| 3. Persistent Emulsion During Workup A thick, stable layer forms at the aqueous-organic interface, preventing clean phase separation. | Formation of Fine Magnesium Salt Precipitates: These finely dispersed solids stabilize the oil-in-water or water-in-oil emulsion.[9] | 1. Add Saturated Brine (NaCl solution): This increases the ionic strength of the aqueous phase, helping to break the emulsion.2. Filter through Celite: Pass the entire biphasic mixture through a pad of Celite® or another filter aid to remove the solid precipitates.3. Allow Time and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period with gentle swirling can facilitate phase separation. |
| 4. Product is Contaminated with 1,5-Hexadiene GC-MS or NMR analysis shows the presence of the Wurtz coupling byproduct. | High Local Concentration of Allyl Halide: Adding the allyl halide too quickly during Grignard formation favors the coupling side reaction. | Slow, Controlled Addition: Use a syringe pump or an addition funnel for a slow, continuous addition of the allyl halide to the magnesium suspension. Maintain vigorous stirring to ensure rapid dispersion and reaction. |
| 5. Product Dehydration during Purification Analysis of the distilled product shows the presence of alkene impurities. | 1. Harsh Acidic Workup: Use of strong acids (e.g., HCl, H₂SO₄) can catalyze the elimination of water from the tertiary alcohol.[10]2. Excessive Heat During Distillation: High temperatures can also promote thermal decomposition/dehydration. | 1. Use a Buffered Quench: Stick to saturated ammonium chloride for the workup.[10]2. Use Vacuum Distillation: Purify the final product under reduced pressure to lower the boiling point and avoid thermal degradation. |
Experimental Protocols & Workflows
Workflow Overview
The overall process can be visualized as a multi-stage workflow, where control at each step is critical for success at scale.
Caption: High-level workflow for the synthesis of this compound.
Protocol 1: Formation of Allylmagnesium Bromide (Grignard Reagent)
Objective: To safely prepare the Grignard reagent while monitoring for successful initiation and controlling the exotherm.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen or argon.
-
Charge Reactor: Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask.
-
Prepare Halide Solution: In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (~5-10%) of the allyl bromide solution to the magnesium. The brown color of the iodine should fade, and a gentle reflux or temperature rise should be observed, indicating initiation.
-
Contingency: If no initiation is observed, gently warm the mixture or add a small amount of pre-formed Grignard reagent. Do not add more allyl bromide until initiation is confirmed. [6]
-
-
Addition: Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath as needed to control the temperature.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes at room temperature to ensure complete reaction. The solution should appear grey and cloudy.
Troubleshooting Logic for Low Yield
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. transformationtutoring.com [transformationtutoring.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Efficient Water Removal from 3-Methyl-5-hexen-3-ol Reaction Mixtures
Welcome to the technical support center for handling 3-Methyl-5-hexen-3-ol. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical step of water removal from reaction mixtures containing this tertiary alcohol. The methodologies described herein are designed to maximize yield and purity by addressing the unique chemical sensitivities of the target molecule.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions encountered during the workup of reactions involving this compound.
Question 1: My synthesis of this compound is complete in an aqueous medium. What is the primary risk during workup, and what is the best general approach for product isolation and drying?
Answer:
The primary risk associated with this compound is its susceptibility to acid-catalyzed dehydration.[1][2][3] As a tertiary alcohol, the carbocation intermediate formed upon protonation of the hydroxyl group is relatively stable, facilitating the elimination of water to form undesired alkene byproducts.[4][5] This process is accelerated by heat and the presence of acid.
The most robust general approach involves a two-stage process:
-
Liquid-Liquid Extraction (LLE): First, separate the bulk of the aqueous phase from your product. This is achieved by extracting the reaction mixture with an immiscible organic solvent in which this compound is highly soluble.
-
Chemical Drying: Second, remove residual water from the collected organic phase using an anhydrous inorganic salt (a drying agent).
This sequence avoids the application of high heat in the presence of water and potential acid catalysts, thereby preserving the integrity of your product.
Question 2: I am running a reaction where water is a byproduct, and its removal is necessary to drive the equilibrium forward. Can I use distillation?
Answer:
A simple distillation is strongly discouraged. Heating the reaction mixture, especially if acidic, will almost certainly cause the dehydration of this compound, leading to a mixture of alkene isomers and significantly reducing the yield of the desired alcohol.[2][4]
The recommended solution for this scenario is azeotropic distillation using a Dean-Stark apparatus .[6][7][8] This technique allows for the continuous removal of water at the reflux temperature of a solvent azeotrope, which is often lower than the boiling point of the individual components.
Causality: The Dean-Stark trap works by exploiting the formation of a minimum-boiling azeotrope between an organic solvent (e.g., toluene) and water.[8] The vapor of this azeotrope condenses and collects in the graduated arm of the trap. Because water is denser than and immiscible with toluene, it separates and sinks to the bottom, while the lighter toluene overflows and returns to the reaction flask.[6] This physically removes water from the equilibrium, driving the reaction to completion in accordance with Le Châtelier's principle without requiring excessive temperatures that would degrade the product.[8]
Question 3: I performed a liquid-liquid extraction, but a persistent emulsion has formed at the interface. How can I resolve this?
Answer:
Emulsion formation is common when salts or amphiphilic impurities are present. Breaking an emulsion requires disrupting the stable droplets. Here are several field-proven techniques, from least to most aggressive:
-
Time and Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.
-
Gentle Agitation: Gently swirl the funnel instead of vigorously shaking it. A slow, rocking motion can help coalesce the droplets.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the organic solvent and water to separate.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a powder funnel. This can physically disrupt the droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.
Question 4: Which chemical drying agent is best for this compound, and what are the key considerations for its use?
Answer:
The ideal drying agent for this compound should be neutral, efficient, and non-reactive with the alcohol.
-
Recommended: Anhydrous magnesium sulfate (MgSO₄) is the preferred choice. It has a high capacity for water, works relatively quickly, and is neutral. Anhydrous sodium sulfate (Na₂SO₄) is another good, neutral option, although it has a lower capacity and works more slowly.
-
Use with Caution: Calcium chloride (CaCl₂) should be avoided as it can form adducts with alcohols.
-
Avoid: Acidic drying agents (e.g., P₄O₁₀, concentrated H₂SO₄) or basic drying agents (e.g., KOH, K₂CO₃) should be strictly avoided as they can catalyze side reactions.
Best Practices for Use:
-
Pre-dry if necessary: If the organic layer is visibly cloudy, first separate it from any visible water droplets.
-
Add in Portions: Add the drying agent to the organic solution with stirring. Continue adding small portions until some of the agent remains free-flowing and does not clump together. This indicates that all the water has been absorbed.
-
Allow Sufficient Time: Stir the mixture for at least 15-20 minutes to ensure complete drying.
-
Remove by Filtration: Decant or filter the dried organic solution to remove the drying agent before proceeding to solvent removal.
Comparative Summary of Water Removal Techniques
| Method | Principle | Best For... | Advantages | Disadvantages/Risks |
| Azeotropic Distillation (Dean-Stark) | Physical separation of an immiscible, lower-boiling water-solvent azeotrope. | Continuously removing water as a byproduct during a reflux reaction.[7][9] | Drives reversible reactions to completion.[8] Avoids high temperatures directly on the product. | Requires a solvent that forms a suitable azeotrope with water (e.g., Toluene). Setup is more complex than a simple workup. |
| Liquid-Liquid Extraction & Chemical Drying | Partitioning the product into an immiscible organic solvent, followed by absorption of residual water with an anhydrous salt. | Post-reaction workup and purification to isolate the product from an aqueous mixture.[10][11] | High efficiency for removing both bulk and trace water. Gentle conditions avoid product degradation. | Can lead to emulsions. Requires use of additional organic solvents. |
Experimental Protocols
Protocol 1: Water Removal by Azeotropic Distillation using a Dean-Stark Apparatus
Objective: To continuously remove water from a reaction mixture at reflux.
Materials & Equipment:
-
Round-bottom flask
-
Dean-Stark trap[6]
-
Reflux condenser
-
Heating mantle and magnetic stirrer
-
Toluene (or another suitable water-immiscible solvent)
-
Standard glassware and clamps
Procedure:
-
Assemble the apparatus: Place the reaction mixture and toluene in the round-bottom flask with a stir bar.
-
Attach the Dean-Stark trap to the flask and the reflux condenser to the top of the trap.[12] Ensure all joints are properly sealed.
-
Secure the apparatus on a stirrer hotplate within a fume hood.
-
Begin heating the mixture to a gentle reflux. As the toluene-water azeotrope boils (at ~84°C), its vapor will rise into the condenser.[8]
-
The condensed liquids will drip into the graduated arm of the Dean-Stark trap.
-
Observe the separation of two layers in the trap: water at the bottom and toluene at the top.
-
Continue the reflux until no more water collects in the trap, indicating that water removal is complete. The volume of collected water can be monitored to track reaction progress.[7]
-
Once complete, cool the reaction flask to room temperature before disassembly.
Protocol 2: Standard Workup via Liquid-Liquid Extraction (LLE) and Chemical Drying
Objective: To isolate and dry this compound from an aqueous reaction mixture.
Materials & Equipment:
-
Separatory funnel
-
Erlenmeyer flasks or beakers
-
Immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper and funnel
Procedure:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel of appropriate size.
-
Add an equal volume of the chosen immiscible organic solvent (e.g., diethyl ether).
-
Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure.
-
Shake the funnel gently for 1-2 minutes, venting frequently.
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer with brine to help remove dissolved water. Shake, allow to separate, and drain the aqueous layer again.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ in small portions with swirling until it no longer clumps.
-
Allow the mixture to stand for 15-20 minutes.
-
Filter the solution through a fluted filter paper into a clean, dry round-bottom flask to remove the MgSO₄.
-
The resulting clear solution is the dried product in the organic solvent, ready for solvent removal via rotary evaporation.
Decision-Making Workflow for Water Removal
This diagram provides a logical pathway for selecting the appropriate water removal strategy for your experiment involving this compound.
Caption: Decision workflow for selecting a water removal method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 14.5 Reactions of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 8. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 9. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. organomation.com [organomation.com]
- 12. m.youtube.com [m.youtube.com]
identifying impurities in 3-Methyl-5-hexen-3-ol by NMR
Technical Support Center: NMR Analysis
Guide ID: TSC-NMR-0714 Topic: Identifying Impurities in 3-Methyl-5-hexen-3-ol by NMR Spectroscopy Senior Application Scientist: Dr. Gemini
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of this compound. As a tertiary allylic alcohol, this compound and its impurities present a unique spectral landscape. This document is designed to help you navigate that landscape with confidence, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts are summarized in the table below. Note that the hydroxyl proton (–OH) can vary in chemical shift depending on concentration, temperature, and solvent. Its signal is often broad and will disappear upon shaking the sample with a drop of deuterium oxide (D2O).
Q2: I see a broad singlet that disappears when I add D2O to my NMR tube. What is it?
A2: This is the characteristic signal of the hydroxyl proton (–OH). The deuterium from D2O exchanges with the proton on your alcohol, and since deuterium is not observed in 1H NMR, the signal vanishes. This is a standard confirmation test for labile protons like those in alcohols and amines.
Q3: My integration values do not add up correctly. For instance, the vinylic protons integrate to more than the expected 3H relative to the methyl group. What does this suggest?
A3: This is a classic sign of an impurity. If the integration of a specific region is unexpectedly high, it indicates the presence of a contaminant that also has protons resonating in that region. You should proceed to the troubleshooting section of this guide to identify the source of these extra signals.
Q4: What are the most common types of impurities I should expect to see?
A4: Impurities in this compound typically fall into four categories:
-
Starting Materials: Unreacted reagents from the synthesis, such as butan-2-one and an allyl halide or allyl organometallic reagent.
-
Solvents: Residual solvents from the reaction or purification steps (e.g., diethyl ether, THF, hexanes, ethyl acetate).
-
Byproducts: Compounds formed from side reactions, such as the coupling of an allyl Grignard reagent to form 1,5-hexadiene.
-
Degradation Products: Oxidation of the allylic alcohol can lead to the formation of α,β-unsaturated ketones.[1][2]
Troubleshooting Guide: Interpreting Unexpected Peaks
This section addresses specific spectral anomalies you may encounter and links them to probable impurities.
Issue 1: Unidentified signals in the vinylic region (~5.0 - 6.0 ppm) and/or the allylic region (~2.0 - 2.5 ppm).
-
Possible Cause 1: Unreacted Allylating Agent or Coupling Byproducts.
-
Rationale: The most common synthesis for this compound involves the reaction of an allyl organometallic reagent (like allylmagnesium bromide) with butan-2-one.[3][4] If the Grignard reagent couples with itself, it forms 1,5-hexadiene. This byproduct has highly symmetric vinylic and allylic protons, which can complicate the spectrum.
-
Spectral Evidence: Look for a complex multiplet around 5.8 ppm and a distinct multiplet near 2.1 ppm characteristic of 1,5-hexadiene.
-
-
Possible Cause 2: Isomeric Impurities.
-
Rationale: Depending on the synthetic route, isomeric alcohols such as 2-methyl-5-hexen-3-ol could form.[5] These isomers will have different splitting patterns and chemical shifts in the vinylic and aliphatic regions.
-
Spectral Evidence: An isomer like 2-methyl-5-hexen-3-ol would show a doublet of doublets for the proton on the alcohol-bearing carbon, which would be coupled to the adjacent isopropyl and allylic protons.
-
Issue 2: A sharp singlet around 2.1 ppm and a quartet/triplet pattern around 2.45/1.05 ppm.
-
Possible Cause: Unreacted Butan-2-one (Methyl Ethyl Ketone, MEK).
-
Rationale: As a key starting material, butan-2-one is a very common impurity if the reaction did not go to completion or if purification was insufficient.
-
Spectral Evidence: Butan-2-one gives a characteristic sharp singlet for its methyl group (~2.1 ppm) and an ethyl group pattern (a quartet around 2.45 ppm and a triplet around 1.05 ppm). These are often easy to spot.
-
Issue 3: Signals corresponding to common laboratory solvents.
-
Possible Cause: Residual Solvents from Workup/Purification.
-
Rationale: This is the most frequent source of contamination. Solvents like diethyl ether, tetrahydrofuran (THF), ethyl acetate, or hexanes used during the reaction or extraction are often difficult to remove completely.
-
Spectral Evidence: These solvents have very well-documented chemical shifts.[6][7][8] For example, diethyl ether appears as a quartet around 3.48 ppm and a triplet at 1.21 ppm in CDCl3. Refer to the impurity data table in the next section for a comprehensive list.
-
Issue 4: A new carbonyl peak appears in the 13C NMR spectrum (190-200 ppm) and/or new downfield signals in the 1H spectrum.
-
Possible Cause: Oxidation of the Allylic Alcohol.
-
Rationale: Tertiary allylic alcohols can be susceptible to oxidation over time or during workup, leading to the formation of α,β-unsaturated ketones.[1][2][9] In this case, 3-methyl-5-hexen-3-one would be the likely product.
-
Spectral Evidence: The formation of a conjugated ketone would cause a significant downfield shift of the allylic protons (C4-H2) into the ~3.0-3.3 ppm range. The vinylic protons would also be shifted. A new carbonyl signal would appear in the 13C NMR spectrum, typically above 195 ppm.
-
Data Presentation: Reference Tables
Table 1: Predicted 1H and 13C NMR Data for this compound in CDCl3
| Atom Number | 1H Chemical Shift (ppm) | Multiplicity | Integration | 13C Chemical Shift (ppm) |
| 1 | ~0.90 | Triplet (t) | 3H | ~8.5 |
| 2 | ~1.55 | Quartet (q) | 2H | ~36.5 |
| 3 | - | - | - | ~74.0 |
| 3-CH3 | ~1.15 | Singlet (s) | 3H | ~27.0 |
| 3-OH | Variable (~1.5-3.0) | Broad (br s) | 1H | - |
| 4 | ~2.25 | Doublet (d) | 2H | ~48.0 |
| 5 | ~5.85 | Multiplet (m) | 1H | ~134.0 |
| 6 | ~5.10 | Multiplet (m) | 2H | ~118.5 |
Note: These are predicted values based on standard chemical shift tables and data from similar structures. Actual values may vary slightly.[10][11]
Table 2: 1H NMR Data for Common Impurities in CDCl3
| Impurity | Key 1H Chemical Shifts (ppm) | Multiplicity | Source |
| Water | ~1.56 | Singlet (s) | [6] |
| Butan-2-one (MEK) | 2.13 (CH3), 2.46 (CH2), 1.06 (CH3) | s, q, t | [6] |
| Diethyl Ether | 3.48 (CH2), 1.21 (CH3) | q, t | [6] |
| Tetrahydrofuran (THF) | ~3.76, ~1.85 | Multiplets | [6] |
| Hexane | ~1.25, ~0.88 | Broad m, t | [6] |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t | [6] |
| Acetone | 2.17 | Singlet (s) | [6] |
| Dichloromethane | 5.30 | Singlet (s) | [6] |
| Silicone Grease | ~0.07 | Singlet (s) | [6] |
| 1,5-Hexadiene | 5.80 (m), 2.10 (m) | m, m | Synthetic byproduct |
Experimental Protocols & Visualizations
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 10-20 mg of your this compound sample directly into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mix: Cap the NMR tube and invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Acquire Spectrum: Insert the sample into the NMR spectrometer and acquire the 1H spectrum.
-
(Optional) D2O Shake: To confirm the hydroxyl peak, remove the sample, add one drop of D2O, cap, and shake vigorously for 30 seconds. Let the layers settle and re-acquire the 1H spectrum. The –OH peak should disappear or be significantly diminished.
Diagrams
Caption: Structure of this compound with atom numbering.
Caption: Common impurities in this compound synthesis.
Caption: Workflow for identifying and quantifying impurities by NMR.
References
- 1. rsc.org [rsc.org]
- 2. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|1569-44-4 - MOLBASE Encyclopedia [m.molbase.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Methyl-5-hexen-3-ol | C7H14O | CID 141746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Resolving Emulsions in 3-Methyl-5-hexen-3-ol Workup
Welcome to the technical support guide for resolving emulsions encountered during the workup of 3-Methyl-5-hexen-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and actionable troubleshooting strategies. Emulsion formation is a common challenge in liquid-liquid extractions, and this guide offers field-proven insights to ensure efficient and successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of this compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1][2][3] It typically appears as a cloudy, milky, or opaque layer between the distinct organic and aqueous phases, hindering their separation.
In the context of this compound, a tertiary alcohol[4][5][6], several factors contribute to emulsion formation during aqueous workup:
-
Amphiphilic Nature: this compound possesses both a hydrophilic (water-loving) hydroxyl (-OH) group and a hydrophobic (water-fearing) seven-carbon aliphatic chain.[7][8] This amphiphilic character allows it to act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing droplets of one phase within the other.
-
Vigorous Mixing: Excessive agitation or shaking of the separatory funnel during extraction provides the energy needed to disperse one liquid phase into the other as fine droplets, which can be stabilized by the product itself or other impurities.[9]
-
Presence of Impurities: Residual reagents, byproducts from the reaction, or fine particulate matter can also act as emulsifying agents, accumulating at the liquid-liquid interface and preventing the droplets from coalescing.[3][9][10]
Q2: Can the choice of extraction solvent influence emulsion formation?
Absolutely. The properties of the organic solvent used for extraction play a crucial role. Solvents with some partial miscibility in water, such as tetrahydrofuran (THF) or acetonitrile, are more prone to forming emulsions.[11] While common extraction solvents like diethyl ether or ethyl acetate are generally effective, their interaction with the amphiphilic nature of this compound can still lead to stable emulsions. Using a very nonpolar solvent like hexane might reduce emulsions but could also affect the partitioning of your product into the organic layer.
Q3: Is it better to prevent emulsions from forming in the first place?
Yes, prevention is always the most efficient strategy.[9] Here are a few preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for passive extraction. This minimizes the energy input that creates fine droplets.[9]
-
Pre-emptive Salting-Out: Before extraction, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous phase.[2] This technique, known as "salting out," increases the ionic strength of the aqueous layer, making the organic components, including this compound, less soluble in the aqueous phase and promoting a cleaner separation.[12][13]
Troubleshooting Guide: Methods for Breaking Emulsions
If an emulsion has already formed, do not despair. The following methods provide a systematic approach to resolving the issue, from the simplest to the more involved techniques.
Troubleshooting Workflow
The diagram below outlines a logical progression for tackling an emulsion. Start with the least invasive methods first.
Caption: A step-by-step workflow for resolving emulsions.
Detailed Protocols and Mechanisms
Method 1: Patience and Gentle Agitation
-
Principle: Sometimes, an emulsion is kinetically stable but thermodynamically unstable. Allowing it to stand undisturbed can give the droplets time to coalesce.
-
Protocol:
-
When to Use: This should always be the first step as it is non-invasive.
Method 2: Addition of Saturated Brine ("Salting Out")
-
Principle: This is one of the most effective methods. The high concentration of salt (e.g., NaCl) in the aqueous phase increases its ionic strength and polarity.[13][15] This has two effects:
-
Protocol:
-
Prepare a saturated solution of sodium chloride (NaCl) in water.
-
Add a small volume of the brine solution to the separatory funnel containing the emulsion.
-
Gently swirl or invert the funnel a few times and then allow it to stand.[1] The layers should begin to separate.
-
-
When to Use: This is the go-to method when patience fails. It is highly effective for emulsions stabilized by polar organic molecules.
Caption: Mechanism of breaking an emulsion by salting out.
Method 3: Physical Disruption Methods
If chemical methods are not sufficient, physical disruption can be employed.
| Method | Principle of Action | Protocol |
| Centrifugation | The applied centrifugal force accelerates the separation of the two phases based on their density differences, effectively breaking the emulsion.[14][17] | 1. Transfer the emulsion to centrifuge tubes. 2. Balance the tubes in the centrifuge. 3. Spin at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.[18] 4. Carefully pipette the separated layers. |
| Filtration | Passing the emulsion through a filter aid like Celite® or a plug of glass wool can physically disrupt the droplets, causing them to coalesce.[19][20][21] | 1. Place a plug of glass wool or a pad of Celite® in a funnel. 2. Pour the entire emulsion through the filter medium into a clean flask. 3. The filtrate should separate into two distinct layers. |
| Temperature Change | Gently heating can decrease the viscosity of the mixture and increase the kinetic energy of the droplets, promoting coalescence.[1] Conversely, cooling can sometimes help by freezing the aqueous phase, physically breaking the emulsion.[1] | Heating: Gently warm the mixture in a warm water bath. Caution: Avoid excessive heat, as this compound is flammable.[7][8] Cooling: Place the flask in an ice bath. |
Method 4: Addition of a Different Solvent
-
Principle: Adding a small amount of a different solvent can alter the overall polarity of the system, which may break the emulsion.[1][9][15] For instance, adding a small amount of a polar, water-miscible solvent like ethanol or THF can sometimes help to unify the phases before a more robust separation can be achieved after further dilution with the primary organic solvent and water.
-
Protocol:
-
Add a very small volume (a few drops to ~1 mL) of a solvent like ethanol to the separatory funnel.
-
Swirl gently and observe if the emulsion breaks.
-
-
When to Use: Use this method judiciously, as adding another solvent can complicate the final purification steps. It is often a last resort before attempting physical methods.
Summary of Troubleshooting Techniques
| Technique | Principle | Advantages | Disadvantages |
| Time & Gentle Agitation | Gravitational separation | Non-invasive, no added reagents | Can be time-consuming, may not work for stable emulsions |
| Addition of Brine | Salting out effect[12][13] | Highly effective, simple, inexpensive | Adds inorganic salts to the aqueous layer |
| Centrifugation | Accelerated gravitational separation | Very effective for small to moderate volumes | Requires a centrifuge, may not be practical for large scale |
| Filtration | Physical disruption of droplets | Effective for particulate-stabilized emulsions | Can be slow, may lead to loss of product on the filter medium |
| Temperature Change | Alters viscosity and droplet energy | Simple to implement | Risk of product degradation with heat, may not be effective |
| Solvent Addition | Alters system polarity | Can be effective for stubborn emulsions | Complicates solvent removal and purification |
By systematically applying these methods, researchers can effectively overcome the challenge of emulsion formation during the workup of this compound, leading to improved product recovery and purity.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemical tests for alcohols primary secondary tertiary reagents observations equations deductions iodoform test reaction advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.molbase.com [m.molbase.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar [semanticscholar.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 15. biotage.com [biotage.com]
- 16. A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals [journal.hep.com.cn]
- 17. azom.com [azom.com]
- 18. researchgate.net [researchgate.net]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. Sciencemadness Discussion Board - Breaking a stable emulsion - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
comparing spectral data of 3-Methyl-5-hexen-3-ol isomers
An In-Depth Guide to the Spectral Analysis of 3-Methyl-5-hexen-3-ol Isomers
Introduction: Characterizing a Chiral Allylic Alcohol
This compound is a tertiary allylic alcohol with the chemical formula C₇H₁₄O.[1][2] Its structure features two key functional groups: a hydroxyl (-OH) group on a tertiary carbon and a terminal carbon-carbon double bond (C=C). The carbon atom at position 3 (C3) is a stereocenter, bonded to four different groups: a methyl group, an ethyl group, an allyl group, and a hydroxyl group. This chirality gives rise to two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers.
For researchers in drug development and organic synthesis, the precise characterization of such chiral molecules is paramount, as different enantiomers can exhibit vastly different biological activities. This guide provides a comprehensive comparison of the spectral data for the isomers of this compound. We will first explore the standard spectroscopic data (IR, NMR, and MS) which is identical for both enantiomers, and then delve into the specialized techniques required to differentiate between them. This narrative is built upon foundational spectroscopic principles and supported by experimental data to offer a field-proven perspective on the analytical workflow.
Part 1: Foundational Spectral Signature of this compound
Standard spectroscopic techniques probe the molecular structure in a way that does not differentiate between enantiomers. In an achiral environment, enantiomers have identical physical and chemical properties, including their interaction with electromagnetic radiation. Therefore, the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for (R)-3-Methyl-5-hexen-3-ol, (S)-3-Methyl-5-hexen-3-ol, and the racemic mixture are indistinguishable. The following analysis applies to all of these forms.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule.[3] The IR spectrum of this compound is dominated by features corresponding to its alcohol and alkene moieties.
-
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3500 cm⁻¹. This broadening is a classic hallmark of the O-H stretching vibration in alcohols and is caused by intermolecular hydrogen bonding.[4][5]
-
C-H Stretches: Absorptions between 2850 and 3000 cm⁻¹ are due to the stretching of C-H bonds in the alkane portions of the molecule (methyl, ethyl, and allyl methylene groups).[5] A distinct, sharper peak is also observed around 3080 cm⁻¹ corresponding to the =C-H stretch of the terminal alkene.[5]
-
C=C Stretch: A moderate absorption band around 1640-1650 cm⁻¹ indicates the C=C stretching vibration of the vinyl group.[5]
-
C-O Stretch: As a tertiary alcohol, this compound exhibits a strong C-O stretching band around 1150 cm⁻¹. The position of this band can help distinguish between primary (approx. 1050 cm⁻¹), secondary (approx. 1100 cm⁻¹), and tertiary alcohols.[6]
Table 1: Key IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Alcohol | O-H Stretch | 3200-3500 (Broad) | ~3380 (Broad)[1] |
| Alkene | =C-H Stretch | 3020-3100 | ~3080[1] |
| Alkane | C-H Stretch | 2850-3000 | ~2970[1] |
| Alkene | C=C Stretch | 1640-1680 | ~1642[1] |
| Tertiary Alcohol | C-O Stretch | ~1150 | ~1148[1] |
| Alkene | C-H Bend | 910 and 990 | ~915, ~995[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.
The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).
-
Vinyl Protons (H-5, H-6): The three protons of the vinyl group (-CH=CH₂) are highly deshielded and appear furthest downfield. H-5 will be a complex multiplet due to coupling with both geminal (H-6) and vicinal (H-4) protons. The two terminal H-6 protons will appear as distinct multiplets.
-
Allylic Protons (H-4): The two protons on C4 are adjacent to the double bond and will appear as a doublet.
-
Hydroxyl Proton (-OH): The chemical shift of the alcohol proton is highly variable and depends on concentration, solvent, and temperature.[4] It typically appears as a broad singlet.
-
Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group will be a quartet, and the terminal methyl protons (-CH₃) will be a triplet.
-
Methyl Group Proton (C3-CH₃): The methyl group attached to the chiral center will appear as a singlet as it has no adjacent protons.
Table 2: Predicted and Observed ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm)[1] | Multiplicity | Integration |
| H-5 | 5.7 - 6.0 | ~5.8 | ddt | 1H |
| H-6a, H-6b | 5.0 - 5.3 | ~5.0-5.2 | m | 2H |
| H-4 | 2.2 - 2.4 | ~2.2 | d | 2H |
| -OH | 1.0 - 5.0 (variable) | ~1.8 | s (broad) | 1H |
| Ethyl -CH₂- | 1.4 - 1.6 | ~1.5 | q | 2H |
| C3 -CH₃ | 1.0 - 1.2 | ~1.1 | s | 3H |
| Ethyl -CH₃ | 0.8 - 1.0 | ~0.9 | t | 3H |
The ¹³C NMR spectrum shows a signal for each unique carbon atom. As there are seven carbon atoms in this compound and none are equivalent, seven distinct signals are expected.
Table 3: Predicted and Observed ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm)[1] |
| C5 | ~135 | 134.8 |
| C6 | ~118 | 118.5 |
| C3 | ~73 | 73.1 |
| C4 | ~48 | 48.0 |
| C2 | ~34 | 34.3 |
| C3-CH₃ | ~27 | 27.0 |
| C1 | ~8 | 8.4 |
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound (MW = 114.19 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z = 114.[1]
Key fragmentation pathways include:
-
Loss of an ethyl group (-CH₂CH₃): A prominent peak at m/z = 85 (114 - 29). This is often a major fragmentation for tertiary alcohols.
-
Loss of an allyl group (-CH₂CH=CH₂): A peak at m/z = 73 (114 - 41).
-
Loss of water (-H₂O): A peak at m/z = 96 (114 - 18), corresponding to the dehydrated cation.
Part 2: The Analytical Challenge: Differentiating Enantiomers
As demonstrated, standard spectroscopic methods generate identical data for the (R)- and (S)-enantiomers. To distinguish between them, it is necessary to introduce a chiral environment that interacts differently with each enantiomer. This creates two temporary, diastereomeric complexes, which, unlike enantiomers, have different physical properties and can be distinguished spectroscopically or separated chromatographically.
Part 3: Advanced Methodologies for Chiral Discrimination
Chiral Gas Chromatography (GC)
The most common method for separating and quantifying volatile enantiomers like this compound is gas chromatography using a chiral stationary phase (CSP).[7]
-
Mechanism: The CSP is typically a cyclodextrin derivative coated onto the capillary column. The chiral cavities of the cyclodextrin interact with the enantiomers through transient diastereomeric associations. One enantiomer will have a slightly stronger interaction, causing it to be retained longer in the column, resulting in two separate peaks in the chromatogram.
-
Application: By injecting a racemic mixture, one can obtain two distinct peaks, each corresponding to one enantiomer. Injecting a pure sample of a known enantiomer allows for definitive peak assignment.
NMR Spectroscopy with Chiral Shift Reagents
Another powerful technique involves adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample.
-
Mechanism: The chiral shift reagent is a Lewis acid that coordinates with the Lewis basic site of the analyte (the hydroxyl group). This forms a new complex that is diastereomeric for each enantiomer. The paramagnetic lanthanide ion induces significant changes in the chemical shifts of nearby protons. Because the spatial arrangement of the protons relative to the lanthanide ion is different in each diastereomeric complex, the corresponding protons in the (R)- and (S)-enantiomers are no longer chemically equivalent and will resonate at different frequencies.
-
Application: This results in the splitting of formerly single peaks in the ¹H NMR spectrum into two separate sets of peaks, allowing for the direct observation and quantification of each enantiomer in the sample.
Experimental Protocols & Workflows
General Spectroscopic Analysis Workflow
The following diagram outlines the standard workflow for characterizing a sample of this compound.
Caption: Workflow for spectral characterization of this compound.
Protocol 1: FTIR Sample Preparation (Neat Liquid)
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place one drop of the neat this compound sample directly onto the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 2: NMR Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.
-
Acquire ¹H, ¹³C, and other relevant spectra (e.g., COSY, HSQC) as needed.
-
For chiral analysis, acquire a standard ¹H spectrum. Then, add a small amount of a chiral shift reagent (e.g., 5-10 mg of Eu(hfc)₃), mix well, and re-acquire the spectrum to observe peak splitting.
Protocol 3: Chiral GC-MS Analysis
-
Column Selection: Use a capillary column with a chiral stationary phase, such as one based on a derivatized cyclodextrin (e.g., Rt-βDEX).[7]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like hexane or dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C) at a rate of 5-10°C/min to ensure separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: Identify the two peaks corresponding to the enantiomers by their retention times and identical mass spectra. Integrate the peak areas to determine the enantiomeric ratio.
Conclusion
The structural elucidation of this compound is straightforward using a combination of IR, NMR, and mass spectrometry. These techniques provide a definitive spectral fingerprint for the molecule's carbon skeleton and key functional groups. However, this guide underscores a critical principle in stereoisomer analysis: standard spectroscopic methods are blind to chirality. Differentiating the (R)- and (S)-enantiomers necessitates the use of a chiral environment, achieved through techniques like chiral chromatography or the application of chiral shift reagents in NMR. The protocols and data presented here provide researchers with a comprehensive framework for both the fundamental characterization and the stereochemical determination of this compound and similar chiral molecules.
References
- 1. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 7. gcms.cz [gcms.cz]
A Comparative Guide for Formulators: 3-Methyl-5-hexen-3-ol vs. Linalool in Fragrance Applications
Introduction: Beyond the Familiar Floral
In the vast palette available to the modern perfumer and product formulator, certain molecules achieve a status of near-ubiquity. Linalool, a naturally occurring monoterpenoid, is unequivocally one such molecule. Its multifaceted floral, woody, and subtly spicy character has made it a cornerstone in countless formulations, from fine fragrances to household cleaning agents.[1][2] Its performance, versatility, and cost-effectiveness, driven by both natural sourcing and large-scale synthesis, have established it as an industry benchmark.[3][4]
This guide, however, seeks to look beyond the benchmark. We will conduct a detailed comparative analysis of linalool against a lesser-known, structurally distinct tertiary alcohol: 3-Methyl-5-hexen-3-ol. While sharing the same functional group and an unsaturated tail, its simpler, non-terpenoid C7 backbone suggests a different olfactive and performance profile.
For the researcher, scientist, and development professional, the critical question is not simply "What does it smell like?" but rather "How does it perform, how can I validate this performance, and where might it offer a competitive advantage?" This document provides a framework for answering these questions, juxtaposing the well-documented profile of linalool with the potential of this compound. We will delve into their chemical properties, olfactive characters, and, most critically, the rigorous experimental protocols required for a scientifically sound comparison of their application-specific performance.
Molecular Profile: A Tale of Two Alcohols
At first glance, the molecules share key features: both are acyclic (non-ring) tertiary alcohols with a terminal double bond.[1][5] This structural class is pivotal in fragrance chemistry, often imparting characteristic floral and fruity notes. However, the differences in their carbon skeletons are the primary determinants of their unique properties. Linalool is a C10 monoterpenoid, while this compound is a smaller C7 aliphatic alcohol.[1][6] This size difference is expected to significantly influence volatility, odor threshold, and substantivity.
Caption: Chemical structures of Linalool and this compound.
A summary of their key physicochemical properties is essential for predicting their behavior in a formulation.
| Property | This compound | Linalool | Causality and Implication for Fragrance |
| CAS Number | 1569-44-4[5] | 78-70-6[1] | Unique identifiers for sourcing and regulatory compliance. |
| Molecular Formula | C₇H₁₄O[6] | C₁₀H₁₈O[1] | The smaller C7 structure of this compound suggests higher volatility. |
| Molecular Weight | 114.19 g/mol [5] | 154.25 g/mol [7] | Lower molecular weight generally correlates with a higher vapor pressure and faster evaporation (top note character).[8] |
| Boiling Point | 149.5°C at 760 mmHg[9] | ~199°C[10] | The significantly lower boiling point of this compound confirms its higher volatility compared to linalool. |
| Vapor Pressure | 1.54 mmHg at 25°C[6] | ~0.17 mmHg at 25°C | Higher vapor pressure leads to greater diffusion and initial "lift" or impact in a fragrance, but potentially lower longevity. |
| LogP (o/w) | 1.72[6] | ~2.9 | LogP indicates lipophilicity. Both are relatively lipophilic, suggesting good solubility in oil-based formulations. Linalool's higher value indicates greater oil-solubility. |
| Synthesis | Grignard reaction of butanone with allylmagnesium bromide.[9] | Natural isolation or synthesis from pinenes or methyl heptenone.[3] | Linalool has diverse and large-scale sourcing. This compound is a specialty synthetic, likely impacting cost and availability. |
Olfactive Characterization: From Floral-Woody to Fruity-Sweet
Linalool: The odor profile of linalool is exceptionally well-documented and complex, largely due to its chirality. The two enantiomers possess distinct scents:
-
(S)-(+)-Linalool: Perceived as sweet, floral, and petitgrain-like, with a low odor threshold of 7.4 ppb.[1]
-
(R)-(-)-Linalool: Described as more woody and lavender-like, with an even lower odor threshold of 0.8 ppb.[1] Commercially available linalool is often a racemic mixture, presenting a blended profile that is broadly described as floral (resembling lily-of-the-valley), with touches of spice and wood.[1][4] This versatility allows it to act as a blender, a top-note enhancer, and a key component in floral accords like lavender, bergamot, and lily.[2][11]
This compound: Publicly available data on the olfactive profile of this compound is limited. It is generally described as having a strong, sweet, and fruity odor.[6] Based on its structure, we can hypothesize that it lacks the woody and spicy complexity of the terpenoid linalool. Its character is likely to be cleaner, more direct, and focused on a bright, potentially green-fruity note. Its higher volatility suggests it would function primarily as a top note, providing an initial burst of freshness.
A Framework for Performance Evaluation: Self-Validating Protocols
An objective comparison requires moving beyond catalog descriptions to empirical data generated under controlled conditions. The following protocols form a self-validating system for evaluating any fragrance ingredient, ensuring that performance claims are backed by robust, reproducible evidence.
Caption: A comprehensive workflow for fragrance ingredient evaluation.
Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis
Causality: Standard Gas Chromatography-Mass Spectrometry (GC-MS) identifies the chemical components of a sample but provides no information about their odor. GC-O is the gold standard for olfactive characterization because it couples the separation power of a GC with the most sensitive odor detector available: the human nose.[12] This allows for the precise determination of the odor character of the target molecule and any trace impurities that might contribute to the overall scent profile.
Methodology:
-
Sample Preparation: Prepare 1% dilutions of both this compound and linalool in high-purity ethanol.
-
Injection: Inject 1 µL of the prepared sample into the GC-O system equipped with a polar capillary column (e.g., DB-WAX) suitable for fragrance analysis.
-
GC Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5°C/minute to 220°C.
-
Final Hold: Hold at 220°C for 10 minutes.
-
-
Olfactometry: The column effluent is split between the MS detector and a heated sniffing port. A trained analyst sniffs the effluent, recording the time, intensity, and description of every odor detected.
-
Data Analysis: Correlate the retention times of the odor events with the peaks identified by the MS detector. This confirms the odor profile of the main components and identifies any odorous impurities.
Protocol 2: Sensory Panel Evaluation
Causality: Instrumental analysis cannot capture the complex interplay of notes in a final product or measure consumer preference. A trained sensory panel provides quantitative and qualitative data on the fragrance's performance and character as perceived by humans in a real-world application.[13][14]
Methodology:
-
Panelist Selection: Select a panel of 15-20 individuals trained in descriptive sensory analysis of fragrances.
-
Sample Preparation: Incorporate this compound and linalool at a concentration of 0.5% into an unscented lotion base. A third sample, the lotion base alone, will serve as a control. Samples should be coded with random three-digit numbers.
-
Evaluation Procedure:
-
Panelists are instructed to apply a standardized amount (e.g., 0.1 g) of each coded lotion to a designated area on their forearms.
-
Evaluations are conducted in a controlled environment with neutral airflow.[14]
-
Panelists rate the samples on key attributes (e.g., overall intensity, floral character, fruity character, woody character, chemical off-note) at specific time intervals: T=0 (immediately after application), T=1 hour, and T=4 hours.
-
A 15-point intensity scale (0 = none, 15 = extremely strong) is used for each attribute.
-
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in the perceived attributes between the two molecules and over time. This provides data on both the initial scent profile and the longevity (dry-down).
Protocol 3: Stability and Substantivity Testing
Causality: A fragrance ingredient is only viable if it remains stable and true to character within the final product formulation throughout its shelf life.[15] Accelerated stability testing exposes the product to stressors (heat, light) to predict long-term performance.
Methodology:
-
Sample Preparation: Prepare the same 0.5% lotion samples as in Protocol 2. Package them in both clear and opaque glass jars.
-
Storage Conditions:
-
Condition A (Control): 25°C in darkness.
-
Condition B (Accelerated Heat): 40°C in darkness.
-
Condition C (Accelerated Light): 25°C under a standardized full-spectrum light source.
-
-
Evaluation: At weekly intervals for 12 weeks, an expert evaluator assesses the samples for any changes in color and odor profile compared to the control. Instrumental analysis (GC-MS) can also be performed at the beginning and end of the study to identify any degradation products.
-
Substantivity: The data from the sensory panel evaluation (Protocol 2) at T=1 and T=4 hours provides a direct measure of substantivity on skin.
Comparative Analysis and Application Outlook
| Feature | This compound (Hypothesized/Known) | Linalool (Established) |
| Odor Profile | Strong, clean, sweet, fruity.[6] Likely linear and less complex. | Complex floral, woody, spicy, citrus notes.[1] |
| Primary Role | Top Note / Top Note Modifier | Top to Middle Note, Blender, Foundational Floral |
| Volatility | High | Medium |
| Diffusion | High initial impact, rapid lift. | Good initial lift, but with more body and presence.[2] |
| Longevity | Low to Medium | Medium |
| Stability | To be determined via protocol. Tertiary alcohols are generally stable. | Generally stable, but can oxidize; oxidation products can be sensitizers.[7][16] |
| Natural Occurrence | Not widely reported as a significant natural component. | Found in over 200 plant species.[1] |
Expert Synthesis and Recommendations:
Our analysis reveals two molecules with distinctly different profiles and likely applications.
Linalool remains the undisputed workhorse for its unparalleled versatility and cost-effectiveness. Its complex, multi-faceted odor profile allows it to seamlessly integrate into a vast range of fragrance types, providing floralcy, freshness, and a natural character.[11][17] It is the go-to choice for building the heart of many floral and citrus fragrances and is indispensable in recreating natural scents like lavender, bergamot, and rosewood.[1][18]
This compound , in contrast, presents itself as a specialty chemical, a potential tool for fine-tuning and innovation. Its higher volatility and simpler, fruity-sweet profile position it as an excellent candidate for a top note modifier .
Potential applications for this compound include:
-
Enhancing Fruity Accords: Its clean, sweet character could be used to add a juicy, refreshing lift to apple, pear, or tropical fruit accords without introducing the sometimes-heavy floralcy of other molecules.
-
Modernizing Floral Bouquets: In small quantities, it could introduce a novel, dewy, green-fruity top note to traditional floral fragrances like muguet or lilac, making them feel more contemporary and vibrant.
-
Functional Fragrances: In applications like air fresheners or laundry detergents, where a strong initial burst of freshness is desired, its high diffusion could be a significant asset.
References
- 1. Linalool - Wikipedia [en.wikipedia.org]
- 2. Linalool (78-70-6) - Floral/Fresh Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. sdlookchem.com [sdlookchem.com]
- 5. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fragrance compound - Wikipedia [en.wikipedia.org]
- 9. m.molbase.com [m.molbase.com]
- 10. nbinno.com [nbinno.com]
- 11. Linalool: The Floral-lavender Aroma Chemical In Cosmetics And Perfumes | Chemical Bull [chemicalbull.com]
- 12. mdpi.com [mdpi.com]
- 13. parfums-de-grasse.com [parfums-de-grasse.com]
- 14. givaudan.com [givaudan.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. thefragrancefoundry.com [thefragrancefoundry.com]
- 18. draxe.com [draxe.com]
A Comparative Guide to the Synthesis of 3-Methyl-5-hexen-3-ol: A Critical Evaluation of Catalytic and Stoichiometric Methods
Introduction
3-Methyl-5-hexen-3-ol is a valuable tertiary homoallylic alcohol, a structural motif frequently encountered in natural products and a versatile building block in organic synthesis. Its synthesis, which involves the formation of a carbon-carbon bond at a sterically hindered tertiary center, presents a classic challenge in synthetic chemistry. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this compound, offering a detailed examination of the traditional Grignard reaction, the increasingly popular Barbier-type reactions, and modern transition metal-catalyzed approaches. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on the most suitable synthetic strategy based on factors such as yield, selectivity, cost, and environmental impact. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and present a direct comparison of their performance based on experimental data.
The Synthetic Challenge: Accessing Tertiary Homoallylic Alcohols
The synthesis of this compound requires the allylation of methyl ethyl ketone (MEK). This transformation, while conceptually straightforward, is often complicated by the inherent reactivity of the organometallic reagents and the potential for side reactions. An ideal synthesis should be high-yielding, selective, and operationally simple.
Methodology 1: The Grignard Reaction - A Timeless Workhorse
The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains a cornerstone of carbon-carbon bond formation.[1] The synthesis of this compound via this method involves the reaction of allylmagnesium bromide with methyl ethyl ketone.
Reaction Mechanism
The Grignard reagent, allylmagnesium bromide, is prepared in situ from allyl bromide and magnesium metal in an anhydrous ether solvent. The highly polar carbon-magnesium bond of the Grignard reagent renders the allylic carbon nucleophilic. This nucleophile then attacks the electrophilic carbonyl carbon of methyl ethyl ketone. The resulting magnesium alkoxide intermediate is subsequently protonated in an acidic workup to yield the final tertiary alcohol.
Caption: Mechanism of the Grignard Reaction for this compound Synthesis.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Methyl ethyl ketone (MEK)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Methyl Ethyl Ketone: Cool the Grignard solution in an ice bath. Add a solution of methyl ethyl ketone (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield this compound.
Methodology 2: The Barbier Reaction - The In Situ Advantage
The Barbier reaction offers a convenient alternative to the Grignard reaction by generating the organometallic reagent in the presence of the carbonyl substrate.[2] This in situ generation avoids the need for the separate preparation and handling of the often-unstable organometallic reagent. Indium-mediated Barbier reactions are particularly attractive due to their tolerance of a wider range of functional groups and their ability to be conducted in aqueous media.[3][4]
Reaction Mechanism
In the indium-mediated Barbier reaction, indium metal undergoes oxidative addition to the carbon-halogen bond of allyl bromide, forming an organoindium species. This species then reacts with the carbonyl group of methyl ethyl ketone in a similar fashion to the Grignard reagent. A key advantage is that the reaction can often be performed in water, making it a greener alternative.[3]
Caption: Mechanism of the Indium-Mediated Barbier Reaction.
Experimental Protocol: Indium-Mediated Synthesis of this compound in Water
Materials:
-
Methyl ethyl ketone (MEK)
-
Allyl bromide
-
Indium powder
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flask containing a stirred mixture of methyl ethyl ketone (1.0 equivalent) and indium powder (1.5 equivalents) in water, add allyl bromide (2.0 equivalents).
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography.
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Methodology 3: Catalytic Asymmetric Allylation - The Modern Approach
The development of catalytic methods for the allylation of ketones represents a significant advancement in synthetic chemistry, offering the potential for high efficiency, selectivity, and the synthesis of chiral molecules.[5][6] A notable example is the titanium-BINOL catalyzed asymmetric allylation of ketones.[2][7]
Reaction Mechanism
In this catalytic cycle, a chiral titanium complex is generated in situ from a titanium alkoxide and a chiral ligand, such as BINOL. This complex coordinates to the ketone, activating it towards nucleophilic attack and creating a chiral environment. An allylating agent, such as tetraallyltin, then transfers an allyl group to the ketone, with the chiral ligand directing the facial selectivity of the attack. The catalyst is then regenerated, allowing for a catalytic turnover.
Caption: Simplified Catalytic Cycle for Titanium-BINOL Catalyzed Allylation.
Experimental Protocol: Titanium-BINOL Catalyzed Asymmetric Allylation
Materials:
-
(R)-BINOL
-
Titanium(IV) isopropoxide
-
Methyl ethyl ketone (MEK)
-
Tetraallyltin
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve (R)-BINOL (0.2 equivalents) in anhydrous dichloromethane. Add titanium(IV) isopropoxide (0.1 equivalents) and stir the mixture at room temperature for 1 hour.
-
Allylation Reaction: Cool the catalyst solution to -20 °C. Add methyl ethyl ketone (1.0 equivalent) followed by the dropwise addition of tetraallyltin (1.5 equivalents).
-
Stir the reaction mixture at -20 °C for 24-48 hours, monitoring its progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the enantioenriched this compound.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic method. The data for the Grignard and Barbier reactions are based on typical literature precedents for similar substrates, while the catalytic method data is adapted from a representative procedure.
| Feature | Grignard Reaction | Indium-Mediated Barbier Reaction | Titanium-BINOL Catalyzed Allylation |
| Yield | Generally good to high (70-90%) | Good (70-85%) | High (80-95%)[2] |
| Selectivity | High for the desired product | Generally high, can be affected by substrate | High, with the added benefit of enantioselectivity |
| Reaction Conditions | Anhydrous, inert atmosphere required | Often performed in water, milder conditions | Anhydrous, inert atmosphere, low temperatures |
| Reagents | Stoichiometric magnesium, allyl halide | Stoichiometric indium, allyl halide | Catalytic chiral ligand and metal, stoichiometric allylating agent |
| Cost-Effectiveness | Relatively low cost of reagents | Indium can be more expensive than magnesium | High cost of chiral ligand and tin reagent |
| Environmental Impact | Use of flammable and anhydrous solvents | "Green" potential due to aqueous conditions | Use of chlorinated solvents and tin waste |
| Operational Simplicity | Requires careful handling of reactive reagents | Simpler setup, especially in water | Requires careful handling of air-sensitive catalysts |
Conclusion and Future Outlook
The choice of synthetic method for this compound is a nuanced decision that depends on the specific requirements of the synthesis.
-
The Grignard reaction remains a reliable and cost-effective method for large-scale synthesis where enantioselectivity is not a concern. Its primary drawbacks are the stringent anhydrous conditions and the handling of highly reactive reagents.
-
The indium-mediated Barbier reaction presents a compelling "green" alternative, particularly with its ability to be performed in water. This method offers operational simplicity and good yields, making it an excellent choice for laboratory-scale synthesis and for substrates with sensitive functional groups.
-
Catalytic asymmetric allylation , exemplified by the Titanium-BINOL system, is the superior choice when enantiopure this compound is the target. While the upfront cost of the catalyst and reagents is higher, the ability to generate stereochemically defined products in high yield and enantioselectivity is a significant advantage for applications in pharmaceuticals and fine chemicals.
Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems that can operate under milder conditions and utilize less toxic and more readily available allylating agents. The continued evolution of catalytic methods will undoubtedly provide even more powerful tools for the efficient and selective synthesis of valuable molecules like this compound.
References
- 1. Indium-mediated allylation of aldehydes, ketones and sulfonimines with 2-(alkoxy)allyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Concentrated Catalytic Asymmetric Allylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Barbier-type allylation of ketones using allyl halide and indium in water - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01038A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Absolute Configuration for 3-Methyl-5-hexen-3-ol
This guide provides a comprehensive comparison of modern and classical analytical techniques for the unambiguous assignment of the absolute configuration of 3-Methyl-5-hexen-3-ol, a chiral tertiary alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to stereochemical analysis.
Introduction: The Stereochemical Imperative in Modern Chemistry
Chirality is a fundamental property of molecules that has profound implications in pharmacology, materials science, and biology. Enantiomers of a chiral molecule can exhibit vastly different biological activities, with one being a potent therapeutic while the other may be inactive or even toxic.[1][2] Consequently, the precise determination of the absolute configuration—the exact three-dimensional arrangement of atoms at a stereocenter—is not merely an academic exercise but a critical requirement in the development of safe and effective pharmaceuticals.[3]
This compound (Figure 1) serves as an excellent model compound for this discussion. As a chiral tertiary alcohol, it presents specific analytical challenges: it is a liquid at room temperature, precluding direct analysis by the "gold standard" of X-ray crystallography, and the absence of a proton on the chiral carbon complicates traditional ¹H NMR-based methods. This guide will compare the leading methodologies for overcoming these challenges.

Part 1: The Preeminent Method - Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as the most powerful and reliable technique for determining the absolute configuration of molecules in solution.[4][5] This is particularly true for molecules like this compound that are difficult or impossible to crystallize.[1] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, generating a unique spectral fingerprint for each enantiomer.
Causality and Principle of VCD Analysis
The core of the VCD method lies in the direct comparison of an experimentally measured spectrum with a theoretically predicted spectrum.[3][6] Using Density Functional Theory (DFT), the VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated. The spectrum of the other enantiomer (S) is its mirror image. If the experimental spectrum of an unknown sample matches the calculated spectrum for the R-enantiomer in terms of the signs and relative intensities of the key bands, its configuration is confidently assigned as R.[1] This approach provides a first-principles assignment without the need for chemical derivatization or reference standards.
Experimental & Computational Workflow
The VCD workflow is a synergistic combination of experimental spectroscopy and quantum chemical calculation.
Detailed Protocol: VCD Analysis
-
Sample Preparation: Dissolve ~5 mg of enantiomerically pure this compound in 150-200 µL of a suitable solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube or IR cell. The concentration should be approximately 0.1 M.[6]
-
Spectra Acquisition:
-
Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
Set the resolution to 8 cm⁻¹.
-
Collect data for a sufficient duration (e.g., 4-12 hours) to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Conformational Search: Perform a systematic conformational search for the (R)-enantiomer of this compound using a molecular mechanics force field.
-
DFT Optimization: Take all unique conformers within a reasonable energy window (e.g., 3 kcal/mol) and perform a full geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). An implicit solvent model (e.g., PCM for chloroform) should be included.[3]
-
Spectrum Generation: From the DFT output, calculate the VCD and IR spectra for each conformer. Generate a final, Boltzmann-averaged theoretical spectrum based on the relative free energies of the conformers.
-
-
Data Comparison:
-
Overlay the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the signs of the major bands match, the sample is (R).
-
If the signs are consistently opposite, the sample is (S).
-
Use software like CompareVOA or CDSpecTech for quantitative comparison.[7]
-
Data Presentation and Interpretation
A successful VCD analysis yields a clear visual correlation.
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated (R)-VCD Sign | Conclusion |
| ~1450 | (+) Positive | (+) Positive | Match |
| ~1380 | (-) Negative | (-) Negative | Match |
| ~1150 | (+) Positive | (+) Positive | Match |
| ~1050 | (-) Negative | (-) Negative | Match |
| ~920 | (+) Positive | (+) Positive | Match |
| Table 1. Hypothetical data comparing experimental VCD results with the calculated spectrum for (R)-3-Methyl-5-hexen-3-ol. A consistent match in signs confirms the (R) configuration. |
Part 2: The Classical Approach - Modified Mosher's Ester Analysis
Before the widespread adoption of chiroptical methods, derivatization techniques followed by NMR spectroscopy were standard practice. The Mosher's ester method is the most well-known of these.[8] While originally developed for secondary alcohols, it can be extended to tertiary alcohols with careful analysis.[9]
Causality and Principle of Mosher's Method
The method involves converting the chiral alcohol into two diastereomeric esters using the enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[10] These diastereomers are no longer mirror images and will have distinct ¹H NMR spectra.
The key insight is that in the most stable conformation of these esters, the bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a specific orientation relative to the substituents of the original alcohol. This creates a consistent anisotropic shielding/deshielding effect on nearby protons. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the original carbinol center, one can deduce the absolute configuration.[10]
Workflow for Mosher's Ester Analysis
Detailed Protocol: Mosher's Ester Synthesis & Analysis
-
Esterification (perform in two separate vials):
-
To a solution of this compound (~5 mg) in dry pyridine or CH₂Cl₂ (~0.5 mL), add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
To one vial, add a slight excess (~1.2 equivalents) of (R)-MTPA chloride.
-
To the second vial, add a slight excess (~1.2 equivalents) of (S)-MTPA chloride.
-
Allow the reactions to proceed to completion at room temperature (monitor by TLC).
-
Purify the resulting diastereomeric esters via flash chromatography.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra (≥400 MHz) for both the purified (R)-MTPA and (S)-MTPA esters in CDCl₃.
-
It may be necessary to acquire 2D spectra (COSY, HSQC) to unambiguously assign the proton signals corresponding to the methyl, ethyl, and allyl groups.
-
-
Data Analysis:
-
Carefully tabulate the chemical shifts (δ) for the protons of each substituent group in both spectra.
-
Calculate Δδ (δS - δR) for each corresponding proton or proton group.
-
Protons on one "side" of the molecule (relative to the MTPA plane) will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Apply the established conformational model to assign the configuration. For a tertiary alcohol, this requires careful consideration of the relative steric bulk of the three substituents.
-
Data Presentation and Interpretation
| Substituent Group | Proton(s) | δ for (S)-Ester | δ for (R)-Ester | Δδ (δS - δR) | Inferred Position |
| Ethyl | -CH₂- | 2.15 ppm | 2.25 ppm | -0.10 ppm | Right Side |
| Ethyl | -CH₃ | 1.05 ppm | 1.12 ppm | -0.07 ppm | Right Side |
| Methyl | -CH₃ | 1.50 ppm | 1.42 ppm | +0.08 ppm | Left Side |
| Allyl | -CH₂- | 2.65 ppm | 2.55 ppm | +0.10 ppm | Left Side |
| Table 2. Hypothetical ¹H NMR data for the Mosher's esters of this compound. The consistent sign of Δδ for protons within a substituent group allows for spatial mapping and configuration assignment. |
Part 3: Comparative Analysis and Recommendation
While other methods like Electronic Circular Dichroism (ECD)[11][12] and X-ray crystallography[1] exist, they present significant hurdles for this specific molecule. ECD would likely require derivatization to introduce a suitable chromophore, and X-ray crystallography requires a solid crystalline derivative which is not guaranteed to form.
| Feature | Vibrational Circular Dichroism (VCD) | Modified Mosher's Method (NMR) | X-ray Crystallography (of derivative) |
| Principle | Compares experimental vs. DFT-calculated spectra[3][6] | Analyzes ¹H NMR chemical shift differences in diastereomers[10] | Direct 3D structure determination |
| Sample State | Solution (ideal for liquids/oils)[1] | Solution | High-quality single crystal required[1] |
| Derivatization Required? | No | Yes (two separate esterifications) | Yes (must yield a crystalline solid) |
| Key Challenge | Requires access to a VCD spectrometer and computational resources. | Potential for signal overlap; conformational analysis can be complex.[9] | Obtaining a suitable crystal is often a bottleneck. |
| Confidence in Assignment | Very High | High, but can be ambiguous in sterically complex systems. | Definitive ("Gold Standard") |
| Throughput | Moderate (requires lengthy acquisition and calculation time) | Low (requires synthesis, purification, and detailed NMR analysis) | Very Low |
Table 3. Head-to-head comparison of leading methods for determining the absolute configuration of this compound.
Conclusion and Final Recommendation
For confirming the absolute configuration of this compound, Vibrational Circular Dichroism (VCD) is the unequivocally superior method. It directly analyzes the molecule in its native liquid state, avoids the synthetic complexities and potential side reactions of derivatization, and provides a highly confident assignment based on fundamental quantum chemical principles. While Mosher's method remains a valid and instructive classical technique, its application to tertiary alcohols is less straightforward and more labor-intensive. VCD represents the current state-of-the-art, offering the most robust, direct, and reliable pathway to elucidating the stereochemistry of challenging chiral molecules in solution.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schrodinger.com [schrodinger.com]
- 4. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational circular dichroism absolute configuration determination of natural products. | Semantic Scholar [semanticscholar.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
A Researcher's Guide to Cross-Referencing NMR Data for 3-Methyl-5-hexen-3-ol: Experimental and Predicted Spectral Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of small molecules is a cornerstone of rigorous scientific inquiry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose, providing a wealth of information about the chemical environment of atoms within a molecule. This guide offers an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) data for 3-Methyl-5-hexen-3-ol, a tertiary alcohol with applications in fragrance and as a synthetic intermediate. By cross-referencing experimental data with predicted spectra, this document provides a robust framework for the complete spectral assignment of this and similar unsaturated alcohols.
The Imperative of Comprehensive NMR Analysis in Structural Elucidation
In the synthesis of novel compounds or the characterization of natural products, relying on a single NMR experiment is often insufficient to definitively determine a molecule's three-dimensional structure. A multi-faceted approach, employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, is essential for a self-validating and trustworthy structural assignment. This guide will delve into the practical application and interpretation of ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for this compound.
The causality behind this multi-technique approach lies in the complementary nature of the information each experiment provides. While ¹H and ¹³C NMR offer initial insights into the proton and carbon environments, 2D techniques are crucial for establishing connectivity and spatial relationships between atoms, thereby piecing together the molecular puzzle.
Experimental and Predicted NMR Data for this compound
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| H1 | 0.93 | ~0.9 | t | 3H |
| H2 | 1.50 | ~1.5 | q | 2H |
| H3' | 1.25 | ~1.2 | s | 3H |
| H4 | 2.29 | ~2.3 | d | 2H |
| H5 | 5.88 | ~5.8 | m | 1H |
| H6a | 5.15 | ~5.1 | d | 1H |
| H6b | 5.12 | ~5.1 | d | 1H |
| OH | 1.5 (variable) | variable | s (broad) | 1H |
Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | DEPT-135 |
| C1 | 8.5 | ~8.7 | CH₃ (positive) |
| C2 | 34.5 | ~34.8 | CH₂ (negative) |
| C3 | 73.5 | ~73.7 | C (absent) |
| C3' | 27.0 | ~27.2 | CH₃ (positive) |
| C4 | 47.0 | ~47.3 | CH₂ (negative) |
| C5 | 134.0 | ~134.2 | CH (positive) |
| C6 | 118.5 | ~118.7 | CH₂ (negative) |
Experimental Protocols: A Self-Validating System
The acquisition of high-quality NMR data is paramount for accurate structural interpretation. The following protocols are designed to be a self-validating system, ensuring reproducibility and reliability.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this non-polar alcohol.[6] It offers good solubility and its residual proton signal (at ~7.26 ppm) does not typically interfere with the analyte's signals. For studies involving hydrogen bonding, solvents like DMSO-d₆ or acetone-d₆ can be considered, though they may complicate sample recovery.[6][7]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is generally sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.
Protocol 2: NMR Data Acquisition
The following is a general guide for acquiring a comprehensive set of NMR data on a modern NMR spectrometer.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum to assess sample concentration and purity.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR and DEPT:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. This is crucial for assigning the carbon signals correctly.
-
-
2D NMR:
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is essential for tracing out the proton spin systems in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is a powerful tool for assigning carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
-
Visualization of the NMR Data Interpretation Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of information from the various NMR experiments to the final structural elucidation of this compound.
Figure 1: Workflow for NMR-based structure elucidation.
Comparative Analysis with Structural Alternatives
To further solidify the structural assignment of this compound, it is instructive to compare its NMR data with that of its structural isomers or analogs. For instance, comparing its spectra with that of 5-methyl-5-hexen-3-ol would reveal distinct differences in the chemical shifts of the protons and carbons around the double bond and the chiral center. Similarly, comparison with a saturated analog like 3-methyl-3-hexanol would highlight the downfield shifts of the protons and carbons associated with the double bond in this compound. This comparative approach provides an additional layer of confidence in the spectral assignments.
Conclusion
The comprehensive NMR analysis of this compound, integrating 1D and 2D experimental and predicted data, provides an unambiguous and trustworthy structural elucidation. The detailed protocols and the logical workflow presented in this guide serve as a robust framework for researchers in their own structural characterization endeavors. By understanding the causality behind the selection of different NMR experiments and by employing a self-validating system of data acquisition and interpretation, scientists can ensure the scientific integrity of their work.
References
- 1. Spectra Library – 1D and 2D NMR Spectra from 60 MHz and 100 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Visualizer loader [nmrdb.org]
- 5. app.nmrium.com [app.nmrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vanderbilt.edu [vanderbilt.edu]
A Researcher's Guide to Unlocking the Bioactive Potential of 3-Methyl-5-hexen-3-ol Derivatives
Introduction: The Untapped Potential of a Linalool Isomer
In the vast landscape of natural product chemistry, the exploration of novel bioactive scaffolds is a perpetual frontier. While significant attention has been devoted to well-known terpenoids, their structural isomers often remain in the shadows, representing a missed opportunity for discovery. This guide focuses on 3-Methyl-5-hexen-3-ol, a tertiary allylic alcohol and a structural isomer of the extensively studied linalool. Linalool is renowned for its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and analgesic properties. The structural similarity between this compound and linalool provides a strong rationale for investigating its own bioactive potential and that of its derivatives.
This guide is designed for researchers, scientists, and drug development professionals. It will not merely present data but will empower you to conduct your own comprehensive investigation into the bioactivity of this compound derivatives. We will delve into the rationale for derivatization, propose a synthetic strategy for creating a focused library of analogs, and provide detailed, validated protocols for a comparative bioactivity assessment.
The Rationale for Derivatization: A Gateway to Enhanced Bioactivity
The core structure of this compound, with its tertiary alcohol and terminal double bond, offers multiple avenues for chemical modification. Derivatization serves several key purposes in drug discovery:
-
Modulation of Physicochemical Properties: Altering lipophilicity, polarity, and steric bulk can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.
-
Enhancement of Potency: Strategic modifications can improve the binding affinity and efficacy of a compound at its target site.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives allows for the elucidation of which structural features are critical for bioactivity, guiding the design of more potent and selective compounds.[1]
For this compound, two primary classes of derivatives are proposed for initial investigation: esters and ethers . These can be synthesized from the parent alcohol through straightforward and well-established chemical reactions.
Proposed Synthetic Strategy: Building a Focused Library of Derivatives
A successful comparative study hinges on a well-designed library of derivatives that spans a range of physicochemical properties. The following is a proposed synthetic workflow for generating ester and ether derivatives of this compound.
Caption: Proposed synthetic routes to ester and ether derivatives of this compound.
This strategy allows for the introduction of various alkyl and aryl groups, providing a diverse set of derivatives for bioactivity screening.
Comparative Bioactivity Assessment: A Framework for Discovery
A direct comparison of the bioactivity of the synthesized derivatives is essential for identifying promising lead compounds. We propose a two-pronged screening approach focusing on two key areas with high potential: antimicrobial and anti-inflammatory activities.
Antimicrobial Activity Screening
The prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Tertiary alcohols and their derivatives have shown promise in this area.[2] A tiered screening approach is recommended to efficiently identify and characterize the antimicrobial potential of your this compound derivatives.
Experimental Workflow for Antimicrobial Screening
Caption: A tiered workflow for the antimicrobial screening of this compound derivatives.
Detailed Experimental Protocols
1. Primary Screen: Agar Disc Diffusion Assay
This method provides a rapid and qualitative assessment of antimicrobial activity.[3][4]
-
Materials: Mueller-Hinton agar (MHA) plates, sterile paper discs (6 mm diameter), bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), synthesized derivatives, positive control (e.g., gentamicin), negative control (solvent).
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of the MHA plates.
-
Aseptically place sterile paper discs onto the inoculated agar surface.
-
Pipette a standardized amount (e.g., 10 µL) of each derivative solution (at a fixed concentration, e.g., 1 mg/mL) onto a separate disc.
-
Apply the positive and negative controls to their respective discs.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
-
2. Secondary Screen: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative assay determines the lowest concentration of a compound that inhibits visible microbial growth.[5][6]
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum, synthesized derivatives, resazurin solution (optional, for viability indication).
-
Procedure:
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the derivative stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the bacterial inoculum to each well.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the derivative at which no visible growth is observed.
-
Data Presentation: Comparative Antimicrobial Activity
| Derivative | Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent Alcohol | -OH | Data | Data | Data | Data |
| Ester 1 | Acetate | Data | Data | Data | Data |
| Ester 2 | Propionate | Data | Data | Data | Data |
| Ester 3 | Benzoate | Data | Data | Data | Data |
| Ether 1 | Methyl | Data | Data | Data | Data |
| Ether 2 | Ethyl | Data | Data | Data | Data |
| Ether 3 | Benzyl | Data | Data | Data | Data |
| Gentamicin | (Positive Control) | Data | Data | Data | Data |
Anti-inflammatory Activity Screening
Chronic inflammation is a hallmark of numerous diseases. Plant-derived compounds are a rich source of anti-inflammatory agents.[7] The following in vitro assays provide a reliable and ethical means of assessing the anti-inflammatory potential of your derivatives.[8][9]
Experimental Workflow for Anti-inflammatory Screening
References
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to GC-MS Analysis for the Validation of 3-Methyl-5-hexen-3-ol Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a robust method for validating the purity of 3-Methyl-5-hexen-3-ol, a versatile tertiary alcohol. We will explore the intricacies of method development and validation, and objectively compare the performance of GC-MS with alternative analytical techniques, supported by experimental data and protocols.
The Critical Role of Purity for this compound
This compound (C7H14O) is a valuable chiral building block in organic synthesis, finding applications in the fragrance industry and as a precursor for more complex molecules. Its synthesis, often achieved through a Grignard reaction between an allyl Grignard reagent and butan-2-one, can introduce a variety of impurities. These may include unreacted starting materials, by-products from side reactions, and residual solvents. The presence of these impurities can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions, making a reliable and validated purity assessment method essential.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This synergy makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification.
A Validated GC-MS Method for this compound
The following method is proposed as a robust starting point for the purity analysis of this compound. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable volatile solvent, such as methanol or dichloromethane.
-
For the determination of purity by area normalization, a dilution of the sample to approximately 100 µg/mL is recommended.
-
For quantitative analysis of impurities, prepare a series of calibration standards of the expected impurities in the same solvent.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent | A non-polar column offering good separation for a wide range of volatile organic compounds. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the sample. A split ratio of 50:1 is a good starting point to avoid column overload. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 50°C for 2 min, Ramp: 10°C/min to 200°C, Hold for 5 min | This temperature program allows for the separation of volatile impurities from the main analyte and ensures elution of any higher-boiling point compounds. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides high sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-300 | Covers the expected mass range of the analyte and potential impurities. |
Method Validation Protocol
A self-validating system is crucial for trustworthy results. The following steps, based on ICH Q2(R1) guidelines, should be performed to validate the GC-MS method.[1][2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting known impurities and showing that their peaks are well-resolved from the this compound peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range and demonstrating a linear relationship between concentration and peak area (R² > 0.99).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery experiments, where a known amount of an impurity standard is added to a sample of this compound and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.
Data Analysis Workflow
Caption: GC-MS data analysis workflow for purity determination.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, but its suitability for a given analyte depends heavily on the analyte's properties.
| Feature | GC-MS | HPLC |
| Analyte Volatility | Required: Analyte must be volatile or semi-volatile. | Not Required: Suitable for non-volatile and thermally labile compounds. |
| This compound Suitability | Excellent: The compound is volatile and well-suited for GC analysis. | Poor: Lacks a strong chromophore for UV detection, making sensitive analysis challenging without derivatization. |
| Separation Mechanism | Based on boiling point and polarity. | Based on polarity, size, or charge. |
| Detection | Mass Spectrometry provides structural information for definitive identification. | UV-Vis, Refractive Index, or Mass Spectrometry. |
| Sensitivity | Generally higher for volatile compounds. | Can be very sensitive, but depends on the detector and analyte properties. |
For this compound, GC-MS is the superior technique due to the analyte's volatility and the lack of a UV chromophore, which would necessitate derivatization for sensitive HPLC-UV analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[4][5]
| Feature | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei. |
| Reference Standard | Requires reference standards for each impurity for accurate quantification. | Can use a universal internal standard for absolute quantification.[5] |
| Structural Information | Provides fragmentation patterns for identification. | Provides detailed structural information for the entire molecule. |
| Sensitivity | Very high, capable of detecting trace-level impurities. | Generally lower sensitivity than GC-MS. |
| Analysis of Complex Mixtures | Excellent at separating and identifying individual components. | Can be challenging to resolve signals from multiple components if they overlap. |
| Quantification Accuracy | High, but dependent on the purity of reference standards. | High, as it is a primary ratio method. |
| Destructive/Non-destructive | Destructive | Non-destructive |
While qNMR offers the advantage of not requiring a specific this compound reference standard for purity determination, GC-MS provides superior sensitivity for detecting and identifying trace volatile impurities. A complementary approach, using GC-MS to screen for and identify impurities and qNMR for an accurate determination of the bulk material's purity, would provide the highest level of confidence.[6]
Experimental Protocol: GC-MS Purity Analysis of this compound
-
Reagent and Standard Preparation:
-
Solvent: HPLC-grade methanol or dichloromethane.
-
Sample Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of solvent to create a 1000 µg/mL stock solution.
-
Working Sample Solution: Dilute the stock solution 1:10 with the solvent to obtain a 100 µg/mL working solution.
-
-
Instrument Setup:
-
Set up the GC-MS system according to the parameters outlined in the "Instrumentation and Parameters" table.
-
Perform a system suitability test by injecting a known standard to ensure proper chromatographic performance.
-
-
Sample Analysis:
-
Inject 1 µL of the working sample solution into the GC-MS.
-
Acquire the data in full scan mode.
-
-
Data Processing and Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity of this compound using the area percent normalization method.
-
For each impurity peak, obtain the mass spectrum and perform a library search (e.g., NIST/Wiley) to tentatively identify the impurity.
-
Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic reference standards, if available.
-
Conclusion
The validation of this compound purity is a critical step in ensuring the quality and consistency of research and development processes. This guide has detailed a robust GC-MS method that, when properly validated according to ICH guidelines, provides a reliable and sensitive means of assessing purity and identifying potential impurities. The inherent volatility of this compound makes GC-MS the most suitable chromatographic technique for its analysis. While qNMR offers a powerful orthogonal approach for absolute purity determination, the high sensitivity of GC-MS is indispensable for detecting and identifying trace volatile organic impurities. By employing the methodologies and understanding the comparative strengths of these techniques, researchers, scientists, and drug development professionals can confidently ensure the quality of this important chemical intermediate.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rssl.com [rssl.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Methyl-5-hexen-3-ol: A Comparative Analysis of Theoretical and Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the successful and efficient production of target molecules is paramount. Tertiary alcohols, such as 3-Methyl-5-hexen-3-ol, are valuable intermediates in the synthesis of more complex chemical structures. The Grignard reaction stands as a cornerstone for creating carbon-carbon bonds and is the most prevalent method for synthesizing such tertiary alcohols.[1][2][3] However, a persistent challenge in the laboratory is the discrepancy between the calculated theoretical yield and the actual experimental yield.
This guide provides an in-depth analysis of the synthesis of this compound via the Grignard reaction. We will dissect the causality behind experimental choices, explore the factors that govern the reaction's efficiency, and offer field-proven insights to bridge the gap between theoretical prediction and practical outcome.
The Primary Synthetic Route: The Grignard Reaction
The synthesis of this compound is most effectively achieved by the nucleophilic addition of an allyl Grignard reagent to a ketone. Specifically, the reaction involves allylmagnesium bromide reacting with 2-butanone (methyl ethyl ketone), followed by an acidic workup to protonate the resulting alkoxide.[3][4]
The Balanced Reaction:
CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr CH₂=CHCH₂MgBr + CH₃C(O)CH₂CH₃ → CH₂=CHCH₂C(OMgBr)(CH₃)(CH₂CH₃) CH₂=CHCH₂C(OMgBr)(CH₃)(CH₂CH₃) + H₃O⁺ → CH₂=CHCH₂C(OH)(CH₃)(CH₂CH₃) + Mg(OH)Br + H₂O
This can be summarized as:
CH₂=CHCH₂MgBr + CH₃C(O)CH₂CH₃ → (followed by H₃O⁺ workup) → this compound
Caption: Overall workflow for the synthesis of this compound.
Calculating the Theoretical Yield: The Stoichiometric Ideal
The theoretical yield is the maximum possible mass of a product that can be synthesized from a given set of reactants, assuming a 100% efficient reaction with no loss of material.[5] The calculation is dictated by the reaction's stoichiometry and the identification of the limiting reactant.
Step-by-Step Calculation:
-
Determine Moles of Reactants: Calculate the number of moles for each starting material.
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
Molecular Weight of Allyl Bromide (C₃H₅Br): 120.99 g/mol
-
Molecular Weight of Magnesium (Mg): 24.31 g/mol
-
Molecular Weight of 2-Butanone (C₄H₈O): 72.11 g/mol
-
-
Identify the Limiting Reactant: Based on the 1:1:1 stoichiometry of the overall reaction (one mole of allyl bromide reacts with one mole of magnesium to eventually react with one mole of 2-butanone), the reactant with the fewest moles will be the limiting reactant. This reactant will be completely consumed and will determine the maximum amount of product that can be formed.[5]
-
Calculate Moles of Product: The moles of this compound produced will be equal to the moles of the limiting reactant.
-
Calculate Theoretical Mass of Product: Convert the moles of the product to grams.
| Reactant | Sample Mass | Molecular Weight ( g/mol ) | Moles | Stoichiometric Ratio |
| Allyl Bromide | 12.10 g | 120.99 | 0.100 | 1 |
| Magnesium | 2.67 g | 24.31 | 0.110 | 1 |
| 2-Butanone | 7.21 g | 72.11 | 0.100 | 1 |
| Limiting Reactant: In this example, with 0.100 moles each, both Allyl Bromide and 2-Butanone are limiting. | ||||
| Theoretical Moles of Product: 0.100 mol | ||||
| Theoretical Yield: 0.100 mol × 114.19 g/mol = 11.42 g |
Standard Experimental Protocol
This protocol outlines a self-validating system for the synthesis. Each step is designed to maximize yield and minimize side reactions.
Mandatory Precaution: The Grignard reaction is highly sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried immediately before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[8]
Part A: Preparation of Allylmagnesium Bromide
-
Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask.
-
Reagents: Add magnesium turnings to the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of allyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) to the dropping funnel and add it to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed.
-
Addition: Once the reaction has started, dilute the remaining allyl bromide solution with more anhydrous solvent and add it dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with 2-Butanone
-
Cooling: Cool the freshly prepared Grignard reagent in an ice bath.
-
Addition: Dissolve 2-butanone in anhydrous diethyl ether or THF and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature to control the exothermic reaction.
Part C: Work-up and Isolation
-
Quenching: After the addition is complete and the reaction has stirred, slowly and carefully pour the reaction mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash them with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
Part D: Purification
-
Distillation: Purify the crude product by fractional distillation to obtain pure this compound.
Caption: Step-by-step experimental workflow for Grignard synthesis.
Experimental Yield: The Reality of the Benchtop
The experimental (or actual) yield is the mass of the purified product obtained at the end of the procedure. It is almost invariably lower than the theoretical yield. A typical, well-executed Grignard synthesis of this type might achieve an experimental yield in the range of 50-75%.
| Yield Type | Definition | Typical Outcome |
| Theoretical Yield | Maximum product possible based on stoichiometry. | 100% (by definition) |
| Experimental Yield | Actual, isolated product obtained after purification. | 50% - 75% |
Causality of Yield Loss: Primary Reaction vs. Side Reactions
The primary reason for the discrepancy between theoretical and experimental yields is the occurrence of side reactions and mechanical losses.
-
Reaction with Water: Grignard reagents are potent bases and will readily react with even trace amounts of water from the atmosphere, solvent, or glassware.[8][9] This reaction consumes the nucleophile, rendering it unable to react with the ketone.
-
CH₂=CHCH₂MgBr + H₂O → CH₂=CHCH₃ + Mg(OH)Br
-
-
Wurtz Coupling: A portion of the Grignard reagent can react with the remaining allyl bromide to form a dimer, 1,5-hexadiene.[10]
-
CH₂=CHCH₂MgBr + CH₂=CHCH₂Br → CH₂=CHCH₂CH₂CH=CH₂ + MgBr₂
-
-
Enolization of the Ketone: The Grignard reagent can act as a base, abstracting an acidic alpha-proton from 2-butanone to form an enolate. This pathway competes with the desired nucleophilic addition and does not produce the tertiary alcohol.[4]
-
Mechanical Losses: Product is inevitably lost during transfers between glassware, extractions, and the final purification step.
Caption: Desired reaction pathway versus common competing side reactions.
Strategies for Yield Optimization
An experienced scientist anticipates these pitfalls and incorporates measures to mitigate them:
-
Rigorous Anhydrous Technique: This is the most critical factor. Flame-drying glassware under vacuum and using freshly distilled, anhydrous solvents significantly reduces the premature quenching of the Grignard reagent.[8][9]
-
Magnesium Activation: The magnesium oxide layer that forms on the metal can inhibit the reaction.[8] Grinding the turnings in a mortar and pestle or using chemical activators like iodine or a few drops of 1,2-dibromoethane can expose a fresh metal surface and ensure a timely reaction initiation.[9]
-
Temperature Control: Adding the reagents slowly and maintaining a low temperature (e.g., using an ice bath) during the ketone addition can help minimize side reactions like enolization and improve the selectivity for the desired nucleophilic attack.
-
Sacrificial Excess of Grignard: It is common practice to prepare a slight excess (e.g., 1.1 to 1.2 equivalents) of the Grignard reagent. This sacrificial amount consumes any residual water in the system, ensuring that enough reagent remains to react completely with the limiting ketone.[9]
Alternative Synthetic Approaches
While the Grignard reaction is the workhorse for this transformation, other methods for synthesizing tertiary alcohols exist, providing a broader context for synthetic strategy:
-
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are powerful nucleophiles that react with ketones to form tertiary alcohols. They are often more reactive but also more basic, which can increase the likelihood of enolization.
-
Desymmetric Reduction: Advanced catalytic methods, such as the desymmetric hydrosilylation of α-substituted α-oxymalonic esters, can produce chiral tertiary alcohols with high enantioselectivity, an important consideration for pharmaceutical applications.[11]
-
Epoxide Ring Opening: The reaction of Grignard or organolithium reagents with a substituted epoxide can also yield tertiary alcohols.[4]
Conclusion
The synthesis of this compound provides a classic illustration of the fundamental principles of organic chemistry. The theoretical yield offers a benchmark based on perfect stoichiometry, while the experimental yield reflects the practical realities of chemical reactivity and laboratory technique. The disparity between these two values is not a failure but an expected outcome governed by competing side reactions and physical losses. For the research scientist, mastery over the synthesis lies in understanding the causality behind these yield-reducing factors. By implementing rigorous anhydrous techniques, controlling reaction parameters, and anticipating potential side reactions, one can effectively narrow the gap between theoretical prediction and experimental reality, leading to a more efficient and successful synthesis.
References
- 1. Show how you would synthesize following tertiary alcohol by addin... | Study Prep in Pearson+ [pearson.com]
- 2. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 3. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. omnicalculator.com [omnicalculator.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Methyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-hexen-3-ol is a tertiary allylic alcohol with applications in fragrance chemistry, organic synthesis, and as a building block for more complex molecules. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering in-depth technical insights, detailed experimental protocols, and a discussion of the advantages and disadvantages of each approach. The primary focus will be on the widely employed organometallic additions to a ketone, with a discussion of a potential alternative pathway from a bio-derived feedstock.
Core Synthetic Strategies: A Comparative Overview
The most direct and common approach to the synthesis of this compound involves the nucleophilic addition of an allyl group to the carbonyl carbon of methyl ethyl ketone (MEK). This can be achieved through several related organometallic reactions, primarily the Grignard reaction and the Barbier reaction. A third, closely related method, utilizes organolithium reagents.
| Synthetic Route | Key Reagents | Reaction Type | Key Advantages | Key Disadvantages |
| Grignard Reaction | Allylmagnesium bromide, Methyl ethyl ketone | Two-step, nucleophilic addition | High yields, well-established, readily available reagents. | Moisture sensitive, requires anhydrous conditions, two-step process. |
| Barbier Reaction | Allyl bromide, Magnesium (or other metal), Methyl ethyl ketone | One-pot, in-situ Grignard-type reaction | One-pot procedure, can be more tolerant to certain functional groups, can sometimes be performed in aqueous media.[1] | Can be less reproducible than the Grignard reaction, potential for side reactions. |
| Mechanochemical Barbier Reaction | Allyl bromide, Zinc, Methyl ethyl ketone, DMSO (catalytic) | Solvent-free, one-pot reaction | High efficiency, rapid reaction times, environmentally friendly (minimal solvent), not sensitive to air or moisture.[2][3] | Requires specialized ball-milling equipment. |
| Organolithium Reaction | Allyllithium, Methyl ethyl ketone | Two-step, nucleophilic addition | Often more reactive than Grignard reagents, potentially higher yields.[4] | Highly pyrophoric and moisture sensitive, requires stringent anhydrous and inert atmosphere techniques. |
| Alternative Route (Proposed) | Ethyl levulinate, Organometallic reagents | Multi-step synthesis | Potential for a bio-based starting material. | Likely a longer, more complex synthetic sequence, not yet established for this specific target. |
Detailed Analysis of Synthetic Routes
Route 1: The Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is a highly reliable method for preparing tertiary alcohols.[5][6] The synthesis of this compound via this route involves two main steps: the preparation of the Grignard reagent (allylmagnesium bromide) and its subsequent reaction with methyl ethyl ketone.
Reaction Scheme:
A simplified workflow for the Grignard synthesis of this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water, leading to the formation of propene and rendering the reagent inactive. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[5][7]
-
Ethereal Solvents: Diethyl ether and THF are crucial for stabilizing the Grignard reagent through coordination of the ether oxygens to the magnesium atom. This complexation is vital for the reagent's formation and reactivity.[7]
-
Initiation: The reaction between magnesium metal and allyl bromide can sometimes be difficult to initiate. The use of a small crystal of iodine or mechanical activation of the magnesium can help to start the reaction.[8]
-
Acidic Workup: The initial product of the Grignard addition is a magnesium alkoxide. A dilute acid workup is necessary to protonate the alkoxide and yield the final alcohol product.[9]
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Methyl ethyl ketone
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small volume of anhydrous diethyl ether. In the dropping funnel, place a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Methyl Ethyl Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of methyl ethyl ketone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. Control the addition rate to maintain a gentle reflux. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Workup and Purification: Pour the reaction mixture slowly into a beaker containing crushed ice and 1 M HCl. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.
Route 2: The Barbier Reaction
The Barbier reaction is a one-pot variation of the Grignard reaction where the organometallic reagent is generated in situ in the presence of the carbonyl substrate.[1] This approach can be more convenient as it eliminates the separate step of pre-forming the Grignard reagent.
Reaction Scheme:
A simplified workflow for the Barbier synthesis of this compound.
Causality of Experimental Choices:
-
Choice of Metal: While magnesium is commonly used, other metals such as zinc, indium, or tin can also be employed in Barbier reactions.[1] Zinc is often favored for its lower basicity, which can lead to fewer side reactions.
-
One-Pot Procedure: The simultaneous presence of the alkyl halide, metal, and carbonyl compound is the defining feature of the Barbier reaction. This simplifies the experimental setup but can sometimes lead to lower yields compared to the Grignard method due to competing side reactions.
Route 3: Mechanochemical Barbier Reaction
A modern and highly efficient variation of the Barbier reaction utilizes mechanochemistry, specifically ball-milling, to drive the reaction.[2][3] This solvent-free or low-solvent approach offers significant advantages in terms of reaction time, yield, and environmental impact.
Causality of Experimental Choices:
-
Mechanical Activation: The high-energy collisions in a ball mill continuously activate the surface of the metal (typically zinc), facilitating the formation of the organometallic intermediate without the need for chemical activators or bulk solvent.[3]
-
Liquid-Assisted Grinding (LAG): A small amount of a high-boiling solvent like DMSO can be added to facilitate the reaction, though it is not the bulk medium.[2]
-
Air and Moisture Tolerance: Remarkably, mechanochemical Barbier reactions can often be performed without the need for a strictly inert atmosphere, a significant practical advantage over traditional Grignard and Barbier reactions.[10][11]
Experimental Protocol: Mechanochemical Barbier Synthesis
Materials:
-
Zinc dust
-
Allyl bromide
-
Methyl ethyl ketone
-
Dimethyl sulfoxide (DMSO)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a stainless steel milling jar containing a stainless steel ball, add zinc dust (2.0 eq), methyl ethyl ketone (1.0 eq), allyl bromide (1.2 eq), and a catalytic amount of DMSO.
-
Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (typically 1-2 hours).[2]
-
Workup and Purification: After milling, transfer the resulting paste to a flask using ethyl acetate. Quench the reaction with 1 M HCl and stir for 20 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Route 4: The Organolithium Reaction
Organolithium reagents, such as allyllithium, are generally more reactive than their Grignard counterparts and can be used to synthesize this compound.[4]
Reaction Scheme:
A simplified workflow for the organolithium-based synthesis.
Causality of Experimental Choices:
-
High Reactivity: The high reactivity of organolithium reagents necessitates very low reaction temperatures (often -78 °C) to control the reaction and prevent side reactions.
-
Strictly Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and air, requiring the use of syringe techniques and an inert atmosphere (e.g., argon or nitrogen).[4]
Alternative Synthetic Pathway: From Ethyl Levulinate
A potential, albeit longer, synthetic route could start from ethyl levulinate, a bio-renewable platform chemical. This approach would involve more steps but could be of interest from a green chemistry perspective.
Proposed Reaction Scheme:
-
Protection of the Ketone: The ketone in ethyl levulinate would first need to be protected, for example, as a ketal, to prevent its reaction in the subsequent steps.
-
Reduction of the Ester: The protected ester would then be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride.
-
Conversion to a Halide: The primary alcohol would then be converted to an alkyl halide (e.g., a bromide) using a reagent like PBr₃.
-
Grignard/Barbier Reaction: The resulting halide could then be used in a Grignard or Barbier reaction with an appropriate ketone (in this case, acetone) to form the carbon skeleton of the target molecule.
-
Deprotection and Dehydration: Deprotection of the ketal followed by a dehydration step would be required to introduce the double bond at the desired position.
This proposed route is significantly more complex and would likely result in a lower overall yield compared to the direct organometallic additions to methyl ethyl ketone. Further research would be needed to optimize each step and assess its viability.
Conclusion
For the synthesis of this compound, the choice of method depends on the specific requirements of the researcher.
-
The Grignard reaction remains a robust and high-yielding method, ideal for laboratories well-equipped for anhydrous chemistry.
-
The Barbier reaction offers a more convenient one-pot alternative, though potentially with lower reproducibility.
-
The mechanochemical Barbier reaction stands out as a modern, highly efficient, and environmentally friendly approach, particularly suitable for labs with access to ball-milling equipment. Its tolerance to air and moisture is a significant practical advantage.
-
Organolithium reagents provide a highly reactive option but demand the most stringent experimental conditions.
-
The route from ethyl levulinate , while conceptually interesting from a green chemistry standpoint, is currently a more complex and less direct approach.
For most applications, the mechanochemical Barbier reaction, where feasible, presents the most compelling combination of efficiency, convenience, and sustainability. In its absence, the traditional Grignard synthesis remains the most reliable and well-documented method.
References
- 1. Barbier reaction - Wikipedia [en.wikipedia.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Disposal of 3-Methyl-5-Hexen-3-Ol: A Guide for the Modern Laboratory
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of 3-methyl-5-hexen-3-ol, a common flammable liquid in synthetic chemistry. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream effectively, ensuring the safety of personnel and the protection of our environment.
Understanding the Compound: Properties and Hazards
Before delving into disposal procedures, a thorough understanding of the chemical is paramount. This compound is a tertiary alcohol with the molecular formula C7H14O.[1][2] Its chemical structure, characterized by both a hydroxyl group and a terminal alkene, dictates its physical and chemical properties, which in turn inform its handling and disposal requirements.
| Property | Value | Source |
| Molecular Weight | 114.19 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 138-139 °C | --INVALID-LINK--[2] |
| Density | 0.835 g/mL at 25 °C | --INVALID-LINK--[2] |
| Flash Point | 43.89 °C (closed cup) | --INVALID-LINK--[2] |
| GHS Classification | Flammable liquid and vapor (Category 3) | --INVALID-LINK--[1] |
The key takeaway from these properties is the flammability of this compound.[1][2][3] Its flash point of 43.89 °C indicates that it can form an ignitable mixture with air at temperatures commonly found in a laboratory setting. This necessitates careful handling and storage away from ignition sources.[3][4]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not a singular action but a systematic process. The following workflow, illustrated in the diagram below, outlines the decision-making and procedural steps required for its safe management as a hazardous waste.
Caption: Disposal workflow for this compound.
Step 1: Collection and Segregation
-
Initial Collection: All waste containing this compound, including neat residues, contaminated solvents, and reaction byproducts, must be collected in a designated and chemically compatible waste container. Avoid mixing it with incompatible waste streams, such as strong oxidizing agents, which could lead to a dangerous exothermic reaction.[4]
-
Segregation as Flammable Liquid: Due to its classification as a flammable liquid, this waste stream must be segregated with other non-halogenated flammable liquids. This segregation is crucial for preventing accidental mixing with incompatible chemicals and for ensuring proper disposal by the waste management facility.
Step 2: Container Labeling
-
Clear Identification: The waste container must be clearly and accurately labeled as "Hazardous Waste - Flammable Liquid." The label should also include the full chemical name, "this compound," and an approximate concentration or volume. This information is vital for emergency responders and waste disposal personnel.
-
Hazard Communication: The label should also feature the appropriate GHS pictogram for flammable liquids.[2][3]
Step 3: Storage
-
Designated Storage Area: The labeled waste container should be stored in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat, sparks, and open flames, and equipped with secondary containment to prevent the spread of material in case of a leak.[3][5]
-
Container Integrity: Ensure the container is kept tightly closed when not in use to prevent the release of flammable vapors.[3] Regularly inspect the container for any signs of degradation, leaks, or damage.
Step 4: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. These companies are equipped to handle and treat flammable liquid waste in accordance with federal, state, and local regulations.
-
Incineration as a Preferred Method: For organic compounds like this compound, high-temperature incineration is a common and effective disposal method.[6][7][8] This process completely breaks down the organic molecules into less harmful substances like carbon dioxide and water.[9]
-
Documentation: All steps of the disposal process, from in-lab collection to final off-site treatment, must be meticulously documented. This includes maintaining a hazardous waste manifest, which tracks the waste from the point of generation to its final destination.
Prohibited Disposal Methods: What to Avoid
It is imperative to understand that certain disposal methods are strictly prohibited due to the significant risks they pose to human health and the environment.
-
Drain Disposal is Illegal and Dangerous: Under no circumstances should this compound be poured down the drain.[10][11] As a flammable liquid, it can create an explosion hazard in the plumbing and sewer systems.[10] Furthermore, its impact on aquatic life is not well-documented, and its release into the environment must be avoided.[3][12]
-
Evaporation is Not a Disposal Method: Allowing the chemical to evaporate in a fume hood is not a compliant or safe disposal method. This practice releases volatile organic compounds (VOCs) into the atmosphere, contributing to air pollution.[11]
-
Mixing with General Trash: Disposing of liquid this compound or materials heavily contaminated with it in the regular trash is prohibited. This creates a fire hazard and violates hazardous waste regulations.[13]
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]
-
Contain the spill using an inert absorbent material, such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[3]
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
By adhering to these detailed procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
- 1. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-甲基-5-己烯-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1569-44-4 Name: this compound [xixisys.com]
- 4. axxence.de [axxence.de]
- 5. tcichemicals.com [tcichemicals.com]
- 6. epa.gov [epa.gov]
- 7. basel.int [basel.int]
- 8. Incineration - Wikipedia [en.wikipedia.org]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. This compound|1569-44-4 - MOLBASE Encyclopedia [m.molbase.com]
- 13. earth911.com [earth911.com]
Navigating the Safe Handling of 3-Methyl-5-hexen-3-ol: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe management of 3-Methyl-5-hexen-3-ol, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but to do so with the highest standards of safety and environmental responsibility.
Understanding the Compound: this compound at a Glance
A thorough understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. This compound is a tertiary aliphatic alcohol with the key characteristics summarized below.
| Property | Value | Source |
| CAS Number | 1569-44-4 | [1][2][3][4] |
| Molecular Formula | C₇H₁₄O | [2][3][4] |
| Molecular Weight | 114.19 g/mol | [1][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 138-139 °C | [1] |
| Flash Point | 43.89 °C (111.0 °F) - closed cup | [1] |
| Density | 0.835 g/mL at 25 °C | [1] |
The primary and most immediate hazard associated with this compound is its flammability.[2] It is classified as a Flammable Liquid, Category 3 (H226), meaning it is a flammable liquid and vapor.[1][2] This dictates many of the necessary precautions for its handling and storage.
Hazard Assessment and Personal Protective Equipment (PPE)
While flammability is the principal GHS-classified hazard, a comprehensive safety plan must also consider other potential risks, even in the absence of extensive toxicological data for this specific compound. For many C7 aliphatic alcohols, there is a potential for mild skin irritation and moderate to severe eye irritation.[6] Therefore, the selection of PPE must provide a barrier against both flammability and potential dermal and ocular exposure.
Experimental Workflow for PPE Selection and Use
The following workflow provides a systematic approach to ensure the appropriate level of protection when handling this compound.
Caption: A stepwise workflow for the selection, use, and disposal of PPE when handling this compound.
Detailed PPE Specifications
-
Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes.[7] In situations where there is a higher risk of splashing, such as during transfers of larger volumes, a full-face shield should be worn in addition to safety goggles.
-
Hand Protection : Given the limited specific chemical resistance data for this compound, a conservative approach to glove selection is warranted.
-
Primary Recommendation : Butyl rubber gloves offer excellent resistance to a wide range of alcohols and other organic solvents.[6][8][9][10][11] They are the preferred choice for prolonged contact or immersion.
-
Alternative for Incidental Contact : Nitrile gloves can be suitable for tasks with a low risk of splash and for shorter durations.[6] However, it is crucial to note that the resistance of nitrile gloves to alcohols can vary, and they may degrade with extended exposure.[12][13]
-
Glove Inspection is Critical : Regardless of the material, all gloves should be inspected for any signs of degradation, such as swelling, discoloration, or tearing, before and during use. If any compromise is detected, the gloves must be replaced immediately.
-
-
Body Protection : A flame-resistant laboratory coat should be worn to protect against accidental spills and splashes. For larger-scale operations, chemical-resistant aprons or coveralls may be necessary. Ensure that clothing fully covers the arms and legs, and wear closed-toe shoes.
-
Respiratory Protection : this compound should always be handled in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of flammable vapors.[7] If work must be conducted outside of a fume hood where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational and Disposal Plans
A self-validating safety protocol extends beyond personal protection to include the procedures for handling and disposal.
Safe Handling and Storage Protocol
-
Work Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[7]
-
Grounding and Bonding : For transfers between metal containers, especially for volumes greater than five gallons, it is essential to ground and bond the containers to prevent the buildup of static electricity, which can serve as an ignition source.
-
Container Management : Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors.[14]
-
Storage : Store the chemical in a designated flammable liquids cabinet, away from oxidizing agents and other incompatible materials.[15][16] The storage area should be cool, dry, and well-ventilated.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound must be conducted in strict adherence to institutional, local, and national regulations for hazardous waste.[15][16][17]
-
Waste Collection :
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[17] The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams, particularly those containing incompatible chemicals like strong oxidizing agents.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name, "this compound."[17]
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to capture any potential leaks.
-
-
Disposal Procedure :
-
Decontamination of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous waste.[18] Subsequent rinseates may also need to be collected, depending on local regulations. After thorough rinsing and drying, deface the original label and dispose of the container as non-hazardous waste, in accordance with institutional policies.
-
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Spills : For small spills within a chemical fume hood, use a spill kit containing absorbent materials rated for flammable liquids. For larger spills, or any spill outside of a fume hood, evacuate the area immediately and alert your institution's emergency response team.
-
Fire : In the event of a fire, use a Class B fire extinguisher (dry chemical or carbon dioxide). Do not use water, as it may spread the flammable liquid.[19] If the fire is large or cannot be safely extinguished, evacuate the area and activate the fire alarm.
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[14]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14]
-
Inhalation : Move the individual to fresh air.
-
In all cases of personal exposure, seek immediate medical attention.
-
By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment when working with this compound.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. This compound | C7H14O | CID 15288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gestis-database.dguv.de [gestis-database.dguv.de]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - tert-Butyl alcohol [cdc.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 943. Aliphatic acyclic/alicyclic terpenoid tertiary alcohols... (WHO Food Additives Series 42) [inchem.org]
- 9. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gloves.com [gloves.com]
- 11. oxwork.com [oxwork.com]
- 12. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 13. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 14. mlienvironmental.com [mlienvironmental.com]
- 15. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 16. triumvirate.com [triumvirate.com]
- 17. safety.pitt.edu [safety.pitt.edu]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. amo-csd.lbl.gov [amo-csd.lbl.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
